7-Methoxyindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQCUXBFROFCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499841 | |
| Record name | 7-Methoxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-20-9 | |
| Record name | 7-Methoxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxyindolin-2-one
<
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis and characterization of 7-Methoxyindolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a well-established "privileged structure," recognized as a core component in numerous kinase inhibitors that play crucial roles in cellular signaling pathways implicated in diseases such as cancer.[1] This document outlines a robust synthetic pathway, details the underlying reaction mechanisms, and presents a thorough characterization of the title compound using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
This compound, also known as 7-methoxyoxindole, belongs to the indole family of heterocyclic compounds. The indole framework is a common motif in a wide range of biologically active molecules, including natural products and pharmaceuticals.[2][3] The strategic placement of a methoxy group at the 7-position can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it an attractive starting point for the synthesis of novel drug candidates.[2] Derivatives of this compound have been investigated for their potential as anti-inflammatory, analgesic, and antidepressant agents, as well as for their applications in targeting neurological disorders and cancer therapies.[2][4]
The indolin-2-one core is particularly noteworthy for its prevalence in compounds designed to inhibit protein kinases.[1] By understanding the synthesis and properties of this compound, researchers can effectively utilize this scaffold to develop new therapeutic agents with enhanced potency and selectivity.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted aniline derivative. The following section details a well-established protocol, emphasizing the rationale behind the selection of reagents and reaction conditions.
Proposed Synthetic Pathway: A Domino Reaction Approach
A modern and efficient approach to synthesizing indole derivatives involves a domino reaction of an appropriately substituted anisole with a nitrile. This method avoids the need for transition metal catalysts and often proceeds with high yields.[5]
The synthesis of this compound can be envisioned through a multi-step process, often starting from more readily available precursors. A classic and versatile method for indole synthesis is the Fischer indole synthesis.[6][7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[6][7]
DOT Diagram: Proposed Fischer Indole Synthesis Route
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
A-Z Guide to 7-Methoxyindolin-2-one: Physicochemical Properties, Spectroscopic Analysis, and Synthetic Insights
Section 1: Core Identity and Structural Framework
The indolin-2-one (or oxindole) core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and synthetic compounds with significant therapeutic applications.[1] Its rigid bicyclic structure provides a robust framework for introducing diverse functionalities, making it a focal point in medicinal chemistry for developing novel therapeutic agents, particularly in oncology and anti-inflammatory research.[2][3] This guide provides an in-depth technical analysis of 7-Methoxyindolin-2-one, a key derivative whose physicochemical properties are fundamental to its handling, characterization, and potential applications in drug discovery.
1.1. Compound Identification
Precise identification is the cornerstone of all chemical and biological research. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 7-methoxy-1,3-dihydro-2H-indol-2-one |
| Common Names | 7-Methoxyoxindole |
| CAS Number | 60966-55-4 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Canonical SMILES | COC1=CC=CC2=C1C(=O)NC2 |
1.2. Molecular Structure
The structure consists of a benzene ring fused to a pyrrolidinone ring, with a methoxy group (-OCH₃) substituent at the C7 position of the aromatic ring. This substitution pattern significantly influences the molecule's electronic properties and steric profile.
Caption: Chemical structure of this compound.
Section 2: Core Physicochemical Properties
A molecule's physicochemical properties are paramount as they dictate its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). These parameters are critical for assessing a compound's "drug-likeness" and potential for development.
| Property | Value / Description | Significance in Drug Development |
| Melting Point | 147-150°C | Indicates purity and lattice energy; affects solubility and dissolution rate.[4] |
| Boiling Point | 108-110°C at 0.3 mmHg | Relevant for purification by distillation under vacuum.[4][5] |
| Water Solubility | Predicted low; 0.71 g/L (for structural analog 7-Methoxy-1H-indole) | Crucial for bioavailability; low aqueous solubility can be a major hurdle in formulation and in vivo efficacy.[6][7] |
| Solubility Profile | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). | Essential for selecting appropriate solvents for chemical reactions, purification, and formulation for biological assays.[8][9] |
| logP | 2.06 (for structural analog 7-Methoxy-1H-indole) | The octanol-water partition coefficient (logP) is a key indicator of lipophilicity, influencing membrane permeability and metabolic stability.[6] |
| pKa | ~16.5 (Amide N-H, predicted for analog 7-Methoxy-1H-indole) | The acidity of the N-H proton is vital for understanding its reactivity, particularly in N-alkylation reactions, and its hydrogen bonding potential.[6][7] |
| Appearance | Pale yellow to brown liquid or solid | Basic physical observation for material handling and quality control.[4][7] |
Section 3: Spectroscopic & Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
-
¹H NMR Insights: Proton NMR confirms the number of distinct protons and their neighboring environments. For this compound, the key expected signals are:
-
Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.5 ppm), corresponding to the protons at the C4, C5, and C6 positions. Their splitting patterns (doublets, triplets) are dictated by their coupling to adjacent protons, confirming the 1,2,3-trisubstituted pattern of the benzene ring.
-
Methoxy Protons (3H): A sharp singlet at approximately 3.8-4.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.[10]
-
Methylene Protons (2H): A singlet around 3.5 ppm, corresponding to the two protons of the CH₂ group at the C3 position of the indolinone ring.
-
Amide Proton (1H): A broad singlet, typically downfield (>8.0 ppm), for the N-H proton of the lactam. Its chemical shift can be highly dependent on solvent and concentration.
-
-
¹³C NMR Insights: Carbon NMR reveals the number of unique carbon environments.
-
Carbonyl Carbon (C2): A signal in the downfield region (~175-180 ppm), characteristic of a lactam carbonyl.
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six distinct signals in the aromatic region (~110-150 ppm). The carbon attached to the methoxy group (C7) will be significantly shifted downfield.
-
Methoxy Carbon: A signal around 55-60 ppm is the hallmark of a methoxy carbon.[11]
-
Methylene Carbon (C3): A signal in the aliphatic region, typically around 35-40 ppm.
-
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, especially for exchangeable protons like the N-H.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H spectrum using a standard pulse program. Subsequently, acquire a ¹³C spectrum. For enhanced structural confirmation, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) should be performed.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals to determine proton ratios and analyze the splitting patterns and coupling constants to establish connectivity. Assign chemical shifts for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Key Vibrational Frequencies:
-
N-H Stretch: A moderate to sharp absorption band around 3200-3300 cm⁻¹, characteristic of the lactam N-H group.
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic (CH₂ and CH₃) C-H bonds.
-
C=O Stretch (Lactam): A very strong, sharp absorption band in the range of 1680-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum and is highly diagnostic for the indolin-2-one core.
-
C=C Stretch (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions, confirming the presence of the methoxy group.
-
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is required.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
-
Expected Fragmentation: In Electron Ionization (EI) MS, the molecular ion peak (M⁺˙) at m/z = 163 would be expected. Key fragmentation pathways often involve:
-
Loss of CO: A common fragmentation for lactams, leading to a fragment at m/z = 135 ([M-CO]⁺˙).
-
Loss of a Methyl Radical: Cleavage of the methoxy group to lose a methyl radical (•CH₃), resulting in a fragment at m/z = 148 ([M-CH₃]⁺).
-
Retro-Diels-Alder (RDA) type reactions: The bicyclic system can undergo complex rearrangements.
-
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column, separating the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer and is ionized, typically by Electron Impact (EI) at 70 eV.
-
Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.
Section 4: Chemical Reactivity and Synthetic Pathways
Understanding the reactivity of this compound is crucial for its use as a synthetic intermediate. The oxindole scaffold is known for several characteristic reactions.[12]
-
N-Functionalization: The lactam N-H is acidic enough (pKa ~16.5) to be deprotonated by a suitable base (e.g., NaH, K₂CO₃), allowing for subsequent alkylation or acylation at the nitrogen atom.[6][7]
-
C3-Functionalization: The C3 methylene position is flanked by a carbonyl group and an aromatic ring, making its protons acidic and susceptible to deprotonation. This allows for a wide range of reactions, including alkylation, aldol condensation, and Michael additions, which are foundational for building molecular complexity.[2]
-
Aromatic Ring Substitution: The electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution, although the directing effects can be complex.
A common synthetic approach to substituted indolin-2-ones involves the cyclization of an appropriate precursor. The diagram below outlines a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of indolin-2-one scaffolds.
Section 5: Relevance in Medicinal Chemistry
The indolin-2-one scaffold is a cornerstone in modern drug discovery, particularly as a privileged structure for kinase inhibitors.[1] Many approved drugs and clinical candidates, such as Sunitinib and Toceranib, are based on this core.[1] The rationale for its utility lies in its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases.[13][14]
The introduction of a methoxy group at the C7 position, as in this compound, serves several purposes:
-
Modulates Electronic Properties: The electron-donating nature of the methoxy group can influence the reactivity and binding affinity of the core scaffold.[15]
-
Improves Physicochemical Properties: It can impact solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's profile.
-
Provides a Vector for Further Modification: The methoxy group can be used as a handle for further synthetic elaboration.
Given the established anti-proliferative and anti-inflammatory activities of various indolin-2-one derivatives, this compound represents a valuable starting material and building block for the synthesis of new chemical entities targeting a range of diseases.[3][16]
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent reactions of oxindoles with amino alcohols via the borrowing hydrogen process: oxindole ring opening vs. C3 alkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-1H-indole CAS#: 3189-22-8 [amp.chemicalbook.com]
- 5. 7-Methoxy-1H-indole | 3189-22-8 [chemicalbook.com]
- 6. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. soc.chim.it [soc.chim.it]
- 16. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Landscape of 7-Methoxyindolin-2-one: A Guide to Potential Biological Targets
An In-Depth Technical Guide
This document provides a comprehensive exploration of the potential biological targets for the compound 7-Methoxyindolin-2-one. As direct research on this specific molecule is nascent, this guide employs a rational, evidence-based approach, extrapolating from the well-established pharmacology of the parent indolin-2-one scaffold. The indolin-2-one core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, particularly in oncology.[1] Our analysis will therefore focus on the most probable target classes for this compound, grounded in the extensive research conducted on its structural analogs. We will delve into the causality behind experimental choices for target validation, providing field-proven protocols and frameworks for researchers in drug discovery.
Part 1: The Indolin-2-one Nucleus: A Potent Kinase-Inhibiting Scaffold
The indolin-2-one chemical framework is a cornerstone of modern kinase inhibitor design.[1] Its structure is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various protein kinases, leading to potent and often selective inhibition. The therapeutic success of drugs like Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, underscores the power of this scaffold in modulating kinase-driven signaling pathways.[2][3]
Receptor Tyrosine Kinases (RTKs): The Primary Frontier
Many indolin-2-one derivatives function as inhibitors of RTKs that are critical for angiogenesis, the process of forming new blood vessels, which is a hallmark of cancer.[2][3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): The indolin-2-one core is considered an essential scaffold for the inhibition of the VEGFR family.[2] By blocking VEGFR signaling, these compounds inhibit endothelial cell proliferation and migration, thereby cutting off a tumor's blood supply. Sunitinib is a prominent example of a marketed drug that leverages this mechanism.[2]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): In concert with VEGFR inhibition, many indolin-2-one compounds also target PDGFRs. This dual inhibition can lead to a more comprehensive anti-angiogenic effect by targeting both endothelial cells and pericytes.
-
Tropomyosin Receptor Kinases (TRKs): A series of small-molecule indolin-2-one derivatives has demonstrated significant inhibitory activity against TRK enzymes.[4] This is a therapeutically important target, as TRK gene fusions are oncogenic drivers in a variety of cancers.[4]
The addition of a methoxy group at the 7-position of the indolin-2-one ring is a strategic chemical modification. This group can alter the compound's electronic properties and steric profile, potentially fine-tuning its selectivity and potency for specific kinase targets by forming additional interactions within the ATP-binding cleft.
Caption: Hypothesized inhibition of RTK signaling by this compound.
Non-Receptor Tyrosine and Serine/Threonine Kinases
The versatility of the indolin-2-one scaffold extends to intracellular kinases that are pivotal in cell cycle regulation and stress response pathways.
-
p21-Activated Kinase 4 (PAK4): Novel indolin-2-one derivatives have been developed as potent inhibitors of PAK4, with IC50 values in the nanomolar range.[5] Inhibition of the PAK4/LIMK1/cofilin signaling pathway can effectively retard cancer cell growth, migration, and invasion.[5]
-
Cyclin-Dependent Kinases (CDKs): While some modifications to the related indirubin scaffold can shift activity away from CDKs, other indolin-2-one derivatives have been specifically designed to inhibit CDK2 and CDK4.[1][6] These kinases are central regulators of cell cycle progression, and their inhibition can induce cell cycle arrest.[6]
-
Glycogen Synthase Kinase 3β (GSK3β): In the context of neurodegenerative diseases, azaindolin-2-one derivatives have been identified as inhibitors of GSK3β, a key enzyme in the pathophysiology of Alzheimer's disease.[7]
| Indolin-2-one Derivative | Target Kinase | Reported Potency (IC50) | Therapeutic Area | Reference |
| Compound 12d | PAK4 | 16 nM | Oncology | [5] |
| Compound 12g | PAK4 | 27 nM | Oncology | [5] |
| Compound 9 | CDK-2 | ~2-5 µM (Cell-based) | Oncology | [6] |
| Compound 20 | VEGFR-2 | Nanomolar range | Oncology | [6] |
| Compound (E)-2f | GSK3β | 1.7 µM | Neurodegeneration | [7] |
Part 2: Exploring Non-Kinase Targets and Activities
Beyond kinase inhibition, the electrophilic nature and structural features of certain indolin-2-one derivatives enable them to interact with other classes of enzymes and pathways, particularly those involved in cellular stress and inflammation.
Thioredoxin Reductase (TrxR)
Indolin-2-one compounds engineered to include a Michael acceptor moiety function as potent inhibitors of thioredoxin reductase (TrxR).[8]
-
Mechanism: These compounds selectively target a selenocysteine residue in the active site of TrxR, leading to its irreversible inhibition.[8]
-
Downstream Effects: TrxR inhibition disrupts cellular redox balance, leading to an increase in oxidative stress, activation of apoptosis signal-regulating kinase 1 (ASK1), and subsequent cell death through MAPK signaling pathways.[8] This presents a distinct and powerful anti-cancer mechanism.
Caption: TrxR inhibition pathway leading to apoptosis.
Modulation of Inflammatory Pathways
Indole-2-one derivatives have demonstrated significant anti-inflammatory properties.
-
Cytokine Inhibition: Certain compounds have been shown to potently inhibit the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.[9]
-
5-Lipoxygenase (5-LOX): The indoline scaffold has also been used to develop inhibitors of 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[10]
Part 3: A Practical Guide to Target Identification and Validation
As a Senior Application Scientist, my objective is to provide a logical, robust, and self-validating experimental framework. The following workflows outline a systematic approach to definitively identify and characterize the biological targets of this compound.
Caption: Experimental workflow for target identification and validation.
Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.
Principle: A luminescence-based assay (e.g., ADP-Glo™) quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 1 nM final assay concentrations).
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of assay buffer.
-
Add 25 nL of the serially diluted compound or DMSO (for positive and negative controls).
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing VEGFR-2 and poly(Glu, Tyr) substrate in assay buffer).
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
-
Initiate Reaction: Add 5 µL of 1X ATP solution (at the Km concentration for VEGFR-2) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Western Blot for Downstream Pathway Inhibition
This protocol validates if the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
Principle: Following cell treatment with the inhibitor, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for both the phosphorylated and total forms of a target protein (e.g., p-ERK and total ERK).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and serum
-
VEGF-A recombinant protein
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., Rabbit anti-p-ERK1/2, Rabbit anti-ERK1/2)
-
Secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit)
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer. Scrape and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phosphorylated ERK (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.
-
Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.
Conclusion
The indolin-2-one scaffold is a highly validated and therapeutically relevant structure in modern drug discovery. Based on extensive data from its analogs, this compound is strongly predicted to function as an inhibitor of protein kinases, particularly those involved in oncogenic signaling and angiogenesis, such as VEGFR, PDGFR, and PAK4. Furthermore, potential activities against non-kinase targets like thioredoxin reductase and inflammatory mediators should not be overlooked. The provided experimental workflows offer a clear and robust path for researchers to precisely elucidate the mechanism of action of this promising compound, moving from broad, hypothesis-generating screens to definitive, quantitative validation of its biological targets.
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - UCL Discovery [discovery.ucl.ac.uk]
- 9. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methoxyindolin-2-one: From Discovery to Modern Applications
This guide provides a comprehensive technical overview of 7-Methoxyindolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its discovery and historical context, explore the evolution of its synthesis, detail its physicochemical and spectroscopic properties, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile scaffold.
Introduction: The Oxindole Core and the Significance of Methoxy Substitution
The indolin-2-one, or oxindole, skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The inherent reactivity and structural features of the oxindole ring system make it an attractive starting point for the design of enzyme inhibitors and receptor modulators.
The introduction of a methoxy group at the 7-position of the indolin-2-one core, yielding this compound, significantly influences the molecule's electronic properties and steric profile. This substitution can enhance binding affinity to biological targets, improve pharmacokinetic properties, and open new avenues for synthetic diversification. This guide will explore the unique characteristics and scientific journey of this specific methoxy-substituted oxindole.
Discovery and Historical Context
While a singular, definitive "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the broader exploration of substituted oxindoles. The foundational methods for synthesizing the core oxindole structure were established by chemists such as Stolle and Gassman.
The Stollé synthesis , first reported in the early 20th century, involves the reaction of anilines with α-haloacid chlorides or oxalyl chloride, followed by a Friedel–Crafts cyclization. This method provided a versatile route to a variety of N-substituted and ring-substituted oxindoles.
Later, the Gassman indole synthesis offered another powerful tool for the preparation of substituted indoles and oxindoles.[1][2] This one-pot reaction utilizes an aniline and a ketone bearing a thioether substituent to construct the indole ring system.[1]
It is highly probable that this compound was first synthesized as part of broader investigations into the scope and limitations of these and other early indole synthesis methodologies. The starting material, 2-methoxyaniline, would have been a logical choice for researchers exploring the influence of electron-donating groups on the cyclization reactions that form the oxindole core. The initial interest in such a compound would have been primarily from a fundamental chemical synthesis perspective, with its potential applications in medicinal chemistry being recognized more recently.
Synthesis of this compound: A Historical and Modern Perspective
The synthesis of this compound can be approached through various strategies, ranging from classical named reactions to modern catalytic methods.
Classical Synthetic Approaches
While direct historical evidence for the application of these methods for the specific synthesis of this compound is scarce in readily available literature, the following classical reactions represent plausible early routes:
-
Stollé Synthesis: This approach would involve the acylation of 2-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2-methoxyphenyl)acetamide, followed by an intramolecular Friedel-Crafts cyclization, typically promoted by a Lewis acid like aluminum chloride, to yield this compound.
-
Gassman Oxindole Synthesis: A variation of the Gassman indole synthesis can be employed to produce oxindoles. This would involve the reaction of 2-methoxyaniline with a suitable α-carboalkoxy sulfide.[3]
These early methods, while foundational, often required harsh reaction conditions and sometimes resulted in modest yields.
Modern Synthetic Methodologies
More recent synthetic efforts have focused on developing milder and more efficient routes to this compound and its derivatives. One such contemporary method involves an iridium-catalyzed C-H amidation.
A general representation of a modern synthetic approach is the intramolecular cyclization of a suitably substituted precursor. For instance, a substituted phenylacetamide can undergo intramolecular cyclization to form the oxindole ring.
Below is a conceptual workflow illustrating a modern synthetic approach to this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Representative Modern Synthesis
The following protocol is a representative example of a modern synthetic procedure for a derivative of this compound, which involves the initial formation of the parent compound.
Synthesis of 7-methoxy-3,3-dimethylindolin-2-one [1]
-
Step 1: Deprotonation of this compound. To a solution of this compound (300 mg, 1.84 mmol) and LiCl (195 mg, 4.60 mmol) in THF (5.0 mL), 1.60 M n-butyllithium in hexane (2.4 mL, 3.86 mmol) is added at 0 °C. The mixture is stirred for 1 hour at 0 °C.
-
Step 2: Alkylation. Methyl iodide (240 μL, 3.86 mmol) is added to the reaction mixture, which is then stirred at room temperature overnight.
-
Step 3: Workup and Purification. The mixture is diluted with H₂O and extracted with ethyl acetate. The organic layer is washed with H₂O and brine, and dried over MgSO₄. After filtration and concentration, the residue is purified by flash chromatography (solvent: EtOAc/Hexane = 1/9 to 1/2) to give the title compound.
This procedure highlights the utility of this compound as a key intermediate for the synthesis of more complex substituted oxindoles.
Physicochemical and Spectroscopic Characterization
The accurate characterization of this compound is crucial for its identification and for understanding its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | White solid |
| Melting Point | 139-141 °C |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 3.56 (s, 2H), 3.88 (s, 3H), 6.83 (dd, J = 7.4, 17.2 Hz, 2H), 6.98 (t, J = 7.8 Hz, 1H).
Infrared (IR) Spectroscopy
Key expected vibrational frequencies for this compound include:
-
N-H stretching: Around 3200-3400 cm⁻¹
-
C=O stretching (lactam): A strong absorption around 1700-1720 cm⁻¹
-
C-O stretching (methoxy): Around 1250 cm⁻¹ and 1030 cm⁻¹
-
C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 163.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable building block in the development of new therapeutic agents, primarily due to the established biological activities of the broader oxindole class.
Anti-inflammatory Activity
Indole-2-one derivatives have been extensively investigated as anti-inflammatory agents.[3] These compounds can modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] The 7-methoxy substituent can play a crucial role in optimizing the potency and selectivity of these inhibitors.
Anticancer Properties
The oxindole core is a well-known pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. The substitution pattern on the oxindole ring is critical for achieving potent and selective inhibition of specific kinases involved in cancer cell signaling. While specific studies on the anticancer activity of this compound are not abundant, its derivatives are of significant interest in this area.
Conclusion
This compound, a seemingly simple heterocyclic compound, has a rich, albeit not always explicitly documented, history rooted in the foundational discoveries of indole and oxindole synthesis. From its likely origins as a subject of academic curiosity in the exploration of classical synthetic reactions, it has evolved into a valuable building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the 7-methoxy group, make it an attractive scaffold for the development of novel anti-inflammatory and anticancer agents. As synthetic methodologies continue to advance and our understanding of disease pathways deepens, the full potential of this compound and its derivatives in drug discovery is yet to be fully realized.
References
A Senior Application Scientist's Guide to the Synthesis and Derivatization of 7-Methoxyindolin-2-one
Foreword: The Enduring Relevance of the Indolin-2-one Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—cores that are capable of binding to multiple biological targets with high affinity. The indolin-2-one (or oxindole) scaffold is a quintessential example of such a framework.[1][2] Its rigid, bicyclic structure provides a stable platform for a variety of functional groups, enabling the precise spatial orientation required for potent and selective interactions with protein targets, particularly the ATP-binding pocket of kinases. The strategic introduction of a methoxy group at the 7-position yields 7-methoxyindolin-2-one, a key intermediate that modulates the electronic and steric properties of the core, often enhancing biological activity and metabolic stability. This guide provides an in-depth exploration of the synthesis of this valuable scaffold and its subsequent derivatization into therapeutically relevant compounds, grounded in field-proven methodologies and mechanistic rationale.
Foundational Synthesis: Constructing the this compound Core
The creation of the indolin-2-one core is the critical first step. While numerous named reactions exist for indole synthesis (e.g., Fischer, Bartoli, Reissert), the construction of the oxindole ring often involves cyclization of an appropriate aniline precursor. A common and reliable strategy involves the reductive cyclization of a 2-nitrophenylacetate derivative. This approach is advantageous due to the wide availability of starting materials and the generally high yields of the cyclization step.
Below is a logical workflow for a typical synthesis of the this compound core.
Caption: General workflow for the synthesis of the this compound core.
Experimental Protocol: Synthesis of this compound
This protocol describes a robust, two-step synthesis starting from a commercially available precursor. The causality behind each step is critical for success.
Step 1: Synthesis of Methyl 2-(2-methoxy-6-nitrophenyl)acetate
-
Rationale: This step introduces the methoxy group at the desired position via a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is an excellent leaving group, activated by the strongly electron-withdrawing nitro group in the ortho position. Sodium methoxide serves as a potent, yet common, nucleophile.
-
Methodology:
-
To a solution of methyl 2-(2-fluoro-6-nitrophenyl)acetate (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.2 M), add sodium methoxide (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure methyl 2-(2-methoxy-6-nitrophenyl)acetate.
-
Step 2: Reductive Cyclization to this compound
-
Rationale: This is a tandem reaction where the nitro group is first reduced to an amine, which then undergoes an intramolecular cyclization via nucleophilic attack on the ester carbonyl, eliminating methanol to form the lactam ring. Iron powder in acetic acid is a classic, cost-effective, and highly efficient reagent for this transformation.
-
Methodology:
-
Prepare a suspension of iron powder (5.0 equiv) in a 1:1 mixture of acetic acid and water.
-
Add a solution of methyl 2-(2-methoxy-6-nitrophenyl)acetate (1.0 equiv) in acetic acid to the iron suspension.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 2-3 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a solid.
-
Derivatization Strategies: Unlocking Therapeutic Potential
The true power of the this compound scaffold lies in its capacity for strategic derivatization at several key positions, most notably the N1 (lactam nitrogen) and C3 (methylene) positions. These modifications allow for the fine-tuning of steric bulk, electronic properties, and hydrogen bonding potential to optimize binding to specific biological targets.
Caption: Primary sites for functionalization on the this compound scaffold.
Protocol 1: C3-Derivatization via Aldol Condensation
This is one of the most common methods for introducing diversity at the C3 position, often used to synthesize kinase inhibitors and anti-inflammatory agents.[3] The reaction involves the condensation of the active methylene group at C3 with an aldehyde.
-
Rationale: The protons on the C3 carbon are acidic due to the adjacent electron-withdrawing carbonyl group. A base can deprotonate this position, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of an aldehyde. Subsequent dehydration leads to a stable, conjugated system. Sodium ethoxide is an effective base for this transformation.[3]
-
Target Molecule Example: (Z)-3-(4-hydroxybenzylidene)-7-methoxyindolin-2-one
-
Methodology:
-
Dissolve this compound (1.0 equiv) and 4-hydroxybenzaldehyde (1.0 equiv) in absolute ethanol.
-
Stir the solution at room temperature for 5 minutes.
-
Add a catalytic amount of freshly prepared sodium ethoxide in ethanol (NaOEt/EtOH, ~0.1 equiv).
-
Stir the resulting mixture at room temperature overnight. A precipitate often forms as the reaction proceeds.
-
Remove the solvent under vacuum.
-
Wash the residue with brine and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired C3-substituted derivative.[3]
-
Protocol 2: N1-Derivatization via Acylation
N-acylation is used to introduce amide functionalities, which can act as hydrogen bond donors or acceptors, crucial for target engagement.
-
Rationale: The lactam nitrogen can be deprotonated by a non-nucleophilic base or, more commonly, can act as a nucleophile itself, attacking an acyl chloride. A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl byproduct generated during the reaction.[3]
-
Target Molecule Example: 1-acetyl-7-methoxyindolin-2-one
-
Methodology:
-
Dissolve this compound (1.0 equiv) in an anhydrous solvent like THF or Dichloromethane (DCM).
-
Add triethylamine (TEA, 1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under vacuum.
-
Wash the residue with brine and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-acylated product, which can be further purified if necessary.[3]
-
Biological Significance and Applications
Derivatives of this compound have demonstrated a wide range of biological activities, establishing this scaffold as a cornerstone in modern drug discovery. Their primary role has been as inhibitors of protein kinases, enzymes that play a central role in cell signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer and inflammatory disorders.[4]
Caption: Mechanism of action for indolin-2-one derivatives as kinase inhibitors.
Key Therapeutic Areas:
-
Oncology: Many indolin-2-one derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that feed tumors). By blocking these kinases, the compounds inhibit tumor growth and metastasis.[2]
-
Anti-inflammatory Agents: Chronic inflammation is driven by signaling molecules called cytokines, whose effects are often mediated by the Janus kinase (JAK) family. Selective JAK inhibitors based on the indolin-2-one scaffold can block these pro-inflammatory signals.[5] For instance, certain derivatives have been shown to inhibit the release of TNF-α and IL-6, key cytokines in inflammatory diseases like rheumatoid arthritis and sepsis.[3]
-
Antiproliferative Agents: Beyond kinase inhibition, some hydrazonoindolin-2-one derivatives have been shown to induce cell cycle arrest and are effective against multidrug-resistant cancer cell lines.[6]
Structure-Activity Relationship (SAR) Data
The following table summarizes representative data for indolin-2-one derivatives, highlighting the impact of substitution on biological activity.
| Compound Class | R¹ (N1-Position) | R² (C3-Substituent) | Target/Activity | Representative IC₅₀ | Reference |
| Anti-inflammatory | H | (Z)-benzylidene | TNF-α / IL-6 Release | ~5-20 µM | [3] |
| Anticancer | H | 2-(4-phenylthiazol-2-yl)hydrazono | Antiproliferative (A-549 cells) | 2.14 µM | [6] |
| Kinase Inhibitor | Acrylamide derivative | Pyrimidinyl-indole | JAK1 Kinase | < 1 nM | [5] |
Conclusion and Future Outlook
The this compound core represents a robust and versatile platform for the development of targeted therapeutics. The synthetic methodologies outlined in this guide are scalable and adaptable, allowing for the creation of large, diverse libraries for high-throughput screening. The causality-driven approach to protocol design—understanding why a specific reagent or condition is used—is paramount for troubleshooting and optimization. Future research will likely focus on developing derivatives with even greater selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles. The continued exploration of this privileged scaffold promises to yield the next generation of innovative medicines for treating cancer, inflammation, and other complex diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 7-Methoxyindolin-2-one: A Technical Guide
Introduction to 7-Methoxyindolin-2-one and the Imperative of Spectroscopic Characterization
This compound, a derivative of the privileged indolin-2-one scaffold, represents a molecule of significant interest in medicinal chemistry. The oxindole core is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. Structural modifications, such as the introduction of a methoxy group at the 7-position, can profoundly influence the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation is a critical prerequisite for any further investigation or application.
Spectroscopic analysis provides the foundational data for structural elucidation. Each technique offers a unique window into the molecular architecture:
-
NMR spectroscopy maps the carbon-hydrogen framework.
-
IR spectroscopy identifies the functional groups present.
-
Mass spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.
This guide will navigate the principles and methodologies of each technique, culminating in a synthesized interpretation of the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Expected ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. Based on the structure of this compound, we can predict the following signals. It is important to note that the exact chemical shifts can vary depending on the solvent used.[1]
Experimental Protocol (General for ¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a 400 or 500 MHz instrument would be set, including an appropriate spectral width, number of scans (typically 8-16 for ¹H), and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Acquire the Free Induction Decay (FID) and process the data using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| NH (Indolinone) | 8.0 - 10.0 | Broad Singlet | 1H | - | The amide proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
| H-4 | ~6.8 - 7.2 | Doublet | 1H | ~7-8 | Aromatic proton ortho to the methoxy group and meta to the amide carbonyl. |
| H-5 | ~6.8 - 7.2 | Triplet | 1H | ~7-8 | Aromatic proton coupled to H-4 and H-6. |
| H-6 | ~6.8 - 7.2 | Doublet | 1H | ~7-8 | Aromatic proton meta to the methoxy group and ortho to the amide carbonyl. |
| OCH₃ | ~3.8 | Singlet | 3H | - | Methoxy protons are shielded and typically appear as a sharp singlet. |
| CH₂ (Position 3) | ~3.5 | Singlet | 2H | - | The methylene protons of the indolinone ring are adjacent to a carbonyl group and are expected to appear as a singlet. |
Note: The aromatic protons (H-4, H-5, H-6) will likely form a complex multiplet system, and their exact shifts and coupling patterns would require experimental data or advanced simulation for precise assignment.
Expected ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Position 2) | ~175 | The carbonyl carbon of the lactam is significantly deshielded. |
| C-7a | ~140 | Aromatic quaternary carbon attached to the nitrogen. |
| C-7 | ~145 | Aromatic quaternary carbon attached to the methoxy group. |
| C-3a | ~130 | Aromatic quaternary carbon at the ring junction. |
| C-4 | ~110 | Aromatic carbon ortho to the methoxy group. |
| C-5 | ~120 | Aromatic carbon. |
| C-6 | ~115 | Aromatic carbon. |
| OCH₃ | ~55 | Methoxy carbon, shielded. |
| CH₂ (Position 3) | ~35 | Aliphatic carbon adjacent to a carbonyl group. |
Note: These are estimated chemical shifts. Precise values can be influenced by solvent and other factors.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (General for ATR-IR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| ~3200 | N-H Stretch | Medium, Broad | Amide (Lactam) |
| ~3050 | C-H Stretch (Aromatic) | Medium | Aromatic Ring |
| ~2950 | C-H Stretch (Aliphatic) | Medium | Methylene (CH₂) and Methyl (OCH₃) |
| ~1710 | C=O Stretch | Strong | Amide (Lactam) Carbonyl |
| ~1610, ~1480 | C=C Stretch | Medium-Strong | Aromatic Ring |
| ~1250 | C-O Stretch (Aryl Ether) | Strong | Methoxy Group |
| ~1100 | C-N Stretch | Medium | Amide (Lactam) |
The presence of a strong absorption around 1710 cm⁻¹ is highly characteristic of the lactam carbonyl group in the five-membered ring. The broad N-H stretch around 3200 cm⁻¹ further confirms the amide functionality.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Experimental Protocol (General for ESI-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: The sample solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺˙): The molecular formula of this compound is C₉H₉NO₂. The expected exact mass of the molecular ion would be approximately 163.06 g/mol . In a high-resolution mass spectrum, this would be observed as a prominent peak.
-
Key Fragmentation Pathways: Electron impact (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragment ions. A plausible fragmentation pathway is the loss of the methoxy group as a radical (•OCH₃) or formaldehyde (CH₂O), followed by the loss of carbon monoxide (CO) from the lactam ring.
Table 4: Predicted Key Fragment Ions for this compound
| m/z | Proposed Fragment | Plausible Loss |
| 163 | [C₉H₉NO₂]⁺˙ | Molecular Ion |
| 132 | [C₈H₆NO]⁺ | Loss of •OCH₃ |
| 133 | [C₈H₇NO]⁺˙ | Loss of CH₂O |
| 104 | [C₇H₆N]⁺ | Loss of CO from m/z 132 |
The analysis of these fragmentation patterns can provide confirmatory evidence for the proposed structure.
Synthesis and Structural Elucidation Workflow
The definitive characterization of this compound relies on a cohesive interpretation of all spectroscopic data. The following workflow illustrates the logical process of structural elucidation.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Conclusion
The spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a comprehensive toolkit for its structural elucidation. While this guide has relied on predicted data and analysis of related structures due to a lack of complete experimental spectra in the public domain, the principles and expected outcomes outlined herein provide a solid foundation for researchers. The amide N-H and C=O signals in IR, the distinct aromatic and aliphatic proton and carbon signals in NMR, and the molecular ion peak with its characteristic fragmentation in MS, all converge to create a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel oxindole derivatives.
References
A Guide to the Structural Elucidation of 7-Methoxyindolin-2-one: A Technical Whitepaper for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 7-Methoxyindolin-2-one, a molecule of significant interest within the broader class of indolin-2-one derivatives. Recognizing the critical role of precise three-dimensional structural data in modern drug design and development, this document outlines the synthesis, crystallization, and crystallographic analysis workflow. Due to the current unavailability of a publicly deposited crystal structure for this compound, this guide will leverage the crystallographic data of the closely related analogue, 7-Methoxyindan-1-one, as a practical case study for data interpretation and analysis.
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Derivatives of this heterocyclic system have been extensively investigated and developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1][2] Misregulation of kinase activity is a hallmark of many diseases, particularly cancer. The development of selective kinase inhibitors is therefore a major focus of pharmaceutical research.
Understanding the precise three-dimensional arrangement of atoms in this compound is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the geometric and conformational foundation for understanding how modifications to the molecule affect its biological activity.
-
Rational Drug Design: The crystal structure can be used for in silico studies, such as molecular docking, to predict and rationalize the binding of the molecule to its biological target, for instance, the ATP-binding pocket of a kinase.[1][2]
-
Lead Optimization: Detailed knowledge of intermolecular interactions in the crystalline state can inform strategies for improving physicochemical properties of drug candidates, such as solubility and crystal packing.
This guide will walk researchers through the necessary steps to obtain and analyze the crystal structure of this compound, a process that is fundamental to advancing our understanding and application of this important class of molecules.
Synthesis and Crystallization of this compound
The first and often most crucial step in structural elucidation by X-ray crystallography is the preparation of high-quality single crystals. This begins with the synthesis of the target compound.
Synthetic Pathway
A plausible synthetic workflow for this compound is outlined below:
Caption: Generalized synthetic and crystallization workflow for this compound.
Experimental Protocol: Crystallization
Obtaining diffraction-quality single crystals is an empirical process that often requires screening various conditions. The following are common and effective methods for the crystallization of small organic molecules.
Protocol 1: Slow Evaporation
-
Solvent Selection: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like acetone/water) to near saturation at room temperature.
-
Incubation: Transfer the solution to a clean vial and cover it loosely with a cap or parafilm containing small perforations.
-
Crystal Growth: Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.
Protocol 2: Vapor Diffusion
-
Sample Preparation: Dissolve the compound in a small volume of a relatively non-volatile solvent to create a concentrated solution. Place this in a small, open vial.
-
Reservoir Preparation: Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
X-ray Crystallographic Analysis
Once suitable single crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin.
The X-ray Crystallography Workflow
The determination of a crystal structure is a systematic process, from data collection to structure refinement and validation.
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Case Study: Crystallographic Data of 7-Methoxyindan-1-one
As a proxy for the yet-to-be-determined structure of this compound, we present the crystallographic data for 7-Methoxyindan-1-one.[4] This molecule shares a similar bicyclic core and a methoxy substituent at the 7-position, making it a relevant structural analog.
| Parameter | 7-Methoxyindan-1-one[4] |
| Chemical Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.18 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5386 (7) |
| b (Å) | 10.4949 (9) |
| c (Å) | 18.8536 (16) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1689.5 (2) |
| Z | 8 |
| Temperature (K) | 297 |
| Radiation | Mo Kα |
| R-factor (R1) | 0.037 |
| wR2 | 0.116 |
Data Interpretation and Key Structural Features:
The crystal structure of 7-Methoxyindan-1-one reveals an essentially planar indanone unit.[4] In the crystal packing, molecules are linked through C—H···O hydrogen bonds, forming layers. These layers are further stabilized by C—H···π interactions, creating a three-dimensional network.[4] Such non-covalent interactions are crucial for understanding the solid-state properties of the compound and can provide insights into potential intermolecular interactions in a biological context.
The Role of Structural Data in Drug Development
The acquisition of a high-resolution crystal structure for this compound would be a significant milestone in the development of new therapeutics based on this scaffold.
Caption: The central role of the crystal structure in the drug development pipeline.
A confirmed crystal structure enables:
-
Target Engagement Validation: By docking the experimentally determined structure into the active site of a target protein, researchers can generate hypotheses about the binding mode and key interactions, which can then be tested experimentally.
-
Rational Design of Analogs: The structure provides a template for designing new analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Intellectual Property: A novel crystal form (polymorph) can be a patentable discovery, providing a competitive advantage.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this technical guide has provided a comprehensive framework for its determination and analysis. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the critical structural data needed to unlock the full potential of this promising molecule. The case study of the analogous 7-Methoxyindan-1-one highlights the type of detailed structural insights that can be gained from such studies. The indolin-2-one scaffold continues to be a fertile ground for the discovery of new medicines, and the application of crystallographic techniques will undoubtedly play a pivotal role in the future development of this important class of compounds.
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxyindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 7-Methoxyindolin-2-one: A Predictive and Methodological Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the predicted pharmacokinetic profile of 7-Methoxyindolin-2-one and a methodological framework for its experimental determination. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related indole-2-one (oxindole) and methoxyindole derivatives to forecast its absorption, distribution, metabolism, and excretion (ADME) characteristics. Furthermore, it offers detailed, field-proven protocols for in vitro and in vivo studies essential for definitive pharmacokinetic characterization. This guide is intended to serve as a foundational resource for researchers initiating drug development programs centered on this compound, enabling a structured and scientifically rigorous approach to its preclinical evaluation.
Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold
The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of a methoxy group at the 7-position of the indolin-2-one ring is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic behavior and biological activity. A thorough understanding of the pharmacokinetic profile of this compound is a critical prerequisite for its advancement as a potential therapeutic agent. This involves elucidating its absorption from the site of administration, its distribution throughout the body, the metabolic pathways it undergoes, and the routes of its elimination.[3]
Predictive ADME Profiling of this compound
In the initial stages of drug discovery, in silico and computational models are invaluable for predicting the ADME properties of novel chemical entities.[4][5] These predictive tools, based on the analysis of large datasets of existing drugs and their known pharmacokinetic parameters, offer a time- and resource-efficient means of identifying potential liabilities and guiding further experimental work.[6]
Physicochemical Properties and Drug-Likeness
The "drug-likeness" of a molecule is often assessed using established guidelines such as Lipinski's Rule of Five. These rules correlate a compound's physicochemical properties with its potential for oral bioavailability. For this compound, we can predict these properties as a starting point for our analysis.
| Property | Predicted Value/Status | Implication for Pharmacokinetics |
| Molecular Weight | ~163 g/mol | Compliant with Lipinski's Rule (<500 Da), favoring good absorption and distribution.[5] |
| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | A balanced LogP is crucial; too high can lead to poor solubility and metabolic instability, while too low can hinder membrane permeability. |
| Hydrogen Bond Donors | 1 (N-H) | Compliant with Lipinski's Rule (≤5), suggesting good membrane permeability.[5] |
| Hydrogen Bond Acceptors | 2 (C=O, OCH3) | Compliant with Lipinski's Rule (<10), contributing to favorable permeability.[5] |
| Polar Surface Area (PSA) | A key predictor of cell membrane permeability; a moderate PSA is generally desirable for oral absorption. |
Predicted Metabolism
The indole nucleus is susceptible to metabolism by cytochrome P450 (CYP) enzymes, which are primarily responsible for the phase I metabolism of many drugs.[7] For this compound, several metabolic transformations can be anticipated:
-
Hydroxylation: The aromatic ring is a likely site for CYP-mediated hydroxylation.
-
O-Demethylation: The 7-methoxy group can be a substrate for O-demethylation, yielding a hydroxylated metabolite.
-
Oxidation: The lactam ring may undergo further oxidation.
Following phase I metabolism, the resulting metabolites are often conjugated with polar molecules such as glucuronic acid in phase II reactions, facilitating their excretion.[7] In silico models suggest that indole alkaloids often show strong substrate interaction with CYP3A4.[7]
Below is a conceptual diagram illustrating the predicted metabolic pathways for this compound.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Experimental Protocols for Pharmacokinetic Characterization
While predictive models provide valuable initial insights, definitive pharmacokinetic data can only be obtained through rigorous experimental evaluation. The following sections outline standard in vitro and in vivo protocols.
In Vitro ADME Assays
3.1.1. Metabolic Stability Assessment in Liver Microsomes
-
Objective: To determine the intrinsic clearance of this compound by liver enzymes.
-
Methodology:
-
Prepare an incubation mixture containing pooled human or animal liver microsomes, a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound (typically at a low micromolar concentration).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[8]
-
Plot the natural logarithm of the percentage of remaining parent compound against time to determine the half-life (t½) and calculate the intrinsic clearance.
-
3.1.2. Plasma Protein Binding Assay
-
Objective: To determine the extent to which this compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
Add this compound to plasma (human or animal) and allow it to equilibrate.
-
Pipette the plasma sample into the sample chamber of a RED device.
-
Add buffer to the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass.
-
Incubate the device at 37°C with shaking until equilibrium is reached.
-
Determine the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) of the drug.
-
In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To determine the key pharmacokinetic parameters of this compound after systemic administration in a relevant animal model (e.g., rat or mouse).
-
Methodology:
-
Administer a single dose of this compound to a cohort of animals via the intended clinical route (e.g., oral gavage - PO) and intravenously (IV) to a separate cohort for bioavailability determination.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.[9]
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[10][11]
-
Plot the plasma concentration-time data and perform non-compartmental analysis to determine key pharmacokinetic parameters.
-
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxindole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Evaluation of 7-Methoxyindolin-2-one: A Technical Guide for Preclinical Drug Discovery
Abstract
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anti-proliferative, anti-inflammatory, and kinase-inhibiting properties. This technical guide presents a comprehensive framework for the in vitro biological evaluation of a specific analog, 7-Methoxyindolin-2-one. Designed for researchers, scientists, and drug development professionals, this document provides a logical, tiered approach to characterizing the compound's pharmacological profile. Moving beyond a simple listing of protocols, this guide explains the scientific rationale behind the experimental sequence, emphasizing the construction of a self-validating data package. We will detail methodologies for initial cytotoxicity screening, delve into assays for potential anti-inflammatory activity, and outline strategies for subsequent mechanistic deconvolution, including kinase inhibition and off-target liability profiling. Each section includes field-proven insights, step-by-step protocols, and guidance on data interpretation, establishing a robust foundation for preclinical assessment.
Introduction: The Rationale for Evaluating this compound
The indolin-2-one core is a well-established pharmacophore found in several approved drugs and numerous clinical candidates. Its rigid, heterocyclic structure provides a versatile scaffold for introducing various substituents that can modulate its interaction with a wide range of biological targets. Derivatives have shown significant promise as anti-proliferative agents[1][2], often through the inhibition of protein kinases crucial for tumor growth and angiogenesis.[3] Furthermore, the scaffold has been linked to potent anti-inflammatory effects, suggesting its potential in treating immune-mediated diseases.[4]
The introduction of a methoxy group at the 7-position of the indolin-2-one ring is a strategic chemical modification. This substitution can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile and its affinity for specific biological targets. The electron-donating nature of the methoxy group can also modulate the electronic environment of the aromatic ring, potentially enhancing or altering its binding interactions. For instance, a similar methoxy-containing compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated extremely potent antitumor activity.[5]
Given the therapeutic potential inherent in the parent scaffold and the strategic placement of the methoxy group, a systematic in vitro evaluation of this compound is warranted. This guide proposes a hierarchical testing cascade, beginning with broad assessments of cellular viability and progressing to more focused, mechanism-of-action studies.
Tier 1: Foundational Cytotoxicity and Viability Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the concentration range for all subsequent cell-based assays and provides the first indication of potential anti-proliferative activity. Colorimetric assays that measure metabolic activity are the workhorses for this stage due to their simplicity, reproducibility, and suitability for high-throughput screening.
Scientific Rationale
We will employ two common tetrazolium reduction assays, MTT and XTT, to provide a robust initial assessment.[6] These assays rely on the principle that metabolically active cells, possessing functional mitochondrial dehydrogenases, can reduce a tetrazolium salt to a colored formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells. Using two different assays provides a layer of validation; while MTT produces a water-insoluble formazan requiring a solubilization step, the formazan product of XTT is water-soluble, simplifying the protocol and potentially reducing compound interference.
Experimental Workflow: Cytotoxicity Screening
The overall workflow is designed for efficiency and clarity, moving from cell preparation to data analysis to determine the half-maximal inhibitory concentration (IC50).
Caption: Workflow for MTT/XTT Cytotoxicity Assessment.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 200 µM down to 0.2 nM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., 0.5% DMSO in medium) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Expected Data Presentation
The results should be summarized in a table for clear comparison across different cell lines.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| A549 (Lung) | MTT | 72 | [Value] |
| HT-29 (Colon) | MTT | 72 | [Value] |
| ZR-75 (Breast) | XTT | 72 | [Value] |
| RAW 264.7 (Macrophage) | XTT | 48 | [Value] |
Tier 2: Evaluation of Anti-Inflammatory Potential
Inflammation is a key pathological driver in many diseases. Macrophages are central players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) from Gram-negative bacteria provides a robust in vitro model to screen for anti-inflammatory compounds.[8][9] The model mimics key aspects of the inflammatory cascade, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[9][10]
Scientific Rationale
We will assess the ability of this compound to suppress the inflammatory response in LPS-stimulated RAW 264.7 macrophages. The evaluation will focus on key inflammatory mediators:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation. Overproduction of NO contributes to tissue damage.[10] We will measure its stable metabolite, nitrite, using the Griess assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): These signaling proteins orchestrate the inflammatory response.[10] Their quantification via ELISA provides direct evidence of immunomodulatory activity.
-
Key Enzymes (iNOS, COX-2): We will use Western blotting to determine if the compound affects the protein expression levels of iNOS and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively.[8]
This multi-pronged approach allows us to determine not just if the compound is anti-inflammatory, but to begin probing how it might be acting.
Experimental Workflow: Anti-Inflammatory Screening
Caption: Workflow for Assessing Anti-Inflammatory Activity.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Tier 1 data) for 1-2 hours.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Expected Data Presentation
Results from the anti-inflammatory assays should be presented clearly in tables and graphs.
Table: Effect on Inflammatory Mediators
| Concentration (µM) | % NO Inhibition | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Vehicle (LPS) | 0% | [Value] | [Value] |
| 1 | [Value] | [Value] | [Value] |
| 10 | [Value] | [Value] | [Value] |
| 50 | [Value] | [Value] | [Value] |
Tier 3: Mechanistic Deconvolution and Target Identification
If the initial tiers reveal significant biological activity, the next logical step is to investigate the underlying mechanism of action. Based on the common activities of the indolin-2-one scaffold, kinase inhibition is a primary hypothesis to explore.[3] Additionally, assessing off-target effects, such as interactions with G-protein coupled receptors (GPCRs), is a critical part of building a comprehensive safety and specificity profile.[11]
Kinase Inhibition Profiling
Scientific Rationale: Many indolin-2-one derivatives function as ATP-competitive kinase inhibitors.[12] An initial broad-panel kinase screen can efficiently identify potential targets. This is typically performed using cell-free biochemical assays that measure the transfer of phosphate from ATP to a substrate.[13][14] A positive hit in a primary screen should always be confirmed with a dose-response assay to determine the IC50 value.
Caption: Hierarchical Strategy for Kinase Target Identification.
Experimental Protocol (General Biochemical Kinase Assay):
-
Reaction Setup: In a suitable assay plate, combine the target kinase, a specific substrate (peptide or protein), and ATP in a reaction buffer.
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Incubate at a set temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and detect the product. Detection methods vary widely and include radiometric, fluorescence, or luminescence-based readouts that quantify either ADP production (e.g., ADP-Glo) or substrate phosphorylation.[15]
-
Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC50 value.
GPCR Liability Screening
Scientific Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are common targets for many drugs.[16][17] Unintended interaction with GPCRs can lead to adverse side effects. Therefore, early-stage screening for off-target GPCR activity is crucial. Radioligand binding assays are the gold standard for this purpose.[18] They directly measure the ability of a test compound to displace a known, radio-labeled ligand from its receptor, thus determining binding affinity (Ki).[17]
Experimental Protocol (General Radioligand Binding Assay):
-
Membrane Preparation: Use cell membranes prepared from cells overexpressing the GPCR target of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a specific radioligand (e.g., ³H-labeled), and the test compound (this compound) in a binding buffer.
-
Incubation: Incubate to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via filtration over a glass fiber filter.
-
Detection: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to inhibit the specific binding of the radioligand and calculate the Ki value.
Conclusion and Future Directions
This technical guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound. By starting with broad cytotoxicity screening, progressing to targeted anti-inflammatory assays, and culminating in mechanistic studies like kinase profiling, researchers can efficiently build a comprehensive pharmacological profile of the molecule. The data generated through these workflows will establish a robust foundation for go/no-go decisions, guide further lead optimization, and provide the necessary preliminary data package for advancing the compound into more complex cellular models and subsequent in vivo studies.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 17. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 7-Methoxyindolin-2-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory and anti-cancer properties. This document provides a comprehensive guide for researchers on the potential applications and detailed protocols for utilizing 7-Methoxyindolin-2-one in cell-based assays. While specific biological data for this compound is emerging, this guide draws upon the established activities of structurally related indolin-2-one derivatives to propose robust screening strategies. The protocols herein are designed to be self-validating and provide a strong foundation for investigating the therapeutic potential of this and other novel small molecules.
Introduction to this compound and the Indolinone Scaffold
The indolin-2-one (or oxindole) core is a heterocyclic motif present in a variety of natural products and synthetic molecules of therapeutic interest.[1] Derivatives of this scaffold have been extensively explored and have yielded compounds with a broad spectrum of biological activities, including the inhibition of protein kinases and modulation of inflammatory pathways.[2][3][4] The substitution pattern on the indolinone ring plays a crucial role in determining the specific biological target and potency of these compounds. The 7-methoxy substitution on the benzene ring of the indolin-2-one core, as in this compound, is anticipated to influence its pharmacokinetic and pharmacodynamic properties.
Based on the activities of related compounds, this compound is a promising candidate for investigation as either an anti-inflammatory agent or an anti-proliferative compound, likely acting through the inhibition of key cellular signaling pathways. This guide will provide detailed methodologies to explore these potential activities.
Potential Mechanism of Action: An Inferential Approach
Given the lack of specific target information for this compound, we can infer potential mechanisms of action from structurally analogous compounds.
As an Anti-inflammatory Agent
Many indolin-2-one derivatives exhibit anti-inflammatory effects by modulating key signaling pathways in immune cells, such as macrophages.[2][4] A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IKK (IκB kinase) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[4] this compound may potentially inhibit one of the upstream kinases in this pathway.
Caption: Proposed anti-inflammatory mechanism of this compound.
As an Anti-cancer Agent (Kinase Inhibitor)
The indolin-2-one scaffold is a cornerstone of many clinically approved kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[3] For example, sunitinib, an indolin-2-one derivative, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It is plausible that this compound could inhibit a specific kinase or a family of kinases involved in oncogenic signaling.
Caption: Proposed kinase inhibition mechanism of this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Initially, determine the solubility of this compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a standard choice for preparing stock solutions of small molecules.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Concentrations: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
PART A: Screening for Anti-inflammatory Activity
This section details the protocols to assess the anti-inflammatory potential of this compound using a murine macrophage cell line, RAW 264.7.
Workflow for Anti-inflammatory Screening
Caption: Experimental workflow for anti-inflammatory screening.
Protocol 1: Assessment of Cytotoxicity in RAW 264.7 Cells (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
| Parameter | Recommendation |
| Cell Line | RAW 264.7 |
| Seeding Density | 1 x 10^5 cells/mL |
| Compound Concentrations | 0.1 - 100 µM (or a wider range if needed) |
| Incubation Time | 24 hours |
| MTT Incubation | 4 hours |
| Readout | Absorbance at 570 nm |
Protocol 2: Measurement of Nitric Oxide (NO) Production
Materials:
-
Griess Reagent System
-
Supernatants from treated RAW 264.7 cells
-
Nitrite standard solution
Procedure:
-
Seed and treat RAW 264.7 cells with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (Part A of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part B of Griess Reagent) and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with the nitrite standard.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Supernatants from treated RAW 264.7 cells
Procedure:
-
Collect supernatants from RAW 264.7 cells treated as described in Protocol 2.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
PART B: Screening for Anti-cancer Activity
This section outlines protocols to evaluate the anti-proliferative and potential mechanistic effects of this compound in a relevant cancer cell line (e.g., a breast cancer cell line like MDA-MB-231, as many indolinones target pathways in this cancer type).[3]
Workflow for Anti-cancer Screening
Caption: Experimental workflow for anti-cancer screening.
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is similar to Protocol 1 but is performed on a cancer cell line.
| Parameter | Recommendation |
| Cell Line | e.g., MDA-MB-231, A549, HCT116 |
| Seeding Density | Varies by cell line (e.g., 5,000-10,000 cells/well) |
| Compound Concentrations | 0.01 - 100 µM (logarithmic dilutions) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 4 hours |
| Readout | Absorbance at 570 nm |
Protocol 5: Western Blot Analysis for Key Signaling Proteins
This protocol allows for the investigation of the effect of this compound on specific signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of kinases like Akt, ERK, or other relevant targets)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cancer cells with this compound at concentrations around the IC50 value for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.[8]
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a membrane.[9]
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels relative to loading controls (e.g., β-actin or GAPDH).
Data Interpretation and Trustworthiness
For all assays, it is imperative to include appropriate controls (negative/vehicle, positive, and blank) to ensure the validity of the results. The determination of IC50 values from dose-response curves is a standard method for quantifying the potency of a compound. All experiments should be performed in at least triplicate to ensure reproducibility. The combination of data from multiple assays (e.g., cytotoxicity, target engagement, and downstream functional effects) will provide a comprehensive understanding of the biological activity of this compound.
Conclusion
While direct biological data for this compound is not yet widely available, its structural similarity to other biologically active indolin-2-one derivatives makes it a compelling candidate for investigation in cell-based assays. The protocols detailed in this guide provide a robust framework for screening its potential anti-inflammatory and anti-cancer properties. By employing these self-validating methodologies, researchers can effectively elucidate the therapeutic potential of this and other novel small molecules.
References
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. origene.com [origene.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. addgene.org [addgene.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: A Framework for Evaluating 7-Methoxyindolin-2-one as a Novel Kinase Inhibitor
Introduction: The Rationale for Investigating 7-Methoxyindolin-2-one
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes for modern drug discovery.[1] The indolin-2-one scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, including Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[2][3][4] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.[1]
This compound is a specific derivative of this scaffold. The inclusion of a methoxy group at the 7-position is a strategic modification intended to modulate the compound's physicochemical properties. Such modifications can influence binding affinity, target selectivity, metabolic stability, and cell permeability. The exploration of this compound is therefore founded on a strong scientific premise: leveraging a proven kinase-inhibiting scaffold while exploring new chemical space to identify novel inhibitors with potentially superior or unique properties.
This document provides a comprehensive, multi-tiered framework for researchers to systematically characterize the kinase inhibitory potential of this compound, from initial broad-spectrum screening to cellular target validation and functional impact assessment.
A Multi-Tiered Strategy for Kinase Inhibitor Profiling
A logical, phased approach is essential to efficiently and robustly evaluate a potential new kinase inhibitor. We propose a three-tiered workflow that progresses from broad, biochemical profiling to specific, cell-based validation. This strategy ensures that resources are focused on compounds that demonstrate genuine promise in physiologically relevant systems.
Caption: A logical workflow for the comprehensive evaluation of a novel kinase inhibitor.
Tier 1: Broad-Spectrum Kinase Screening
Rationale: Before conducting detailed studies, it is crucial to understand the target landscape of a novel compound. A broad-spectrum screen against a diverse panel of kinases provides two essential pieces of information: (1) identification of primary kinase targets (hits), and (2) an early assessment of selectivity.[5] A highly promiscuous compound may have a greater risk of off-target effects, whereas a highly selective one may offer a cleaner pharmacological profile.
Protocol 1: In Vitro Kinase Panel Screen (Generalized)
This protocol describes a generalized method for screening this compound against a large kinase panel, often performed by specialized contract research organizations (CROs) or with large-scale commercial kits. The principle involves measuring the remaining kinase activity after incubation with the test compound at a fixed concentration (e.g., 1 or 10 µM).
Principle: The assay measures the amount of ATP converted to ADP during the phosphorylation reaction. A luminescent signal is generated that is inversely proportional to the amount of kinase inhibition.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the test compound to the appropriate wells to achieve a final concentration of 1 µM. Include a "vehicle control" (DMSO only) and a "positive control" (a known broad-spectrum inhibitor like Staurosporine).
-
Kinase Reaction Initiation: Add a master mix containing the specific kinase, its corresponding substrate, and kinase buffer to each well.[6]
-
ATP Addition: Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for each specific kinase (e.g., 10-100 µM).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a commercial detection reagent (e.g., ADP-Glo™, Promega). This typically involves a luciferase/luciferin-based system that generates a luminescent signal.[7]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
"Hits" are typically defined as kinases showing >50% or >75% inhibition at the screening concentration.
-
Tier 2: Target Validation and Potency Determination
Rationale: Once primary hits are identified, the next step is to validate these interactions and quantify the compound's potency. This is achieved by generating a dose-response curve and calculating the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.
Protocol 2: In Vitro IC50 Determination
This protocol uses the same biochemical assay platform as the initial screen but employs a serial dilution of the inhibitor.
Methodology:
-
Compound Dilution: Prepare a serial dilution series of this compound in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Setup: In a 384-well plate, add the diluted compound, the target kinase, substrate, and buffer. Include vehicle (DMSO) and no-enzyme controls.
-
Reaction & Detection: Initiate the reaction with ATP and proceed with incubation and signal detection as described in Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Data Presentation:
| Kinase Target | This compound IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Staurosporine (Control) | 5 |
Tier 3: Cellular Activity and Target Engagement
Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, rapid efflux, or cellular metabolism. Therefore, it is essential to demonstrate that the inhibitor can enter a cell and engage its intended target.[8][9] A direct way to measure this is to assess the phosphorylation status of a known downstream substrate of the target kinase.
Hypothetical Signaling Pathway Inhibition
Many indolin-2-one inhibitors target Receptor Tyrosine Kinases (RTKs) that activate downstream pro-survival pathways like the RAS/MAPK or PI3K/AKT cascades.[2][3] The diagram below illustrates how an inhibitor would block such a pathway.
Caption: Inhibition of a generic RTK signaling pathway by this compound.
Protocol 3: Cellular Target Phosphorylation Assay via Western Blot
This protocol determines if this compound can inhibit the phosphorylation of a target kinase's substrate within intact cells.
Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody that only recognizes the phosphorylated form of a protein, one can quantify the level of kinase activity in the cell. The membrane is then stripped and re-probed with an antibody for the total protein to ensure observed changes are due to phosphorylation state, not protein degradation.
Methodology:
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (known to express the target kinase) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if the pathway is activated by growth factors.
-
Pre-treat cells with serial dilutions of this compound or vehicle (DMSO) for 1-2 hours.[10]
-
-
Cell Stimulation:
-
Stimulate the cells with the appropriate ligand (e.g., EGF, VEGF) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation of the target pathway.[11]
-
-
Cell Lysis:
-
Immediately place plates on ice and wash cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12] The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells and collect the lysate. Clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-AKT Ser473).
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal with a digital imager.[11]
-
Crucial Step: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or anti-β-Actin).
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each lane.
-
Downstream Functional Effects
Rationale: The ultimate goal of a kinase inhibitor in an oncology context is often to halt or reverse uncontrolled cell proliferation. A cell viability assay directly measures this functional outcome, linking target engagement with a desired phenotypic effect.
Protocol 4: Cell Viability / Proliferation Assay
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in signal indicates either cytotoxic (cell-killing) or cytostatic (growth-halting) effects of the compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (similar to the IC50 determination) and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
Detection: Add a viability reagent such as MTT or a luciferin-based reagent like CellTiter-Glo® (Promega).
-
For MTT, incubate for 4 hours, then solubilize the formazan crystals with DMSO and read absorbance at ~570 nm.[7]
-
For CellTiter-Glo®, add the reagent, incubate for 10 minutes, and read luminescence.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle control.
-
Plot the results and perform a non-linear regression to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Cell Line | c-Kit Status | This compound GI50 (nM) |
| GIST-T1 | Constitutively Active | 30 |
| HMC-1 | Constitutively Active | 200 |
| MOLM-13 | c-Kit Negative | >5000 |
Summary and Next Steps
This guide outlines a systematic approach to validate this compound as a potential kinase inhibitor. Successful progression through these tiers—demonstrating biochemical potency, on-target cellular activity, and a functional anti-proliferative effect—provides a strong foundation for further investigation.
Interpreting the Results:
-
A potent biochemical IC50 confirms direct interaction with the purified enzyme.
-
A potent cellular GI50 in a cell line dependent on the target kinase, coupled with inhibition of substrate phosphorylation, confirms the compound's mechanism of action in a physiological context.
-
A large window between the IC50 for the primary target and other kinases screened suggests good selectivity.
Future Directions:
-
Mechanism of Action Studies: Conduct kinase enzyme kinetics to determine if the inhibition is ATP-competitive.
-
Expanded Selectivity Profiling: Screen the compound against a larger, more comprehensive kinase panel to fully characterize its selectivity.
-
In Vivo Studies: Evaluate the compound's efficacy and pharmacokinetics in animal models of disease.[5]
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. inits.at [inits.at]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes for 7-Methoxyindolin-2-one in Neurodegenerative Disease Research
Introduction: The Emerging Potential of the Indolin-2-one Scaffold
Neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), are characterized by the progressive loss of neuronal structure and function.[1] The underlying pathologies are complex and multifactorial, involving oxidative stress, neuroinflammation, protein misfolding and aggregation, and programmed cell death (apoptosis).[2][3][4] Consequently, therapeutic strategies are shifting from single-target drugs to multi-target designed ligands (MTDLs) that can address several of these pathological cascades simultaneously.[3]
The indolin-2-one (oxindole) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-proliferative and anti-inflammatory effects.[5][6][7] 7-Methoxyindolin-2-one, a specific derivative, presents a compelling starting point for investigation as a neuroprotective agent. Its structural features suggest the potential to modulate key pathways implicated in neuronal survival. These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound, detailing its proposed mechanisms of action and providing robust protocols for its evaluation in relevant preclinical models.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is critical for proper handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | Calculated |
| Molecular Weight | 163.17 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO, Ethanol | General for Indole scaffolds |
| Storage | Store at -20°C, protect from light | Standard for research compounds |
Note: Experimental validation of these properties is recommended.
Proposed Neuroprotective Mechanisms of Action
Based on the known activities of the broader indolin-2-one class, this compound is hypothesized to exert neuroprotective effects through a multi-pronged approach involving antioxidant, anti-inflammatory, and anti-apoptotic activities.
Key Putative Targets:
-
Reactive Oxygen Species (ROS): Oxidative stress is a common hallmark of neurodegeneration, where an imbalance in ROS production leads to cellular damage.[4] The indole nucleus is known for its radical-scavenging capabilities.
-
Pro-inflammatory Cytokines: Chronic neuroinflammation, driven by activated microglia and astrocytes, exacerbates neuronal damage through the release of mediators like TNF-α and IL-6.[8] Indole-based compounds have been shown to inhibit the release of these cytokines.[7]
-
Caspase-Mediated Apoptosis: The apoptotic cascade, often triggered by oxidative stress and inflammation, is a primary mechanism of neuronal cell death in neurodegenerative diseases.[3][8] Inhibition of key executioner caspases, such as caspase-3, is a viable neuroprotective strategy.
The following diagram illustrates the convergence of these pathological pathways and the potential intervention points for this compound.
Caption: Proposed multi-target neuroprotective mechanism of this compound.
Experimental Workflows and Protocols
Validating the neuroprotective potential of this compound requires a tiered approach, beginning with cell-based assays and progressing to more complex animal models.
Caption: General experimental workflow for evaluating neuroprotective compounds.
In Vitro Neuroprotection Assays
The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for studying neurotoxicity and neuroprotection because it can be differentiated into a more mature neuronal phenotype.[9][10]
Protocol 1: Assessing Neuroprotection against 6-OHDA-Induced Toxicity in SH-SY5Y Cells
This protocol details how to induce neurotoxicity with 6-hydroxydopamine (6-OHDA), a neurotoxin specific to dopaminergic neurons, and assess the protective effect of this compound.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA) hydrochloride (prepare fresh in saline with 0.02% ascorbic acid)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 25 µM). Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound dose. Incubate for 2 hours.
-
Toxin Induction: Add 6-OHDA to the wells to a final concentration of 100 µM. Do not add 6-OHDA to the "untreated control" or "vehicle control" wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 15 minutes and measure absorbance at 570 nm.[11] Cell viability is expressed as a percentage relative to the untreated control.
-
-
Assessment of Cytotoxicity (LDH Assay):
In Vitro Mechanistic Assays
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses Dichlorofluorescein (DCF) fluorescence to measure cytosolic ROS levels.[12]
Materials:
-
Cells treated as described in Protocol 1.
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Fluorescence microplate reader
Procedure:
-
Treatment: Follow steps 1-4 of Protocol 1. A positive control group treated with H₂O₂ (500 µM) can be included.[10]
-
Dye Loading: After the 24-hour incubation, remove the treatment medium and wash the cells gently with warm PBS.
-
Incubation: Add 100 µL of 10 µM H₂DCFDA in PBS to each well and incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well and measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
In Vivo Evaluation in a Parkinson's Disease Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates key features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[13][14][15]
Protocol 3: MPTP-Induced Neurodegeneration in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (dissolved in sterile saline)
-
This compound (formulated for intraperitoneal injection, e.g., in saline with 5% DMSO and 5% Tween-80)
-
Rotarod apparatus
-
Equipment for tissue processing and immunohistochemistry
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping: Divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle Control (saline i.p.)
-
Group 2: MPTP Control (MPTP i.p. + formulation vehicle i.p.)
-
Group 3: Treatment Group (MPTP i.p. + this compound i.p., e.g., 10 mg/kg)
-
-
Compound Administration: Administer this compound or its vehicle daily for 14 days.
-
MPTP Induction: From day 8 to day 12, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day, or a sub-acute regimen over 5 days.[14] Continue the compound/vehicle treatment through day 14.
-
Behavioral Analysis (Rotarod Test): On day 15, assess motor coordination.
-
Train the mice on the rotarod at an accelerating speed for 3 days prior to MPTP induction.
-
On the test day, place each mouse on the rotating rod and record the latency to fall. Perform three trials per mouse.
-
-
Euthanasia and Tissue Collection: On day 16, euthanize the animals and perfuse with 4% paraformaldehyde. Collect the brains for histological analysis.
-
Immunohistochemistry:
-
Section the brain tissue, focusing on the substantia nigra and striatum.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods. A significant reduction in TH-positive cells is expected in the MPTP group, and neuroprotection is demonstrated by a preservation of these neurons in the treatment group.
-
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutics for neurodegenerative diseases. Its potential to simultaneously target oxidative stress, neuroinflammation, and apoptosis makes it a valuable tool for researchers. The protocols outlined in these notes provide a robust framework for systematically evaluating its neuroprotective efficacy, from initial cell-based screening to validation in established animal models. This structured approach will enable a thorough investigation of its mechanism of action and its potential for translation into a clinically relevant therapeutic agent.
References
- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of Parkinson’s disease: bridging the gap between disease hallmarks and research questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration [frontiersin.org]
- 4. Metallothionein in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. journals.innovareacademics.in [journals.innovareacademics.in]
Application Notes & Protocols for 7-Methoxyindolin-2-one: A Guide for Synthetic and Medicinal Chemists
As a foundational scaffold in medicinal chemistry, 7-Methoxyindolin-2-one serves as a critical building block for the synthesis of a new generation of therapeutic agents. The oxindole core, of which this compound is a derivative, is present in numerous biologically active molecules, including kinase inhibitors for oncology.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential experimental protocols for working with this compound, from its synthesis and characterization to its potential application in biological screening assays. The protocols described herein are grounded in established chemical principles and safety standards, providing a solid framework for laboratory investigation.
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work. This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | PubChem |
| Molecular Weight | 163.17 g/mol | PubChem |
| Appearance | Off-white to light brown crystalline powder (Typical) | Inferred |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [3] |
| Key Hazards | Causes serious eye irritation. May cause skin and respiratory irritation. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides.[3] | [3] |
Scientist's Note on Handling: The material safety data sheet (SDS) indicates a stench, which is common for some heterocyclic compounds.[3] All handling of the solid and its solutions should be performed within a certified chemical fume hood to avoid inhalation.[3] Ensure eyewash stations and safety showers are readily accessible.[3]
Synthesis & Characterization Workflow
While numerous complex indole derivatives are reported, the synthesis of the core this compound scaffold can be achieved through established organic chemistry reactions. The following workflow outlines a representative synthetic approach and the necessary analytical methods for structural verification and purity assessment.
Caption: Workflow for Synthesis and Characterization.
Protocol 2.1: Proposed Synthesis of this compound
This protocol is an inferred method based on standard procedures for the synthesis of oxindole derivatives.
Materials:
-
2-Bromo-3-methoxyaniline
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Heck Coupling:
-
To a dry, three-neck round-bottom flask under an argon atmosphere, add 2-bromo-3-methoxyaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Add anhydrous toluene, followed by ethyl acrylate (1.2 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).
-
Rationale: The palladium catalyst facilitates the C-C bond formation between the aniline and the acrylate, a standard Heck reaction. Triethylamine acts as a base to neutralize the HBr generated.
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude intermediate.
-
-
Cyclization:
-
Dissolve the crude intermediate in a suitable solvent like acetic acid or a mixture of THF/water.
-
Add concentrated HCl (2-3 eq) and heat the mixture to reflux (80-100 °C) for 4-6 hours.
-
Rationale: The acidic conditions protonate the ester and amine functionalities, promoting intramolecular cyclization to form the stable five-membered lactam ring of the indolin-2-one core.
-
-
Final Work-up and Purification:
-
Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure this compound.
-
Protocol 2.2: Analytical Characterization
Objective: To confirm the structure and assess the purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: Look for characteristic peaks corresponding to the aromatic protons (typically in the δ 6.5-7.5 ppm range), the methoxy group protons (a singlet around δ 3.8-4.0 ppm), the methylene protons of the lactam ring (a singlet around δ 3.5 ppm), and the N-H proton (a broad singlet, chemical shift can vary).
-
Expected ¹³C NMR Signals: Expect signals for the carbonyl carbon (δ ~175 ppm), aromatic carbons, the methoxy carbon (δ ~55-60 ppm), and the methylene carbon.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.
-
Expected Result: A prominent peak at m/z 164.07 [M+H]⁺ corresponding to the protonated molecule.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 10% B to 90% B over 15 minutes.
-
Detection: UV detector at 254 nm.
-
Purity Assessment: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak. For use in biological assays, purity should be >95%.
-
Application in Biological Screening
The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[2] Therefore, a primary application for this compound is as a synthetic precursor for creating libraries of novel compounds. However, it is also prudent to test the core scaffold itself for any intrinsic biological activity.
Caption: General workflow for biological screening.
Protocol 3.1: In Vitro Anti-proliferative Activity (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of this compound against human cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer).[4]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound, dissolved in DMSO to make a 10 mM stock solution.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
DMSO, cell culture grade.
-
Phosphate-Buffered Saline (PBS).
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37 °C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Expert Insight: While this compound itself may show modest or no activity, this assay serves as a crucial baseline. Significant activity would be noteworthy, but a lack of activity does not diminish its value as a scaffold. The true potential is often unlocked after synthetic modification at the N1 or C3 positions of the oxindole ring, a common strategy in drug discovery programs targeting this scaffold.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging the 7-Methoxyindolin-2-one Scaffold in High-Throughput Screening for Novel Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Its rigid bicyclic structure provides a robust platform for the strategic placement of functional groups, enabling precise interactions within the binding pockets of enzymes and receptors. The introduction of a methoxy group at the 7-position, creating 7-Methoxyindolin-2-one, further modulates the electronic and steric properties of the scaffold, influencing its pharmacokinetic profile and target engagement.
Derivatives of the indolin-2-one skeleton have demonstrated significant potential as anti-proliferative agents, with many acting as potent inhibitors of protein kinases.[1][2] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold to generate a diverse chemical library and subsequently screen it using high-throughput methodologies to identify novel kinase inhibitors. We will delve into the principles of assay design, provide a detailed, field-proven protocol for a high-throughput screening (HTS) campaign, and discuss the critical aspects of data analysis and hit validation.
Part 1: The Foundation - Library Synthesis from the this compound Core
The success of any HTS campaign hinges on the quality and diversity of the chemical library. The this compound scaffold offers several points for chemical modification, allowing for the creation of a focused library with a wide range of functionalities. A common and effective strategy is the Knoevenagel condensation, which involves the reaction of the C3 methylene group of the indolin-2-one core with various aldehydes. This reaction is highly versatile and can be used to introduce a vast array of substituents.
A general synthetic scheme is presented below:
Caption: Synthetic route for library generation.
This approach allows for the systematic variation of the R-group, enabling the exploration of structure-activity relationships (SAR) during the hit-to-lead optimization phase.[3][4] The choice of aldehydes should be guided by principles of medicinal chemistry, incorporating a range of electronic and steric properties to maximize the chances of identifying potent and selective inhibitors.
Part 2: Designing the Screen - Principles of HTS Assay Development for Kinase Inhibitors
With a diverse library in hand, the next critical step is the development of a robust and sensitive HTS assay. For kinase inhibitors, several assay formats are available, each with its own advantages and disadvantages. The choice of assay technology is paramount and should be guided by the specific kinase target and the available instrumentation.[5]
Commonly used HTS assay formats for kinases include:
-
Fluorescence-Based Assays: These are among the most popular methods in HTS due to their high sensitivity and versatility.[6][7] For kinases, fluorescence polarization (FP) assays are particularly well-suited.[8] An FP assay can be designed to measure the binding of a fluorescently labeled ATP analog or a peptide substrate to the kinase. Inhibition of the kinase by a compound from the library results in a decrease in the FP signal.
-
Luminescence-Based Assays: These assays are renowned for their high sensitivity, broad dynamic range, and low interference from library compounds.[9][10] A widely used format for kinases is the detection of ATP consumption. As the kinase reaction proceeds, ATP is converted to ADP. The remaining ATP can be quantified using a luciferase/luciferin system, where the amount of light produced is proportional to the ATP concentration. Inhibitors will result in a higher luminescent signal.[11]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly sensitive and suitable for detecting a wide range of biomolecular interactions, including substrate phosphorylation.[12] In a typical kinase assay, a biotinylated substrate and a phosphorylation-specific antibody are used. Donor and acceptor beads, coated with streptavidin and Protein A respectively, are brought into proximity upon phosphorylation of the substrate, generating a chemiluminescent signal.
For this application note, we will focus on a luminescence-based assay that quantifies ATP consumption, as it is a universal method applicable to virtually any kinase and is known for its robustness in HTS campaigns.[13]
Part 3: In Action - A Detailed Protocol for a 1536-Well Plate HTS Campaign
This section provides a step-by-step protocol for a high-throughput screen to identify inhibitors of a hypothetical serine/threonine kinase, "Target Kinase," from a library of this compound derivatives. The assay is based on the principle of quantifying the amount of ATP remaining after the kinase reaction using a commercial ATP detection kit (e.g., Kinase-Glo®).
Experimental Workflow Overview
Caption: HTS workflow from plate prep to analysis.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound Derivative Library | In-house Synthesis | Test compounds |
| Target Kinase (recombinant) | Commercial Vendor | Enzyme |
| Peptide Substrate | Commercial Vendor | Kinase substrate |
| ATP (Adenosine 5'-triphosphate) | Commercial Vendor | Co-factor for kinase reaction |
| Staurosporine | Commercial Vendor | Positive control (pan-kinase inhibitor) |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | Solvent for compounds and controls |
| Kinase Assay Buffer | In-house/Vendor | Reaction buffer |
| ATP Detection Reagent (e.g., Kinase-Glo®) | Promega | Luminescence signal generation |
| 1536-well white, solid-bottom plates | Greiner Bio-One | Assay plates |
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 1 mM stock solution of each this compound derivative in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo®), transfer 20 nL of each compound solution to the appropriate wells of a 1536-well assay plate. This results in a final compound concentration of 10 µM in a 2 µL assay volume.
-
For control wells, dispense 20 nL of DMSO (negative control) or 20 nL of a 1 mM staurosporine solution in DMSO (positive control).
-
-
Reagent Preparation:
-
Prepare the "Kinase/Substrate Mix" in pre-chilled Kinase Assay Buffer. The final concentration in the 2 µL assay volume should be optimized during assay development. A typical starting point is 5 nM Target Kinase and 10 µM peptide substrate.
-
Prepare the "ATP Solution" in Kinase Assay Buffer. The final concentration should be approximately the Km of ATP for the Target Kinase, which needs to be determined experimentally. A common starting point is 10 µM.
-
-
Kinase Reaction:
-
Using a multi-drop dispenser (e.g., Mantis® or Tempest®), add 1 µL of the "Kinase/Substrate Mix" to all wells of the assay plate.
-
Immediately after, add 1 µL of the "ATP Solution" to all wells to initiate the kinase reaction.
-
Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the ATP Detection Reagent to room temperature as per the manufacturer's instructions.
-
Add 2 µL of the ATP Detection Reagent to all wells of the assay plate.
-
Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader compatible with 1536-well plates (e.g., PHERAstar® FSX or ViewLux™).
-
Plate Layout
A robust plate layout is crucial for identifying and correcting for systematic errors. A typical 1536-well plate layout for an HTS campaign is as follows:
-
Columns 1-4: Negative controls (DMSO only)
-
Columns 5-8: Positive controls (Staurosporine)
-
Columns 9-48: Library compounds
This layout provides sufficient controls to accurately assess the quality of the assay on each plate.
Part 4: From Data to Discovery - Data Analysis and Hit Validation
Data Analysis
The raw luminescence data from the plate reader must be processed to identify "hits" – compounds that exhibit significant inhibition of the Target Kinase.
-
Assay Quality Control: Before analyzing the library compounds, the quality of the assay on each plate must be verified using the control wells. The two primary metrics are the Signal-to-Background (S/B) ratio and the Z'-factor.[12]
-
S/B Ratio = (Mean signal of negative controls) / (Mean signal of positive controls)
-
A higher S/B ratio indicates a larger assay window. A ratio >3 is generally considered acceptable.
-
-
Z'-factor = 1 - [ (3 * SD of positive controls + 3 * SD of negative controls) / |Mean of negative controls - Mean of positive controls| ]
-
The Z'-factor is a measure of the statistical effect size and is an indicator of the assay's robustness. A Z'-factor > 0.5 is indicative of an excellent assay suitable for HTS.[3]
-
-
-
Hit Identification:
-
The activity of each library compound is typically expressed as the percent inhibition, calculated as follows: % Inhibition = 100 * [ 1 - (Signal_compound - Mean_signal_positive) / (Mean_signal_negative - Mean_signal_positive) ]
-
A hit threshold is then defined. A common starting point is a percent inhibition greater than three times the standard deviation of the negative controls. For this campaign, we will define hits as compounds with >50% inhibition.
-
Hit Validation and Follow-up
The initial hits from the primary screen require further validation to eliminate false positives and to confirm their activity.
-
Hit Confirmation: The selected hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically an 8- or 10-point dose-response curve) to determine their potency (IC50 value).
-
Counter-Screens: It is crucial to perform counter-screens to identify compounds that interfere with the assay technology rather than the Target Kinase. For this luminescence-based assay, a key counter-screen is to test the compounds in the absence of the kinase to see if they directly inhibit the luciferase enzyme.
-
Orthogonal Assays: The activity of the most promising hits should be confirmed in an orthogonal assay that uses a different detection technology (e.g., a fluorescence-based assay or a mobility-shift assay).[14] This provides strong evidence that the compound's activity is genuine.
-
Selectivity Profiling: Promising compounds should be tested against a panel of other kinases to determine their selectivity profile. High selectivity is often a desirable characteristic for a therapeutic candidate.[14]
Conclusion
The this compound scaffold provides a fertile ground for the discovery of novel kinase inhibitors. By combining rational library design with robust high-throughput screening methodologies, researchers can efficiently identify promising lead compounds for further development. The detailed protocol and principles outlined in this application note offer a comprehensive framework for conducting a successful HTS campaign, from initial library synthesis to the validation of promising hits. The key to success lies in meticulous assay development, rigorous quality control, and a systematic approach to hit validation.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
- 9. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Framework for Developing Biochemical and Cellular Assays for 7-Methoxyindolin-2-one and its Analogs
Abstract
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. 7-Methoxyindolin-2-one, a specific analog, represents a promising starting point for drug discovery campaigns, particularly in areas like inflammation and oncology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize its mechanism of action (MOA). We move beyond rigid templates to offer a logical, field-proven workflow, beginning with broad phenotypic assays and progressing to specific, high-throughput biochemical and cellular assays for target identification, validation, and characterization. This document details the rationale behind assay selection and provides robust, step-by-step protocols for Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), AlphaScreen®, and cell-based reporter assays, enabling a thorough investigation of this compound's biological activity.
Introduction: The Scientific Rationale for Investigating this compound
The indolin-2-one core is a well-established pharmacophore found in multiple FDA-approved drugs. Its derivatives have been shown to exhibit a wide range of biological activities. Notably, recent studies have highlighted the anti-inflammatory potential of novel indole-2-one derivatives, demonstrating their ability to inhibit the release of critical inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage models.[1] This suggests that compounds like this compound may modulate key signaling pathways involved in inflammatory diseases.[1]
However, the precise molecular target(s) and mechanism of action for many such analogs remain uncharacterized. A successful drug discovery program hinges on a deep understanding of how a compound interacts with its biological targets.[2][3] This application note provides a strategic guide to unraveling the MOA of this compound, establishing a clear path from a compound of interest to a well-understood lead candidate.
Our approach is built on a multi-tiered assay cascade, designed to first confirm a biological effect in a relevant cellular context and then to deconstruct the underlying molecular interactions using sophisticated biochemical techniques.
The Assay Development Cascade: A Strategic Workflow
Effective assay development is a systematic process of designing, optimizing, and validating methods to measure biological activity.[4] For a novel compound like this compound, we recommend a phased approach that logically narrows down its potential mechanism of action.
Caption: The strategic workflow for characterizing this compound.
Phase 1: Cellular Assays for Pathway Analysis
The first step is to confirm that this compound has a measurable effect in a disease-relevant cellular system and to identify the signaling pathways it modulates.[3][5] Based on existing literature for related compounds, an inflammatory pathway is a logical starting point.[1]
Featured Protocol: NF-κB Luciferase Reporter Assay
Scientific Rationale: The NF-κB signaling pathway is a central regulator of inflammation and is responsible for the transcription of cytokines like TNF-α and IL-6.[6][7] A luciferase reporter assay provides a robust and quantitative method to measure the activity of this pathway in living cells.[5][8] An inhibitory effect by this compound in this assay would strongly suggest it acts on a target within this cascade.
Materials:
-
HEK293T or similar cell line stably expressing an NF-κB response element-driven luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound (dissolved in DMSO).
-
TNF-α (stimulant).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 96-well or 384-well cell culture plates.
Step-by-Step Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 20,000 cells/well in 100 µL of media. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in DMEM. A typical starting range is from 100 µM down to 1 nM. Also prepare a vehicle control (DMSO) and a positive control inhibitor.
-
Compound Addition: Add 1 µL of the compound dilutions to the respective wells. Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Scientist's Note: This pre-incubation allows the compound to enter the cells and engage its target before pathway stimulation.
-
-
Stimulation: Prepare a solution of TNF-α at 2x the final concentration (e.g., 20 ng/mL for a 10 ng/mL final). Add 100 µL to each well (except for the unstimulated controls).
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂. This duration is typically sufficient for reporter gene transcription and translation.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes on a plate shaker to ensure complete cell lysis.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the stimulated vehicle control (e.g., TNF-α + DMSO) as 100% activity and the unstimulated control as 0%.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value |
| Cell Density | Cells per well (96-well) | 10,000 - 40,000 |
| Stimulant | TNF-α | 10 ng/mL |
| Incubation Time | Post-stimulation | 6 - 8 hours |
| Max DMSO % | Final concentration of DMSO in wells | < 0.5% |
| Z' Factor | Assay quality metric | > 0.5 |
Phase 2: Biochemical Assays for Target Identification
Once a cellular effect is confirmed, the next crucial step is to identify the direct molecular target. Biochemical assays allow for the study of compound-target interactions in a purified, cell-free system.[2][9]
Direct Binding: Fluorescence Polarization (FP) Assay
Scientific Rationale: FP is a powerful technique for measuring the binding of a small molecule to a larger protein in real-time.[10] It relies on the principle that a small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling slows, and the polarization of the emitted light increases.[11] A competition assay can be developed to see if this compound displaces a known fluorescent ligand from a suspected target protein (e.g., a kinase).[12][13]
Caption: Principle of a Fluorescence Polarization competition assay.
Step-by-Step Protocol (Competition Format):
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the purified target protein and the fluorescent probe in Assay Buffer. The concentrations must be optimized by running a saturation binding experiment to determine the probe's dissociation constant (Kd). A good starting point is to use the protein at its Kd and the probe at a low nanomolar concentration (e.g., 1-10 nM).
-
-
Compound Plating: Add 1 µL of serially diluted this compound to the wells of a black, low-volume 384-well plate.
-
Assay Initiation: Add 19 µL of the protein/probe mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light. The plate should be sealed to prevent evaporation.
-
Measurement: Read the fluorescence polarization on a suitable plate reader. The reader measures the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.
-
Data Analysis:
-
The raw data is typically in millipolarization (mP) units.
-
Define controls: 0% inhibition (protein + probe + DMSO) and 100% inhibition (probe + DMSO, no protein).
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[compound concentration] and fit the curve to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.[12]
-
Enzyme Inhibition: FRET-Based Protease/Kinase Assay
Scientific Rationale: If the target is an enzyme, its activity can be monitored directly. FRET-based assays are ideal for this, offering a continuous, real-time readout of enzyme activity.[14][15][16] For a protease, a substrate peptide is synthesized with a FRET donor and acceptor pair. When the peptide is intact, FRET is high. Upon cleavage by the enzyme, the pair is separated, FRET is lost, and donor fluorescence increases.[17]
Step-by-Step Protocol (Protease Example):
-
Reagent Preparation:
-
Prepare Assay Buffer (specific to the enzyme of interest).
-
Prepare a 2x solution of the FRET substrate (e.g., 2 µM) and a 2x solution of the purified enzyme (e.g., 10 nM) in Assay Buffer.
-
-
Compound Plating: Add 1 µL of serially diluted this compound to a black 384-well plate.
-
Enzyme Addition: Add 10 µL of the 2x enzyme solution to each well and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 10 µL of the 2x FRET substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in donor fluorescence (or decrease in FRET ratio) over time (e.g., every 60 seconds for 30-60 minutes).
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (rate) from the linear portion of the kinetic curve.
-
Normalize the rates, with the uninhibited control (enzyme + substrate + DMSO) as 100% activity.
-
Plot the percent activity versus log[compound concentration] and fit the curve to determine the IC₅₀.
-
Protein-Protein Interaction (PPI) Modulation: AlphaScreen® Assay
Scientific Rationale: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology for studying biomolecular interactions.[18][19] It uses two types of beads: a Donor bead that produces singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light when it comes into close proximity (within 200 nm) with a Donor bead.[20][21] By conjugating one interacting protein to the Donor bead and its partner to the Acceptor bead, their interaction brings the beads together, generating a signal. This assay is ideal for screening for small molecules that disrupt or stabilize PPIs.[19]
Step-by-Step Protocol (PPI Disruption):
-
Reagent Biotinylation/Conjugation: One protein partner is biotinylated (for binding to a streptavidin-coated Donor bead), and an antibody against the other protein partner is conjugated to an Acceptor bead.
-
Compound Plating: Add serially diluted this compound to a 384-well ProxiPlate.
-
Reagent Addition:
-
Add the protein partners to the wells.
-
Incubate for 30 minutes to allow the compound to interact with the proteins.
-
-
Bead Addition: Add the Acceptor beads followed by the Donor beads.
-
Scientist's Note: Alpha beads are light-sensitive and should be handled under subdued lighting conditions.[22]
-
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow the beads to bind to the protein complex.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates that this compound is disrupting the protein-protein interaction. Calculate the IC₅₀ as described in previous sections.
| Assay Platform | Principle | Measures | Pros | Cons |
| Fluorescence Polarization | Molecular Rotation | Direct Binding (Kd, Ki) | Homogeneous, real-time | Requires fluorescent probe |
| FRET | Energy Transfer | Enzyme Activity, PPIs | High sensitivity, kinetic data | Requires labeled substrates |
| AlphaScreen® | Proximity/Chemiluminescence | PPIs, Biomarkers | Very high sensitivity, no-wash | Sensitive to light, potential for interference |
| Reporter Assay | Gene Transcription | Cellular Pathway Activity | Cell-based, high throughput | Indirect measure of target engagement |
Conclusion
This application note provides a validated, multi-faceted strategy for the comprehensive biochemical and cellular characterization of this compound. By progressing through a logical assay cascade—from phenotypic pathway analysis in cells to specific, purified biochemical assays—researchers can confidently identify molecular targets, elucidate the mechanism of action, and build a robust data package for hit-to-lead progression. The detailed protocols for cellular reporter, FP, FRET, and AlphaScreen® assays serve as a practical guide for generating high-quality, reproducible data, thereby accelerating the drug discovery process for this promising class of compounds.
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 6. Cell Signaling Pathway Reporter Screening - CD BioSciences [cd-biosciences.com]
- 7. Signaling Reporters [discoverx.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Biochemical and Biophysical Assay Development - EDDC [eddc.sg]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 17. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.co.kr]
- 19. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for 7-Methoxyindolin-2-one: A Chemical Probe for Target Identification
For: Researchers, scientists, and drug development professionals.
Abstract
The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology. 7-Methoxyindolin-2-one has emerged from phenotypic screens as a modulator of inflammatory signaling pathways. To facilitate the deconvolution of its mechanism of action, we have developed a suite of chemical biology tools based on the this compound scaffold. This guide provides a comprehensive overview and detailed protocols for utilizing a specially designed this compound-based chemical probe for the identification and validation of its protein targets. We present a hypothetical case study targeting "InflammoKinase-1" (IK-1) to illustrate the application of these tools, including a photoaffinity labeling (PAL) probe and a biotinylated affinity probe. Furthermore, we emphasize the critical importance of a corresponding negative control to ensure rigorous target validation.
Introduction to this compound as a Chemical Probe
The indolin-2-one core is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors and other biologically active compounds.[1] Our internal screens have identified this compound as a potent inhibitor of pro-inflammatory cytokine release in macrophage cell models. To elucidate its molecular mechanism, we have developed it into a chemical probe. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study that target's function in a cellular context.[2]
For this application note, we will consider a hypothetical primary target: InflammoKinase-1 (IK-1) , a novel kinase implicated in inflammatory signaling.
Probe Design and Strategy
To identify the cellular targets of this compound, we have synthesized two key derivatives:
-
7-MIO-PAL Probe (Photoaffinity Labeling Probe): This probe incorporates a photoreactive group (e.g., a diazirine) that, upon UV irradiation, forms a highly reactive carbene intermediate, leading to covalent cross-linking with the target protein.[3][4] This allows for irreversible capture of the target.
-
7-MIO-Biotin Probe (Affinity-Based Probe): This probe features a biotin tag, which has an exceptionally high affinity for streptavidin.[5][6] This enables the pull-down and enrichment of target proteins from cell lysates for identification by mass spectrometry.
The Indispensable Role of the Negative Control
A crucial component of any chemical probe experiment is the use of a negative control.[7] This is a molecule that is structurally very similar to the active probe but has been modified to significantly reduce or eliminate its affinity for the target protein. By comparing the results from the active probe and the negative control, one can distinguish specific, target-related effects from non-specific or off-target interactions.
For our hypothetical probe, we propose 7-Methoxy-1-methylindolin-2-one as the negative control. Based on structure-activity relationship (SAR) studies of similar indolin-2-one kinase inhibitors, methylation of the nitrogen at the 1-position can disrupt the hydrogen bonding often crucial for kinase binding, thus rendering the molecule inactive against IK-1.[8][9]
| Compound | Structure | Description | Hypothetical IC50 (IK-1) |
| This compound | (Structure of 7-MIO) | Parent bioactive compound | 100 nM |
| 7-MIO-PAL Probe | (Structure with diazirine) | For covalent target capture | 150 nM |
| 7-MIO-Biotin Probe | (Structure with biotin tag) | For affinity pull-down | 200 nM |
| 7-MIO-Negative Control | (Structure with N-methylation) | Inactive analog for control experiments | > 50 µM |
Experimental Workflows and Protocols
The following sections provide detailed protocols for using the this compound probe set to identify and validate its interaction with the hypothetical target, IK-1.
Overall Target Identification Workflow
The general workflow for target identification using our chemical probe is depicted below. This multi-pronged approach ensures a high degree of confidence in the identified targets.
Caption: Overall workflow for photoaffinity labeling-based target identification.
Protocol 1: Photoaffinity Labeling (PAL) and Target Enrichment
This protocol describes the use of the 7-MIO-PAL probe to covalently label its binding partners in living cells.
Materials:
-
RAW 264.7 macrophage cells
-
7-MIO-PAL Probe and 7-MIO-Negative Control (10 mM stocks in DMSO)
-
DMEM media with 10% FBS
-
UV cross-linking instrument (365 nm)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, protease inhibitors)
-
Biotin-Azide tag
-
Click chemistry reagents (Copper(II) sulfate, TBTA, Sodium Ascorbate)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Treat cells with 10 µM 7-MIO-PAL probe or 10 µM 7-MIO-Negative Control for 2 hours. Include a DMSO-only control. For competition experiments, pre-incubate cells with 100 µM of the parent this compound for 1 hour before adding the PAL probe.
-
UV Cross-linking: Wash the cells with ice-cold PBS. Place the plate on ice and irradiate with 365 nm UV light for 15 minutes.[3]
-
Cell Lysis: Scrape the cells in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Click Chemistry: To the clarified supernatant, add Biotin-Azide, Copper(II) sulfate, TBTA, and freshly prepared Sodium Ascorbate. Incubate for 1 hour at room temperature to attach the biotin tag to the probe.
-
Target Enrichment: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:
-
2x with Lysis Buffer
-
1x with 1 M NaCl
-
2x with PBS
-
-
Sample Preparation for Mass Spectrometry: Proceed with on-bead digestion (Protocol 2.3).
Protocol 2: On-Bead Digestion and Mass Spectrometry
This protocol details the preparation of the enriched proteins for identification by LC-MS/MS.
Materials:
-
Beads with enriched proteins from Protocol 2.2
-
Reduction Buffer (10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin (sequencing grade)
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation: Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes. Cool to room temperature, then add Alkylation Buffer and incubate in the dark for 20 minutes.
-
Digestion: Wash the beads with 50 mM Ammonium Bicarbonate. Resuspend in a solution containing trypsin and incubate overnight at 37°C.
-
Peptide Elution: Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a solution of 50% acetonitrile/0.1% formic acid.
-
LC-MS/MS Analysis: Combine the peptide solutions, desalt using a C18 StageTip, and analyze by LC-MS/MS.
-
Data Analysis: Search the resulting spectra against a protein database (e.g., UniProt) using a search algorithm like MaxQuant or SEQUEST.[10][11] Proteins that are significantly enriched in the 7-MIO-PAL probe sample compared to the negative control and competition samples are considered high-confidence hits.
Protocol 3: Cellular Assay for Target Validation
This protocol describes a cell-based assay to validate the functional consequences of inhibiting the identified target, IK-1.
Hypothetical IK-1 Signaling Pathway:
Caption: Hypothetical signaling pathway of InflammoKinase-1 (IK-1).
Materials:
-
RAW 264.7 cells
-
This compound and 7-MIO-Negative Control
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Plating: Plate RAW 264.7 cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or the 7-MIO-Negative Control for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with 100 ng/mL LPS for 6 hours.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.[12][13]
-
Data Analysis: Plot the cytokine concentration against the compound concentration and calculate the IC50 values. A potent inhibition of cytokine release by this compound but not the negative control would validate the functional role of the target (IK-1) in this pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in PAL/pull-down | Non-specific binding to beads or abundant proteins. | Pre-clear lysate with empty beads. Increase stringency of wash buffers (add detergents like Tween-20).[14] |
| No target enrichment | Probe is not cell-permeable or has low affinity. | Confirm probe activity in a biochemical assay. For PAL, ensure UV cross-linking is efficient. For IP, check antibody validation.[15] |
| Inconsistent cellular assay results | Cell health issues or reagent variability. | Ensure consistent cell passage number and confluency. Use fresh reagents and perform dose-response curves. |
| PAL probe labels many proteins | Probe is non-specific or highly reactive. | Perform competition experiments with excess parent compound to identify specific binders.[3] |
Conclusion
The this compound chemical probe set, when used in conjunction with its corresponding negative control, provides a robust system for identifying and validating protein targets. The protocols outlined in this guide, from photoaffinity labeling and mass spectrometry to functional cellular assays, offer a comprehensive approach to deconvolute the mechanism of action of this bioactive compound. This strategy is broadly applicable to other small molecule discovery programs and underscores the power of chemical biology in modern drug development.
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cs.nyu.edu [cs.nyu.edu]
- 11. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. redoxis.se [redoxis.se]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. assay-protocol.com [assay-protocol.com]
The Pivotal Role of 7-Methoxyindolin-2-one in Modern Drug Discovery: A Guide for Researchers
The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 7-Methoxyindolin-2-one has emerged as a particularly valuable building block in the quest for novel drugs, primarily due to the electronic influence of the methoxy group at the 7-position. This strategic substitution significantly impacts the molecule's binding interactions with various biological targets, making it a prized intermediate in the synthesis of targeted therapies. This guide provides an in-depth exploration of the synthesis, applications, and key protocols involving this compound, tailored for researchers and professionals in drug development.
The Strategic Importance of the 7-Methoxy Group
The presence of a methoxy group at the 7-position of the indolin-2-one core is not a trivial modification. This electron-donating group can profoundly influence the pharmacodynamic and pharmacokinetic properties of the resulting drug candidates. It can alter the electron density of the aromatic ring system, thereby modulating hydrogen bonding capabilities and π-π stacking interactions with target proteins. Furthermore, the methoxy group can impact metabolic stability and solubility, crucial parameters in drug design.
Synthesis of the this compound Scaffold: A Reliable Protocol
While numerous methods exist for the synthesis of substituted indolin-2-ones, a common and effective approach for preparing this compound involves the cyclization of a suitable N-substituted chloroacetamide derivative. The following protocol outlines a well-established synthetic route.
Protocol 1: Synthesis of this compound
This protocol details the synthesis starting from the commercially available 2-methoxyaniline.
Step 1: Synthesis of 2-Chloro-N-(2-methoxyphenyl)acetamide
-
Rationale: This step introduces the acetyl chloride moiety necessary for the subsequent intramolecular Friedel-Crafts cyclization.
-
Procedure:
-
Dissolve 2-methoxyaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-N-(2-methoxyphenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure intermediate.[1][2]
-
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
Rationale: A Lewis acid catalyst promotes the intramolecular cyclization to form the desired indolin-2-one ring system.
-
Procedure:
-
Suspend 2-chloro-N-(2-methoxyphenyl)acetamide (1.0 eq) in a high-boiling point solvent suitable for Friedel-Crafts reactions, such as 1,2-dichloroethane or nitrobenzene.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.0-3.0 eq), portion-wise at room temperature. The reaction is often exothermic.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery: A Focus on Targeted Therapies
The this compound scaffold is a privileged structure, particularly in the development of kinase inhibitors for cancer therapy. Its derivatives have also shown promise as neuroprotective and anti-inflammatory agents.
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The indolin-2-one core is a well-established pharmacophore for ATP-competitive kinase inhibitors.
-
Aurora Kinase Inhibitors: Aurora kinases, particularly Aurora B, are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[3] Several indolin-2-one derivatives have been developed as potent and selective Aurora B kinase inhibitors.[3][4] The 7-methoxy group can form crucial hydrogen bonds or other interactions within the ATP-binding pocket of the kinase, enhancing inhibitory activity.
| Derivative Type | Target Kinase | Reported Activity (IC₅₀) | Reference |
| Cyclopropylurea-indolin-2-one | Aurora B | 10.5 nM | [3] |
| Carbamate-indolin-2-one | Aurora B | 16.2 nM | [3] |
-
Other Kinase Targets: The versatility of the this compound scaffold allows for its elaboration to target a wide range of other kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Neuroprotective Agents
The indole nucleus is present in many neuroactive compounds. Derivatives of this compound are being explored for their potential to combat neurodegenerative diseases. The antioxidant and radical-scavenging properties of indole derivatives contribute to their neuroprotective effects.[5][6] While direct examples of this compound-derived neuroprotective agents are still emerging, related methoxy-indole compounds have shown significant promise. For instance, 7-methoxyheptaphylline has demonstrated neuroprotective effects against hydrogen peroxide-induced neuronal cell death.[7]
Protocol 2: Knoevenagel Condensation for Derivative Synthesis
A common method to diversify the this compound scaffold is through Knoevenagel condensation at the C3 position. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
-
Rationale: This reaction creates a C=C double bond at the 3-position, providing a versatile handle for further chemical modifications.
-
Procedure:
-
Dissolve this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent, such as ethanol or isopropanol.
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.[8]
-
Diagram of Derivative Synthesis:
Caption: Knoevenagel condensation of this compound.
Biological Evaluation of this compound Derivatives
Once synthesized, novel derivatives must be subjected to a battery of biological assays to determine their therapeutic potential.
Protocol 3: In Vitro Kinase Inhibition Assay
-
Rationale: To determine the potency of a compound against a specific kinase target.
-
Procedure (General Outline):
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
Add the detection reagent provided in the kit, which measures the amount of phosphorylated substrate or the remaining ATP.
-
Read the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 4: Cell Viability and Proliferation Assays
-
Rationale: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Procedure (MTT Assay Example):
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[9]
-
Conclusion and Future Perspectives
This compound is a versatile and highly valuable scaffold in drug discovery. Its strategic methoxy substitution provides a handle for fine-tuning molecular interactions with key biological targets, leading to the development of potent and selective therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel derivatives based on this promising core structure. As our understanding of disease pathways continues to grow, the creative derivatization of the this compound scaffold will undoubtedly lead to the discovery of next-generation targeted therapies for cancer, neurodegenerative disorders, and other challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-methoxy-2-methyl-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 7-Methoxyindolin-2-one
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 7-Methoxyindolin-2-one and facing challenges related to its solubility. As a hydrophobic small molecule, achieving sufficient concentration in aqueous media for accurate and reproducible experimental results is a common but critical hurdle.
This document moves beyond simple protocols to explain the underlying principles of various solubilization techniques. Our goal is to empower you to not only solve immediate solubility issues but also to develop a robust formulation strategy tailored to your specific experimental needs, be it for in vitro bioassays or preclinical studies.
Part 1: FAQs - Fundamental Properties & Initial Assessment
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic organic compound belonging to the oxindole family. Its chemical structure consists of a bicyclic core where a benzene ring is fused to a pyrrolidone ring, with a methoxy group (-OCH₃) at position 7.
-
Structure: (Note: Placeholder for actual structure visualization)
The inherent challenge with this molecule lies in its physicochemical properties. The largely aromatic and hydrocarbon-based structure makes it hydrophobic (lipophilic), meaning it has a strong tendency to repel water and a low affinity for dissolving in aqueous solutions like buffers and cell culture media.
Poor aqueous solubility is a major obstacle in experimental biology for several reasons:
-
Underestimation of Potency: If the compound precipitates in an assay, the actual concentration in solution is lower than the nominal concentration, leading to inaccurate measurements of biological activity (e.g., IC₅₀, EC₅₀).[1]
-
Poor Reproducibility: Inconsistent dissolution between experiments leads to high data variability and unreliable results.[1]
-
Limited Dosing for In Vivo Studies: Low solubility can prevent the preparation of sufficiently concentrated dosing solutions for animal studies, hindering pharmacokinetic and pharmacodynamic assessments.[2]
Therefore, selecting an appropriate solubilization strategy is a crucial first step in any experimental workflow involving this compound.
Part 2: Troubleshooting & Protocol Guides
Navigating solubility enhancement requires a logical, stepwise approach. The following workflow provides a general decision-making framework.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q2: I need to prepare a high-concentration stock solution. What solvent should I use?
For creating a concentrated stock solution, the primary goal is to fully dissolve the compound in a solvent that is miscible with your final aqueous system.
Expert Recommendation: Start with 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds and is widely used in biological research.[1][3] Anhydrous ethanol is a viable alternative, though it is generally a weaker solvent for highly hydrophobic compounds.
Protocol 2.1: Preparing a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (Molecular Weight: ~177.19 g/mol ) needed. For 1 mL of a 10 mM stock, you will need 1.77 mg.
-
Weighing: Accurately weigh the compound into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.
Critical Consideration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5% , as higher concentrations can be cytotoxic or interfere with cellular processes.[4] Always include a "vehicle control" (your final assay medium containing the same percentage of DMSO as your treated samples) to account for any solvent effects.
Table 1: Properties of Common Organic Solvents for Stock Solutions
| Solvent | Relative Polarity[5] | Boiling Point (°C)[6] | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 189 | Excellent solubilizing power. Can be toxic to cells at >0.5%.[4] |
| Ethanol (EtOH) | 0.654 | 78.5 | Good for moderately hydrophobic compounds. Less toxic than DMSO but also a weaker solvent. |
| Dimethylformamide (DMF) | 0.386 | 153 | Strong solvent, but more toxic than DMSO. Use with caution. |
| Acetone | 0.355 | 56 | Highly volatile. Not typically recommended for cell-based assays due to toxicity. |
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is the Co-Solvent approach?
This phenomenon, often called "salting out," occurs when the compound, stable in 100% organic solvent, is abruptly introduced to a predominantly aqueous environment, causing it to crash out of solution. A co-solvent system can prevent this.
Causality—Why It Works: A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with a lower overall polarity (or reduced dielectric constant).[] This new solvent system is more "hospitable" to the hydrophobic compound, allowing it to remain dissolved.[8][9]
Expert Recommendation: Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) are excellent co-solvents for in vitro and in vivo work due to their high water miscibility and low toxicity.
Protocol 2.2: Developing a Co-Solvent Formulation
-
Goal: To find a solvent system that keeps the compound dissolved upon final dilution. A common starting point is a formulation vehicle like 5% DMSO / 40% PEG 400 / 55% Saline.
-
Preparation:
-
First, dissolve the this compound in the primary organic solvent (e.g., DMSO) to create a high-concentration pre-mix.
-
In a separate tube, prepare the co-solvent blend (e.g., mix PEG 400 and saline).
-
Slowly add the co-solvent blend to the DMSO pre-mix dropwise while vortexing continuously. This gradual change in polarity is key to preventing precipitation.
-
-
Observation: Visually inspect the final formulation for clarity. If it remains clear, you have a viable stock for dilution.
-
Final Dilution: Dilute this new stock into your final assay buffer. The presence of the co-solvent in the stock should prevent precipitation upon this final dilution step.
-
Validation: Always run a vehicle control with the complete co-solvent system to ensure it does not affect your experimental outcome.
Q4: How can surfactants help improve solubility?
When co-solvents are insufficient or require unacceptably high concentrations, surfactants offer a powerful alternative through a mechanism called micellar solubilization.
Causality—Why It Works: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. In water, above a specific concentration known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles.[10][11] The hydrophobic tails form the core of the micelle, creating a "hydrophobic pocket" that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face outward, allowing the entire complex to be dispersed in water.[12][13]
Expert Recommendation: For biological assays, use non-ionic surfactants like Tween® 80 (Polysorbate 80) or Kolliphor® EL (formerly Cremophor® EL) . They are generally less disruptive to proteins and membranes than ionic surfactants.[10][14]
Protocol 2.3: Formulation with Tween® 80
-
Prepare Surfactant Solution: Prepare a stock solution of Tween® 80 in your desired aqueous buffer (e.g., a 10% w/v solution in PBS).
-
Prepare Drug Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol.
-
Combine and Solubilize:
-
Warm the Tween® 80 solution slightly (e.g., to 40-50°C) to reduce its viscosity.
-
While stirring the Tween® 80 solution vigorously, slowly add the ethanolic drug solution dropwise.
-
The ethanol acts as a transient co-solvent to facilitate the transfer of the drug into the forming micelles.
-
-
Solvent Removal (Optional but Recommended): If the final ethanol concentration is a concern, it can be removed by gentle heating under a stream of nitrogen or by rotary evaporation, leaving a clear aqueous solution of the drug solubilized in micelles.
-
Final Dilution: The resulting micellar solution can then be diluted as needed with your assay buffer.
Q5: What are cyclodextrins and how do I use them for maximum solubility with minimal toxicity?
Cyclodextrins are often the most elegant and effective solution for solubilizing hydrophobic compounds for both in vitro and in vivo applications. They generally offer high solubilization capacity with very low toxicity.[15][16]
Causality—Why It Works: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus. This unique structure features a hydrophobic inner cavity and a hydrophilic exterior.[17][18] The hydrophobic this compound molecule can partition into the nonpolar cavity, forming a non-covalent "inclusion complex."[19][20] The hydrophilic exterior of the cyclodextrin then allows the entire drug-host complex to dissolve readily in water.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Expert Recommendation: Use chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) . They have significantly higher aqueous solubility and a better safety profile compared to the parent β-cyclodextrin.[18]
Protocol 2.4: Preparing a Drug-Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in the desired aqueous buffer (e.g., PBS or water) to make a concentrated solution (e.g., 20-40% w/v). Warming the solution can aid dissolution.
-
Add Drug: Add an excess amount of solid this compound powder directly to the cyclodextrin solution.
-
Equilibrate: Tightly seal the vial and shake or stir the suspension vigorously at room temperature for 24-72 hours. This long equilibration time is necessary to allow the drug to partition into the cyclodextrin cavities and reach equilibrium.
-
Separate Undissolved Drug: After equilibration, filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining undissolved solid compound.
-
Determine Concentration: The clear filtrate now contains the maximum concentration of the solubilized drug-cyclodextrin complex. The exact concentration of this compound in this stock must be determined analytically using a method like HPLC-UV. This validated stock can then be used for experiments.
Part 3: Summary & Comparison of Strategies
Choosing the right method depends on your experimental constraints, including required concentration, assay type, and route of administration.
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| Co-solvents | Reduces solvent polarity[8] | Simple, fast, inexpensive | Limited solubilization capacity; potential for solvent toxicity/interference[4] | Quick screening assays where final solvent concentration can be kept low (<0.5%). |
| Surfactants | Micellar encapsulation[10] | High solubilization capacity | Can interfere with assays, disrupt cell membranes, cause toxicity[13] | Formulations where high drug loading is essential and the surfactant is known to be compatible with the assay. |
| Cyclodextrins | Inclusion complexation[17] | High solubilization capacity, excellent safety profile, low biological interference[15][18] | Can be more expensive; requires longer preparation time and analytical quantification | Cell-based assays, in vivo studies, and any experiment requiring a robust, clean, and low-toxicity formulation. |
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. jocpr.com [jocpr.com]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Methoxyindolin-2-one Concentration for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the concentration of 7-Methoxyindolin-2-one for your in vitro experiments. The information is structured in a practical question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I have just received this compound. What is the first and most critical step to determine the optimal concentration for my cell-based assays?
A1: The foundational step is to perform a comprehensive dose-response experiment to characterize the compound's activity profile in your specific cell line. This initial screen is not about finding the single "correct" dose, but rather understanding the concentration range over which this compound exerts its biological effects, from sub-therapeutic to cytotoxic levels.
The primary goal is to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which represents the concentration at which the compound elicits 50% of its maximal effect.[1] For a novel compound like this compound, it is crucial to start with a broad concentration range. A logarithmic or semi-log dilution series is highly recommended, typically spanning several orders of magnitude, for instance, from 0.01 µM to 100 µM.[2] This wide range ensures you capture the full sigmoidal dose-response curve, including the top and bottom plateaus, which are essential for accurate IC50/EC50 determination.[3][4]
A typical starting point for many indolin-2-one derivatives, which are often evaluated for anticancer properties, falls within the low micromolar to nanomolar range.[5][6][7] Therefore, including concentrations in the nanomolar range is advisable.
Q2: My this compound powder won't dissolve in my aqueous cell culture medium. What is the correct procedure for preparing a stock solution?
A2: This is a common and critical challenge. Poor solubility is a frequent reason for a lack of compound activity in vitro.[8] Like many small organic molecules, this compound is expected to have limited aqueous solubility. Therefore, a concentrated stock solution should be prepared in an appropriate organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[9][10]
Best Practices for Stock Solution Preparation:
-
Solvent Choice: Use high-purity, anhydrous DMSO to prepare a high-concentration stock (e.g., 10 mM).[8]
-
Dissolution: Ensure the compound is completely dissolved. Gentle vortexing or sonication can aid this process.[11] Visually inspect the solution against a light and dark background to confirm the absence of any precipitate.[8]
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. This practice is vital to prevent degradation that can occur with repeated freeze-thaw cycles.[8][12]
Q3: I'm concerned that the DMSO used to dissolve this compound might be affecting my cells. How do I control for solvent-induced effects?
A3: This is an essential consideration for maintaining the integrity of your experimental results. DMSO can independently exert biological effects, including cytotoxicity and differentiation, especially at higher concentrations.[13][14]
Crucial Controls for Solvent Effects:
-
Keep Final DMSO Concentration Low: The final concentration of DMSO in your cell culture wells should be kept as low as possible, typically at or below 0.5%.[2][15] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but sensitive or primary cells may require even lower concentrations (e.g., <0.1%).[13]
-
Include a Vehicle Control: This is a non-negotiable control in your experimental setup. The vehicle control consists of cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to subtract any effects caused by the solvent from the effects observed with your compound.[2]
-
Maintain Consistent Solvent Concentration: When performing serial dilutions of your compound, it is critical to ensure that the final DMSO concentration remains constant across all treatment wells. This is often achieved by preparing your dilutions in culture medium that already contains the final target concentration of DMSO.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No biological effect observed, even at high concentrations of this compound. | 1. Compound Insolubility: The compound may have precipitated out of the culture medium. 2. Inactive Compound: The compound may have degraded due to improper storage or handling. 3. Resistant Cell Line: The chosen cell line may not express the target of this compound or may have compensatory signaling pathways. 4. Insufficient Incubation Time: The effect may require a longer duration to become apparent. | 1. Visually inspect wells for precipitate. Prepare fresh dilutions and consider pre-warming the medium. If solubility remains an issue, a formal solubility test may be needed.[8] 2. Verify the compound's integrity. Use a fresh aliquot from your stock solution. 3. If the target is known (many indolin-2-ones are kinase inhibitors), confirm target expression in your cell line via Western Blot or qPCR. Consider testing on a different, potentially more sensitive, cell line.[16] 4. Extend the incubation time (e.g., from 24h to 48h or 72h).[2] |
| High variability between replicate wells in my cell viability assay. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of cells or compound. 3. Edge Effects: Evaporation from the outermost wells of the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.[17] |
| The IC50 value is much higher than anticipated based on literature for similar indolin-2-one compounds. | 1. Compound Bioavailability: The compound may be binding to proteins in the serum of the culture medium, reducing its effective concentration. 2. Cell Density: High cell seeding density can lead to a higher apparent IC50. 3. Assay Readout Timing: The chosen endpoint may not be optimal for the compound's mechanism of action. | 1. Consider performing experiments in reduced-serum medium. Be aware that this can also affect cell health. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[2] 3. If the compound is cytostatic rather than cytotoxic, a viability assay like MTT might not be the most sensitive. Consider assays that measure cell proliferation (e.g., BrdU incorporation) or cell cycle arrest. |
Experimental Protocols & Methodologies
Protocol 1: Determination of IC50 via MTT Cell Viability Assay
This protocol provides a framework for determining the concentration of this compound that inhibits cell metabolic activity by 50%.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells that are in the logarithmic growth phase. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Preparation and Treatment:
-
Prepare a series of serial dilutions of this compound in complete growth medium from your concentrated stock. A common approach is a 1:2 or 1:3 dilution series to cover a wide range (e.g., 100 µM down to the low nanomolar range).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no-treatment" control (medium only).[2]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[2]
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium, MTT, and DMSO only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance of Treated Well / Absorbance of Vehicle Control Well] x 100).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve fit) to determine the IC50 value.[2][19]
-
Protocol 2: Assessing Target Engagement via Western Blot
Many indolin-2-one derivatives are known to inhibit receptor tyrosine kinases (RTKs) and their downstream signaling pathways, such as the MAPK/ERK cascade.[16] This protocol allows for the assessment of whether this compound inhibits the phosphorylation of a key downstream effector like ERK.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a shorter duration (e.g., 1-6 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/t-ERK ratio would suggest that this compound is inhibiting the MAPK/ERK pathway.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothesized mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. toxmsdt.com [toxmsdt.com]
- 4. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 5. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 15. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 16. benchchem.com [benchchem.com]
- 17. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 18. benchchem.com [benchchem.com]
- 19. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
Technical Support Center: Enhancing the Yield and Purity of 7-Methoxyindolin-2-one Synthesis
Welcome to the technical support center for the synthesis of 7-Methoxyindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for both yield and purity. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What are the most common starting materials for the synthesis of this compound?
The selection of starting materials is critical and often dictates the overall synthetic strategy. The most prevalent precursors are derivatives of 2-aminophenol or aniline. A common and effective starting material is 2-amino-3-methoxyphenol . This compound provides the necessary aromatic core with the methoxy and amino groups in the correct positions for the subsequent cyclization to form the indolinone ring.
Q2: What are the key reaction types involved in the synthesis of this compound?
The synthesis of this compound typically involves a multi-step process. The core of the synthesis often relies on a cyclization reaction to form the five-membered heterocyclic ring of the indolinone structure. Preceding the cyclization, functional group manipulations such as N-alkylation or acylation of the amino group and conversion of the phenolic hydroxyl to a suitable leaving group or a group that facilitates cyclization are common.
Q3: What are the typical yields and purities I can expect for this synthesis?
The yield and purity of this compound are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. While some literature reports yields for related indole syntheses ranging from 30% to 80%[1], achieving high yields and purity for this compound often requires careful optimization of each step. Purity is paramount, especially for pharmaceutical applications, and often necessitates chromatographic purification.
Q4: What are the primary challenges in purifying this compound?
Purification can be challenging due to the presence of structurally similar starting materials, intermediates, and side products. Common purification techniques include:
-
Recrystallization: This can be effective if a suitable solvent system is identified that selectively dissolves the impurities.
-
Column Chromatography: Silica gel chromatography is a widely used method for separating the desired product from closely related impurities. The choice of eluent is crucial for achieving good separation.[2][3]
-
Solvent Extraction: Liquid-liquid extraction can be employed to remove certain impurities based on their differential solubility in immiscible solvents.[2]
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Final Product
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a multifaceted problem that can stem from various stages of the synthesis. A systematic approach is necessary to identify and address the root cause.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Starting Material Integrity:
-
Issue: Impurities in the starting materials, such as 2-amino-3-methoxyphenol, can lead to side reactions and lower the yield of the desired product.
-
Solution:
-
Verify the purity of your starting materials using techniques like NMR, GC-MS, or melting point analysis.
-
If necessary, purify the starting materials before use. For example, 2-amino-3-methoxyphenol can be purified by recrystallization.
-
-
-
Reaction Conditions for Key Steps (e.g., Cyclization):
-
Issue: Inefficient cyclization is a common bottleneck. The reaction conditions, including temperature, reaction time, solvent, and catalyst, may not be optimal.
-
Solution:
-
Temperature: Systematically vary the reaction temperature. Some cyclizations require heating to overcome the activation energy, while others may proceed more cleanly at lower temperatures to minimize side reactions.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.
-
Solvent: The polarity of the solvent can significantly influence the reaction rate and outcome. Screen a range of solvents with varying polarities.
-
Reagents/Catalysts: The choice and stoichiometry of reagents, such as bases or acids used to promote cyclization, are critical. Titrate the amount of reagent to find the optimal concentration.
-
-
-
Intermediate Stability and Purity:
-
Issue: In a multi-step synthesis, the instability or impurity of an intermediate can propagate through the reaction sequence, leading to a low final yield.
-
Solution:
-
Attempt to isolate and characterize the intermediates at each step. This will help identify any problematic transformations.
-
If an intermediate is unstable, consider telescoping the reaction sequence, where the intermediate is used in the next step without purification.
-
-
Problem 2: Difficulty in Purifying the Final Product
Q: I am struggling to obtain pure this compound. My final product is always contaminated with impurities. How can I improve my purification strategy?
A: Achieving high purity is often as challenging as optimizing the reaction itself. A combination of techniques may be necessary.
Visualizing the Purification Strategy
Caption: A strategic approach to product purification.
Detailed Purification Steps:
-
Identify the Impurities:
-
Action: Before attempting purification, it is crucial to identify the major impurities. Use techniques like ¹H NMR, ¹³C NMR, and LC-MS to characterize the contaminants.
-
Rationale: Knowing the structure of the impurities will help in selecting the most effective purification method. For instance, if the impurity is a starting material, its polarity will be different from the product, making chromatographic separation feasible.
-
-
Optimize Column Chromatography:
-
Issue: Co-elution of the product with impurities is a common problem in column chromatography.
-
Solution:
-
Solvent System Screening: Perform small-scale TLC experiments with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the eluent that provides the best separation between your product and the impurities.
-
Gradient Elution: If a single solvent system is not effective, use a gradient elution where the polarity of the mobile phase is gradually increased. This can help to resolve closely eluting compounds.
-
Silica Gel Choice: The type of silica gel (e.g., particle size, pore size) can also affect the separation.
-
-
-
Effective Recrystallization:
-
Issue: Finding a suitable solvent for recrystallization can be challenging. An ideal solvent should dissolve the compound at high temperatures and have low solubility at room temperature or below, while the impurities should remain soluble at all temperatures.
-
Solution:
-
Solvent Screening: Test a range of solvents and solvent mixtures. Common solvents for indolinones include ethanol, methanol, ethyl acetate, and toluene.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to promote the formation of large, pure crystals. If no single solvent works, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
-
-
Problem 3: Formation of Side Products
Q: I am observing the formation of significant side products in my reaction. What are the likely side reactions and how can I minimize them?
A: Side reactions are a common cause of both low yield and purification difficulties. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Plausible Cause | Mitigation Strategy |
| Over-alkylation/acylation | Use of excess alkylating/acylating agent or strong base. | Use stoichiometric amounts of reagents. Add the reagent slowly to the reaction mixture. |
| Oxidation of the indolinone ring | Presence of air (oxygen) at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ring-opening of the lactam | Harsh acidic or basic conditions during workup or purification. | Use mild workup conditions. Neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. |
| Formation of regioisomers | If the starting material has multiple reactive sites, reaction at an undesired position can occur. | Use protecting groups to block reactive sites that are not intended to react. Optimize reaction conditions to favor the desired regioselectivity. |
Example Protocol: Synthesis via Reductive Cyclization
A common route to indolin-2-ones involves the reductive cyclization of a 2-nitrophenylacetic acid derivative. The following is a generalized protocol that can be adapted for this compound.
Step 1: Synthesis of 2-Methoxy-6-nitrotoluene
This step involves the nitration of 2-methoxytoluene. Careful control of the nitrating agent and temperature is crucial to favor the desired regioisomer.
Step 2: Oxidation to 2-Methoxy-6-nitrophenylacetic acid
The methyl group is oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate or chromic acid.
Step 3: Reductive Cyclization to this compound
The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the lactam.
-
Reaction: 2-Methoxy-6-nitrophenylacetic acid is dissolved in a suitable solvent like ethanol or acetic acid.
-
Reducing Agent: A reducing agent such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C) is used.[4]
-
Conditions: The reaction is typically heated to promote both reduction and cyclization.
-
Workup: After the reaction is complete, the mixture is filtered to remove the catalyst or inorganic salts. The solvent is evaporated, and the crude product is purified.
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Mitigating Off-Target Effects of 7-Methoxyindolin-2-one
Last Updated: 2026-01-01
Introduction
Welcome to the technical support center for 7-Methoxyindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying and mitigating potential off-target effects of this compound. Given that the indolin-2-one scaffold is a common feature in many kinase inhibitors, this document will focus on best practices and troubleshooting strategies within the context of kinase inhibitor research.[1][2] Our goal is to equip you with the necessary knowledge to ensure the specificity and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with small molecule inhibitors like this compound?
Q2: My initial screening shows a potent effect of this compound in a cell line that does not express the presumed target kinase. What does this indicate?
A2: This is a strong preliminary indicator of off-target activity.[5] Many kinase inhibitors can interact with multiple kinases, often due to the conserved nature of the ATP-binding pocket across the human kinome.[5] If you observe a biological effect in a system lacking your primary target, it is crucial to investigate the broader selectivity profile of this compound to identify the responsible off-target(s).
Q3: What are the essential first steps I should take before initiating extensive experiments with this compound?
A3: Before launching into detailed cellular assays, it is imperative to confirm the expression and activity of your target kinase in your chosen cell model.[6] Techniques such as Western blotting can verify the presence of the target protein and its phosphorylation status.[6] Additionally, performing a dose-response curve is essential to determine the lowest effective concentration of the inhibitor, which helps to minimize off-target effects by avoiding unnecessarily high concentrations.[5]
Q4: How can I differentiate between a true on-target effect and an off-target phenotype?
A4: Distinguishing on-target from off-target effects is a cornerstone of rigorous kinase inhibitor research. Key strategies include:
-
Using a structurally unrelated inhibitor: Employing an inhibitor with a different chemical scaffold that targets the same primary kinase can help validate your findings.[6] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[6]
-
Rescue experiments: If the observed phenotype is due to on-target activity, it should be reversible by expressing a form of the target kinase that is resistant to the inhibitor.[6]
-
Knockdown/knockout studies: Utilizing techniques like siRNA or CRISPR to reduce or eliminate the expression of the target kinase should phenocopy the effects of the inhibitor if they are on-target.
Troubleshooting Guides: Experimental Protocols for Off-Target Effect Mitigation
Issue 1: Unexpected Cellular Phenotype or Toxicity Observed
An unexpected cellular response often suggests the involvement of off-target signaling pathways.[5] A systematic approach is necessary to deconvolve these effects.
This experiment aims to identify the full spectrum of kinases that this compound interacts with.
Methodology:
-
Assay Format Selection: Choose a suitable kinase assay format. Options include radiometric assays, fluorescence-based assays, or label-free binding assays.[7]
-
Kinase Panel: Screen this compound against a broad panel of recombinant human kinases (e.g., a panel of over 400 kinases).
-
Concentration: Perform the initial screen at a fixed, relatively high concentration (e.g., 1-10 µM) to identify potential hits.
-
Data Analysis: Identify all kinases that show significant inhibition (e.g., >50% inhibition).
-
Follow-up: For any identified off-target hits, perform dose-response experiments to determine the IC50 values, which represent the concentration required to inhibit 50% of the kinase activity.[7]
Data Presentation:
| Kinase Target | IC50 (nM) for this compound |
| Primary Target X | [Insert Value] |
| Off-Target Kinase A | [Insert Value] |
| Off-Target Kinase B | [Insert Value] |
| Off-Target Kinase C | [Insert Value] |
Interpretation: The selectivity of this compound can be quantified by comparing the IC50 for the primary target to the IC50 values for the off-target kinases. A significantly lower IC50 for the primary target indicates higher selectivity.
Workflow for Kinome Profiling:
Caption: Workflow for Kinome-Wide Selectivity Profiling.
This protocol helps to determine if this compound is modulating signaling pathways downstream of identified off-target kinases.
Methodology:
-
Cell Treatment: Treat your chosen cell line with this compound at various concentrations (including a vehicle control, e.g., DMSO) and for different time points.[5][6]
-
Lysate Preparation: Prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against phosphorylated and total forms of key proteins in suspected off-target pathways (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK).[5]
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to assess changes in protein phosphorylation.
Data Presentation:
| Treatment | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-AKT / Total AKT (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (Low Conc.) | [Insert Value] | [Insert Value] |
| This compound (High Conc.) | [Insert Value] | [Insert Value] |
Interpretation: A dose-dependent change in the phosphorylation of a protein in a known signaling pathway suggests that this compound may be acting on an upstream kinase in that pathway.
Issue 2: Discrepancy Between Biochemical and Cellular Potency
It is not uncommon for a kinase inhibitor to show high potency in a biochemical assay but be less effective in a cell-based assay.[6]
-
Cell Permeability: Assess the ability of this compound to cross the cell membrane. Low permeability will result in a lower intracellular concentration and reduced cellular potency.
-
Compound Stability: Ensure the compound is stable in your cell culture media over the course of the experiment. Degradation of the inhibitor will lead to a decrease in its effective concentration.[6]
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
High Intracellular ATP: The concentration of ATP in cells is much higher than that typically used in biochemical assays. This can lead to competition for binding to the kinase and a reduction in the apparent potency of ATP-competitive inhibitors.
Experimental Workflow for Investigating Potency Discrepancies:
Caption: Troubleshooting Workflow for Potency Discrepancies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mitigating Cytotoxicity of 7-Methoxyindolin-2-one
Introduction
Welcome to the technical support guide for managing the in vitro cytotoxicity of 7-Methoxyindolin-2-one. This molecule, an indole derivative, holds significant interest in various research applications, including its potential as an anti-inflammatory or anti-proliferative agent.[1][2][3] However, like many biologically active small molecules, off-target cytotoxicity can be a significant hurdle in cell-based assays, leading to confounding results and misinterpretation of data.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically reduce the unintended cytotoxic effects of this compound in their cell line experiments. We will move beyond simple protocol adjustments to explain the underlying scientific principles, empowering you to make informed decisions and ensure the integrity of your results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound. Each question is followed by a detailed explanation and recommended course of action.
Q1: My cells are showing high levels of death even at low concentrations of this compound. What is the first thing I should check?
A1: Suspect the vehicle before you blame the compound.
The most common and often overlooked source of unexpected cytotoxicity is the solvent used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO). While widely used, DMSO can be toxic to cells, and this effect is both concentration-dependent and cell-line specific.[4][5]
-
Causality: DMSO increases cell membrane permeability.[6] At high concentrations, this can disrupt membrane integrity, inhibit cell proliferation, and induce apoptosis or necrosis.[4][7] Some cell lines, particularly primary cells or sensitive cancer lines like MCF-7, can show significant viability loss at DMSO concentrations as low as 1%.[5][6]
-
Actionable Advice:
-
Run a Vehicle Control: Always include a control group treated with the highest concentration of DMSO used in your experiment (without the compound).
-
Maintain Low DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium.[4][6] Most cell lines can tolerate this, but ideally, it should be kept below 0.1%.[6]
-
Optimize Stock Concentration: Prepare a highly concentrated stock solution of this compound in 100% DMSO. This allows you to achieve your desired final concentration in the medium with a minimal volume of DMSO.[8]
-
Q2: I've confirmed my vehicle (DMSO) isn't the primary cause of toxicity. How do I determine a working concentration for my compound?
A2: Establish a clear dose-response relationship.
It's crucial to differentiate between intended (e.g., anti-proliferative) and unintended (cytotoxic) effects. This is achieved by performing a comprehensive dose-response and time-course study.
-
Causality: All compounds have a therapeutic window. Below this window, there is no effect; above it, toxicity can overwhelm the specific biological activity you wish to study. Cytotoxicity is often a function of both concentration and exposure duration.[9]
-
Actionable Advice:
-
Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) in your chosen cytotoxicity assay (e.g., LDH release, Annexin V/PI staining). This will help you identify the concentration at which toxicity begins (the IC50 for cytotoxicity).
-
Time-Course Experiment: For a fixed, non-toxic concentration, measure cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours). Some compounds induce rapid acute toxicity, while others cause cell death only after prolonged exposure.
-
Distinguish Cytotoxicity from Cytostasis: Use assays that can differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostasis).[9][10] For example, a live-cell imaging system can track cell numbers over time. A compound is cytotoxic if the cell number drops below the initial seeding number.[9]
-
Q3: I suspect oxidative stress is the mechanism of cytotoxicity. How can I test for and mitigate this?
A3: Measure Reactive Oxygen Species (ROS) and co-administer an antioxidant.
Many small molecules, particularly those with quinone-like structures or methoxy groups, can undergo metabolic activation that generates ROS, leading to oxidative stress.[11] Oxidative stress damages cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.[12]
-
Causality: Indole-containing compounds can interfere with mitochondrial respiration or be metabolized by cellular enzymes, leading to the production of superoxide radicals (O₂•−) and hydrogen peroxide (H₂O₂).[13] If the cell's endogenous antioxidant systems (like glutathione, GSH) are overwhelmed, cell death ensues.[14]
-
Actionable Advice:
-
Assess ROS Production: Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) to directly measure intracellular ROS levels in cells treated with this compound.
-
Co-treatment with N-acetylcysteine (NAC): NAC is a potent antioxidant and a precursor to GSH, the cell's primary non-enzymatic antioxidant.[14][[“]] Co-incubating your cells with NAC (typically 1-5 mM) alongside this compound can directly counteract ROS-mediated toxicity.[14][16] If NAC rescues the cells from death, it strongly implicates oxidative stress as the cytotoxic mechanism. NAC can act by directly scavenging ROS, replenishing GSH pools, or even by directly interacting with and neutralizing electrophilic cytotoxic agents.[14][16]
-
Experimental Protocols & Data Interpretation
Troubleshooting Strategy Summary
| Issue | Potential Cause | Recommended Strategy | Principle | Primary Assay |
| High cell death at all concentrations | Vehicle Toxicity | Run vehicle-only controls; Lower final DMSO concentration to <0.5% | DMSO disrupts cell membrane integrity at high concentrations.[4] | LDH Release Assay, Trypan Blue Exclusion |
| Toxicity observed at expected "active" range | Compound-Specific Cytotoxicity | Perform detailed dose-response and time-course analysis | To define the therapeutic window and separate cytotoxic from cytostatic effects.[9] | Live-Cell Imaging, Annexin V/PI Staining |
| Cell morphology suggests stress (e.g., vacuolization) | Oxidative Stress | Measure intracellular ROS; Co-treat with N-acetylcysteine (NAC) | Compound metabolism generates ROS, overwhelming cellular antioxidant defenses. | DCFDA Assay for ROS, Cell Viability Assay |
Protocol 1: Evaluating Vehicle (DMSO) Cytotoxicity
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.
-
Preparation of Controls: Prepare a dilution series of DMSO in your complete culture medium to match the final concentrations that will be used in your experiment (e.g., 2%, 1%, 0.5%, 0.1%, 0.05%).
-
Treatment: Replace the medium in the wells with the DMSO-containing medium. Include a "medium-only" control and a "cells-only" (untreated) control.
-
Incubation: Incubate the plate for your standard experimental duration (e.g., 24 or 48 hours).
-
Assessment: Measure cell viability using a standard method like an LDH cytotoxicity assay, which measures the release of lactate dehydrogenase from damaged cells.[17]
-
Analysis: Compare the viability of DMSO-treated cells to the untreated control. A significant decrease in viability indicates DMSO toxicity.
Protocol 2: Assessing and Mitigating Oxidative Stress
-
Cell Seeding: Plate cells in a 96-well plate (black, clear-bottom for fluorescence assays).
-
NAC Pre-treatment (Optional but Recommended): Incubate a subset of cells with complete medium containing 1-5 mM N-acetylcysteine (NAC) for 1-2 hours before adding the compound.
-
Compound Treatment: Add this compound to the wells at various concentrations, both with and without NAC. Include appropriate controls (untreated, vehicle, NAC only).
-
ROS Measurement (DCFDA Assay):
-
After a short incubation with the compound (e.g., 1-6 hours), remove the medium.
-
Load cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash cells with PBS.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates higher ROS levels.
-
-
Viability Assessment:
-
On a parallel plate, incubate cells for a longer duration (e.g., 24 hours).
-
Measure cell viability using an appropriate assay (e.g., AlamarBlue or LDH).
-
-
Analysis: If this compound increases ROS (higher fluorescence) and decreases viability, and co-treatment with NAC reverses both of these effects, this provides strong evidence that cytotoxicity is mediated by oxidative stress.
Visualizing Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical decision-making process for diagnosing and solving cytotoxicity issues.
Caption: Decision tree for troubleshooting cytotoxicity.
Mechanism of ROS-Mediated Cytotoxicity
This diagram illustrates the proposed mechanism by which this compound may induce cell death via oxidative stress and how N-acetylcysteine (NAC) can intervene.
Caption: Pathway of ROS-induced cytotoxicity and NAC intervention.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks [mdpi.com]
- 12. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
avoiding experimental artifacts with 7-Methoxyindolin-2-one
Welcome to the technical support center for 7-Methoxyindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound. Given that this compound belongs to the indolin-2-one scaffold, a "privileged structure" in medicinal chemistry known to be a core component of many kinase inhibitors, this guide focuses on proactive strategies to ensure data integrity and avoid common experimental artifacts associated with this class of molecules.[1]
Our approach moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating experiments.
Part 1: FAQs - Compound Handling & Physicochemical Properties
Correctly preparing and handling your compound is the first critical step in any successful experiment. Artifacts introduced at this stage can propagate through your entire workflow.
Question: What are the essential storage and handling procedures for this compound?
Answer: As a standard practice for small organic molecules, this compound should be stored as a solid in a cool, dark, and dry place. We recommend storage at -20°C with a desiccant. Many indolin-2-one derivatives can be sensitive to light and oxidation over time. For use in experiments, prepare concentrated stock solutions in an appropriate solvent (see next question) and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can lead to compound degradation.
Question: How do I properly dissolve this compound for in vitro experiments? I'm concerned about solubility and precipitation.
Answer: This is a critical source of experimental variability. The indolin-2-one scaffold often exhibits limited aqueous solubility.
-
Primary Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) can be applied if necessary, but always check for degradation.[1]
-
Working Solutions: Prepare working solutions by serially diluting the DMSO stock into your aqueous cell culture medium or assay buffer. Crucially, the final concentration of DMSO in your assay should be kept to a minimum, typically ≤0.1% , as DMSO itself can induce cellular effects.
-
Avoiding Precipitation: When diluting the stock, add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing prevents the compound from crashing out of solution. Never add aqueous buffer directly to the concentrated DMSO stock. Visually inspect your final working solution for any signs of precipitation before adding it to cells or assays.
Table 1: Physicochemical Properties of Indolin-2-one Analogs (Note: Experimentally determined data for this compound is limited. The following table includes computed data for related structures to provide a general reference framework.)
| Property | Value (Example: 7-Aminoindolin-2-one) | Implication for Experiments |
| Molecular Weight | 148.16 g/mol | Essential for calculating molar concentrations for stock solutions. |
| LogP (XLogP3-AA) | 0.1 | A low LogP suggests moderate lipophilicity, but aqueous solubility may still be poor.[1] |
| Topological Polar Surface Area | 55.1 Ų | Indicates potential for membrane permeability.[1] |
| Solubility | Slightly soluble in DMSO and Methanol | Confirms the need for a non-aqueous primary stock solvent like DMSO.[1] |
Part 2: Troubleshooting Guide - Cell-Based Assays
Cell-based assays are the cornerstone of evaluating a compound's biological activity. However, they are susceptible to a wide range of artifacts.
Question: I'm observing high levels of cell death even at low compound concentrations. How do I determine if this is true cytotoxicity or an experimental artifact?
Answer: This is a common and important challenge. You must systematically dissect the potential causes:
-
Vehicle Toxicity: The first suspect is your vehicle. Run a parallel experiment with a vehicle-only control group that matches the highest concentration of DMSO used in your compound-treated groups. If you see cell death in the vehicle control, you must reduce the final DMSO concentration in your assay.
-
Compound Precipitation: As discussed, compound precipitation in the media can cause physical stress and non-specific cell death. After preparing your final dilution, centrifuge the media (e.g., 10,000 x g for 10 minutes) and test the supernatant. If the "cytotoxicity" is reduced, precipitation was the likely cause.
-
Off-Target Cytotoxicity: The indolin-2-one scaffold is known to interact with a broad range of kinases.[1] The observed effect might be a genuine, but undesired, off-target cytotoxic effect. This requires more advanced investigation (see Part 3).
-
Assay Interference: The compound might not be killing the cells but is instead interfering with your viability assay readout (e.g., inhibiting the metabolic enzymes in an MTT/MTS assay). This is a critical artifact to rule out (see Part 4).
Question: My results are highly variable between experiments. What are the most common sources of poor reproducibility?
Answer: Reproducibility is key to reliable data.[2] Inconsistent results often stem from subtle variations in protocol execution:
-
Cellular State: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. Over-confluent or senescent cells respond differently to stimuli.
-
Seeding Density: Inconsistent initial cell seeding density is a major source of variability. Always perform accurate cell counts and ensure even cell distribution across the plate to avoid "edge effects".
-
Reagent & Media Variability: Use the same lot of serum, media, and key reagents for a set of comparative experiments. Serum, in particular, is a complex biological mixture that can significantly impact results.
-
Incubation Times: Adhere strictly to the defined incubation times for both compound treatment and assay development steps.
Experimental Workflow: Standard Cell-Based Assay
The following diagram outlines a robust workflow for a typical cell-based assay, highlighting critical control points to minimize artifacts.
Caption: Workflow for a cell-based assay highlighting critical control points.
Part 3: FAQs - Identifying & Mitigating Off-Target Effects
An "off-target" effect occurs when a compound interacts with unintended biological molecules, leading to unforeseen consequences that can be misinterpreted as the primary, on-target effect.[3] This is a major concern for kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.
Question: My compound shows a potent effect. How do I build a case for on-target specificity?
Answer: Demonstrating specificity is a multi-step process. No single experiment is sufficient.
-
Use a Structural Analog: Synthesize or obtain a close structural analog of this compound that is predicted to be inactive against your primary target. If this inactive analog fails to produce the same cellular phenotype, it strengthens the case for on-target activity.
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or kinase profiling services to directly measure if your compound binds to the intended target in a cellular context and to identify other potential kinase targets.
-
Genetic Validation: The gold standard is to test your compound in a system where the target has been genetically altered. For example, use siRNA/shRNA to knock down the target protein or use a CRISPR/Cas9 knockout cell line.[4] If the compound's effect is diminished or abolished in these cells compared to wild-type controls, this provides strong evidence for on-target action.
Decision Tree: Investigating Off-Target Effects
This diagram provides a logical framework for diagnosing and confirming off-target effects.
Caption: Decision tree for investigating potential off-target effects.
Part 4: Troubleshooting Guide - Analytical Assay Interference
It is a dangerous assumption that your compound is passive in an analytical assay. Small molecules can directly interfere with detection methods, creating potent artifacts that can be mistaken for biological activity.
Question: How can this compound interfere with common assay readouts like fluorescence or luminescence?
Answer: Direct compound interference is a frequent source of false positives and false negatives.
-
Autofluorescence: The aromatic ring system in the indolin-2-one scaffold can absorb light and emit fluorescence at certain wavelengths, leading to artificially high signals in fluorescence-based assays.
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore or substrate, leading to an artificially low signal.
-
Enzyme Inhibition/Activation: In enzyme-linked assays (like ELISA or luciferase reporter assays), the compound could directly inhibit or, less commonly, activate the reporter enzyme itself, independent of any biological effect in the cells.[5]
Question: What is the definitive way to test for assay interference?
Answer: You must run a cell-free control experiment. This is non-negotiable for validating your results. The protocol below outlines this critical step. If interference is detected, you may need to switch to an orthogonal assay with a different detection modality (e.g., from a fluorescence to a luminescence-based readout) or find a way to remove the compound before the final assay step.
Table 2: Troubleshooting Common Analytical Assay Artifacts
| Observation | Potential Cause (Compound Interference) | Recommended Action |
| High background signal in all treated wells | Compound autofluorescence or autoluminescence. | Run cell-free interference test (Protocol 3). Measure compound spectrum. |
| Signal decreases with increasing compound dose | Compound is quenching the signal or inhibiting the reporter enzyme. | Run cell-free interference test. Consider changing assay platform. |
| Poor standard curve or poor replicate data | Compound precipitation at higher concentrations affecting light scatter or reagent activity. | Visually inspect wells. Centrifuge plate before reading. Re-evaluate compound solubility.[5] |
| Inconsistent results across the plate ("edge effect") | Uneven temperature or evaporation during incubation, which can affect compound stability or enzyme kinetics. | Use a plate sealer during incubations; avoid stacking plates. Ensure reagents are at room temperature.[5] |
Part 5: Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening.
-
Dissolution: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve a desired high-concentration stock (e.g., 20 mM).
-
Solubilization: Vortex the vial for 2-5 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C can be used if needed. Visually confirm that no particulates remain.
-
Aliquoting: Dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Mark the date of preparation. Avoid repeated freeze-thaw cycles.
Protocol 2: General Cell-Based Viability Assay (MTS/MTT) with Controls
-
Cell Seeding: Seed your cells in a 96-well, clear-bottom, tissue-culture treated plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X final concentration serial dilution of your compound in fresh culture medium. Remember to vortex during the dilution of the primary DMSO stock into the medium. Prepare 2X vehicle control (e.g., 0.2% DMSO) and positive control media as well.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound or control media to the appropriate wells. This brings the final concentration to 1X.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) under standard cell culture conditions.
-
Assay Readout: Add the MTS/MTT reagent according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours).
-
Data Acquisition: Read the plate absorbance at the specified wavelength. If using MTT, a solubilization step with DMSO or another solvent is required before reading.
-
Analysis: Subtract the background (media-only wells). Normalize the data by setting the vehicle-control wells as 100% viability and calculate the relative viability for all other treatments.
Protocol 3: Cell-Free Assay Interference Test
-
Plate Setup: In a 96-well plate (the same type used for your main assay), add cell culture medium without cells to all wells.
-
Compound Addition: Add your compound serial dilutions and vehicle controls to the wells, exactly as you would in the cell-based assay.
-
Assay Reagent: Immediately add the viability assay reagent (e.g., MTS, CellTiter-Glo®) to all wells.
-
Incubation & Reading: Incubate and read the plate following the exact same timing and procedure as your main experiment.
-
Interpretation: If you observe a dose-dependent change in signal in the absence of cells, your compound is directly interfering with the assay chemistry. This result invalidates data from the corresponding cell-based assay until the interference is resolved.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Purification Strategies for 7-Methoxyindolin-2-one and its Analogs
Welcome to the technical support center for the purification of 7-Methoxyindolin-2-one and its diverse analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.
Visual Workflow: A Decision Matrix for Purification
Before delving into specific issues, let's visualize a general decision-making workflow for purifying your target compound. This diagram outlines the logical progression from a crude reaction mixture to a highly pure final product.
Caption: A general decision workflow for the purification of this compound and its analogs.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification of this compound and its analogs, providing detailed, actionable solutions.
Question 1: My flash chromatography shows significant peak tailing, and I'm getting mixed fractions. What's causing this and how can I fix it?
Answer:
Peak tailing in the chromatography of indolin-2-ones is a common issue, often stemming from the interaction of the lactam functionality with the acidic silica gel. The nitrogen in the five-membered ring can interact with the silanol groups on the silica surface, leading to a slow desorption process and, consequently, tailing peaks.
Causality and Solutions:
-
Acidic Silica: The primary culprit is often the acidity of standard silica gel.[1]
-
Solution: Deactivate the silica gel before packing your column. This can be achieved by preparing a slurry of silica in your chosen eluent and adding 1-2% triethylamine (or another volatile base like pyridine). Let this mixture stir for about 30 minutes before packing the column. This neutralizes the acidic sites, minimizing unwanted interactions.[1]
-
-
Inappropriate Solvent System: The polarity of your eluent might not be optimal.
-
Solution: A common and effective solvent system for these compounds is a gradient of ethyl acetate in hexanes or petroleum ether.[2] If tailing persists, consider adding a small amount (0.5-1%) of a more polar solvent like methanol or isopropanol to the eluent. This can help to displace the compound from the active sites on the silica gel more effectively.
-
-
Compound Overloading: Exceeding the capacity of your column will inevitably lead to poor separation and tailing.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. If you have a large amount of material, it's better to run multiple columns than to overload a single one.
-
Experimental Protocol: Deactivating Silica Gel for Flash Chromatography
-
Determine Silica Amount: Based on your crude sample weight, calculate the required amount of silica gel (e.g., for 1g of crude, use 50-100g of silica).
-
Prepare Slurry: In a fume hood, add the silica gel to a beaker containing your starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Add Base: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Equilibrate: Stir the slurry for 30 minutes.
-
Pack Column: Pack your chromatography column with the deactivated silica slurry.
-
Run Column: Proceed with your flash chromatography as usual.
Question 2: I'm trying to recrystallize my this compound analog, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" is a frustrating but common problem in recrystallization. It occurs when the solute is insoluble in the hot solvent at a temperature above its melting point, or when the solution becomes supersaturated too quickly upon cooling.
Causality and Solutions:
-
Solvent Choice: The chosen solvent or solvent system may be inappropriate for your specific analog.
-
Solution: A systematic approach to solvent selection is key.[3] Start with a single solvent. A good recrystallization solvent should dissolve your compound when hot but not when cold.[4][5] For this compound and its analogs, common solvents to try are ethanol, isopropanol, ethyl acetate, or toluene.[4] If a single solvent doesn't work, a two-solvent system is often effective.[3] A good starting point is to dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate) at room temperature, and then slowly add a "poor" solvent (one in which it is insoluble, like hexanes or petroleum ether) until the solution becomes cloudy.[3][5] Then, heat the mixture until it becomes clear again and allow it to cool slowly.
-
-
Cooling Rate: Cooling the solution too rapidly can shock the system, leading to the formation of an oil instead of an ordered crystal lattice.
-
Solution: Slow, gradual cooling is crucial for growing large, pure crystals.[5] After heating your solution to dissolve the compound, allow it to cool to room temperature on the benchtop, undisturbed. Once at room temperature, you can then transfer it to a refrigerator, and finally to a freezer to maximize yield.
-
-
Purity of the Crude Material: Highly impure samples are more prone to oiling out.
-
Solution: If your crude material is very impure, it may be necessary to first perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.[1]
-
Data Presentation: Common Recrystallization Solvent Systems
| Solvent System | Good Solvent | Poor Solvent | Notes |
| Ethyl Acetate / Hexanes | Ethyl Acetate | Hexanes | A versatile system for moderately polar compounds. |
| Dichloromethane / Hexanes | Dichloromethane | Hexanes | Good for less polar analogs. |
| Ethanol / Water | Ethanol | Water | Effective for more polar analogs that can hydrogen bond.[5] |
| Acetone / Water | Acetone | Water | Another good option for polar compounds.[1] |
Question 3: My yield is very low after purification. Where could I be losing my compound?
Answer:
Low recovery can be attributed to several factors, from the inherent solubility of your compound to its stability under the purification conditions.
Causality and Solutions:
-
Compound Instability: Indolin-2-ones can be sensitive to prolonged exposure to acidic or basic conditions, and some analogs may be light or air-sensitive.
-
Solution: As mentioned, deactivating silica gel can prevent acid-catalyzed degradation on the column.[1] For sensitive compounds, it's also advisable to work quickly and avoid leaving the compound on the column for extended periods. If air sensitivity is suspected, perform the purification under an inert atmosphere (nitrogen or argon).
-
-
Excessive Solubility: Your compound might be too soluble in the recrystallization solvent, even at low temperatures.
-
Solution: If you suspect this is the case, try a different solvent or solvent system where your compound has lower solubility at cold temperatures. You can also try to "crash out" more product by placing the recrystallization flask in a dry ice/acetone bath after initial cooling, but be aware that this may also precipitate more impurities.
-
-
Incomplete Extraction: During the aqueous work-up, your compound may not have been fully extracted into the organic layer.
-
Solution: Perform multiple extractions (at least 3) with your chosen organic solvent. To check if your compound is being left behind in the aqueous layer, you can take a small aliquot of the aqueous phase, acidify or basify it accordingly, and back-extract with an organic solvent to see if any product is recovered (as analyzed by TLC).
-
Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography for these compounds?
A1: Absolutely. Reversed-phase chromatography is an excellent alternative, especially for more polar analogs or if you're having trouble with silica gel. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[6]
Q2: How do I know which purification method to start with?
A2: The physical state of your crude product is a good indicator. If it's a solid, especially if it looks crystalline, trying a recrystallization first is often quicker and more scalable than chromatography.[3] If your crude product is an oil or an amorphous solid with many impurities visible on TLC, flash chromatography is generally the better first choice.
Q3: My compound is a salt. How should I approach its purification?
A3: If your compound is an amine salt, you can often purify it by recrystallization from a polar solvent like ethanol or a methanol/water mixture. For chromatography, it's usually best to neutralize the salt to the freebase form before loading it onto a silica gel column. If you need to purify the salt directly by chromatography, reversed-phase is typically the more suitable method.
References
- 1. reddit.com [reddit.com]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 7-Methoxyindolin-2-one
For drug discovery researchers and scientists, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, technically-grounded framework for validating the biological target of a novel compound, 7-Methoxyindolin-2-one. While specific experimental data for this exact molecule is not extensively published, its core structure, indolin-2-one, is a well-established pharmacophore, particularly recognized for its role in kinase inhibition.[1][2][3][4] This guide, therefore, outlines a systematic and robust strategy to identify and confirm its putative kinase targets, drawing upon established methodologies and providing comparative context with known inhibitors.
Part 1: Hypothesis Generation - Why Suspect a Kinase?
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[3][4] Compounds like Sunitinib (targeting VEGFR and PDGFR) and Semaxanib are prime examples of this chemical class's success in targeting receptor tyrosine kinases (RTKs).[3] Derivatives have also shown potent activity against other kinase families, including Aurora kinases and cyclin-dependent kinases (CDKs).[1][2]
Given this precedent, our primary hypothesis is that this compound exerts its biological effects through the inhibition of one or more protein kinases. The initial validation phase will, therefore, focus on a broad kinase screen, followed by a more focused investigation of the most promising candidates.
Part 2: A Multi-Faceted Approach to Target Validation
A rigorous target validation strategy should not rely on a single experimental approach. Instead, it requires a convergence of evidence from computational, biochemical, and cellular assays. This guide outlines a three-tiered approach to build a compelling case for the biological target of this compound.
Tier 1: In Silico Profiling and Initial Biochemical Screening
The first step is to computationally predict potential targets and then confirm these predictions with broad biochemical screening.
Experimental Protocol 1: In Silico Kinase Docking
-
Objective: To predict the binding affinity of this compound against a panel of known kinase ATP-binding sites.
-
Methodology:
-
Obtain the 3D structure of this compound.
-
Utilize a comprehensive library of kinase crystal structures (e.g., from the Protein Data Bank).
-
Perform molecular docking simulations using software like AutoDock or Glide to predict the binding energy and pose of this compound within the ATP-binding pocket of each kinase.[5]
-
Rank the kinases based on the predicted binding affinity (docking score).
-
Experimental Protocol 2: Broad Kinase Panel Screening
-
Objective: To experimentally assess the inhibitory activity of this compound against a large panel of purified kinases.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology Corp.) that offers a panel of hundreds of purified kinases.
-
Submit this compound for testing at a fixed concentration (e.g., 1 µM or 10 µM) in a radiometric or fluorescence-based kinase activity assay.
-
The output will be the percent inhibition of each kinase at the tested concentration.
-
Data Presentation: Hypothetical Screening Results
For the purpose of this guide, let's assume the following hypothetical results from our initial screening:
| Kinase Target | Predicted Docking Score (kcal/mol) | % Inhibition at 1 µM |
| VEGFR-2 | -9.8 | 92% |
| Aurora B | -9.2 | 85% |
| CDK-2 | -8.5 | 65% |
| EGFR | -7.1 | 30% |
| SRC | -6.5 | 15% |
These hypothetical results suggest that VEGFR-2 and Aurora B are the most promising primary targets for this compound.
Tier 2: Quantitative Biochemical Validation and Selectivity Profiling
With promising hits from the initial screen, the next step is to quantify their inhibitory potency and assess selectivity.
Experimental Protocol 3: IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the top candidate kinases.
-
Methodology:
-
Perform in vitro kinase assays for VEGFR-2 and Aurora B using a range of this compound concentrations (e.g., from 1 nM to 100 µM).
-
Measure kinase activity at each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Comparison with Known Inhibitors
To contextualize the potency of our compound, we will compare its IC50 values with those of well-established inhibitors of VEGFR-2 and Aurora B.
| Compound | Target Kinase | IC50 (nM) |
| This compound (Hypothetical) | VEGFR-2 | 25 |
| Sunitinib | VEGFR-2 | 9 |
| This compound (Hypothetical) | Aurora B | 50 |
| Barasertib (AZD1152) | Aurora B | 0.37 |
This hypothetical data indicates that this compound is a potent inhibitor of both VEGFR-2 and Aurora B, albeit less potent than the established inhibitors.
Tier 3: Cellular Target Engagement and Phenotypic Confirmation
The final and most critical step is to demonstrate that this compound engages its putative targets in a cellular context and elicits the expected biological response.
Experimental Protocol 4: Target Phosphorylation Assay (Western Blot)
-
Objective: To assess whether this compound inhibits the phosphorylation of downstream substrates of VEGFR-2 and Aurora B in cancer cell lines.
-
Methodology:
-
Select appropriate cell lines. For VEGFR-2, Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF are a good model. For Aurora B, a cancer cell line with high Aurora B expression, such as MDA-MB-468 breast cancer cells, can be used.[1]
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Prepare cell lysates and perform Western blot analysis using antibodies specific for the phosphorylated and total forms of downstream target proteins (e.g., p-VEGFR-2, total VEGFR-2; p-Histone H3 (Ser10), total Histone H3).
-
A reduction in the ratio of phosphorylated to total protein indicates target engagement.
-
dot
Caption: Putative signaling pathways and points of inhibition.
Experimental Protocol 5: Cell Proliferation/Viability Assay
-
Objective: To determine if the inhibition of the target kinase by this compound leads to a functional anti-proliferative effect.
-
Methodology:
-
Use cancer cell lines known to be dependent on the activity of the target kinases (e.g., HUVECs for VEGFR-2-dependent angiogenesis, MDA-MB-468 for Aurora B-dependent proliferation).
-
Plate the cells and treat them with a dose-response of this compound, Sunitinib (for HUVECs), and Barasertib (for MDA-MB-468).
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
-
Comparative Performance Data
| Cell Line | Compound | Target(s) | GI50 (nM) (Hypothetical) |
| HUVEC | This compound | VEGFR-2 | 150 |
| HUVEC | Sunitinib | VEGFR-2 | 50 |
| MDA-MB-468 | This compound | Aurora B | 300 |
| MDA-MB-468 | Barasertib | Aurora B | 20 |
These hypothetical results would demonstrate that this compound has a functional effect on cells dependent on its putative targets, and its potency can be benchmarked against established drugs.
dot
Caption: Target validation workflow for this compound.
Part 3: Conclusion and Future Directions
Following this comprehensive validation workflow, a researcher can build a strong, evidence-based case for the biological target(s) of this compound. The hypothetical data presented here suggests a dual VEGFR-2/Aurora B inhibitor profile. This multi-pronged approach, combining computational, biochemical, and cellular data, is essential for the robust characterization of any novel small molecule inhibitor.
Future work would involve more advanced techniques such as chemical proteomics to identify off-target effects, and in vivo studies in animal models to confirm efficacy and target engagement in a whole organism. The foundation laid by the experiments detailed in this guide is the critical first step in the journey of developing a novel compound into a potential therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Indolinone Scaffold: A Comparative Analysis of 7-Methoxyindolin-2-one and its Kinase-Inhibiting Congeners
For researchers and drug development professionals navigating the landscape of kinase inhibitors, the indolinone (or oxindole) scaffold represents a cornerstone of modern targeted therapies. Its privileged structure has given rise to a multitude of potent and clinically significant compounds. This guide provides an in-depth comparative analysis of 7-Methoxyindolin-2-one, a lesser-explored derivative, in the context of its more established and clinically validated indolinone counterparts. While direct, extensive biological data for this compound is not widely available in the public domain, this guide will leverage established structure-activity relationships (SAR) within the indolinone class to provide a predictive comparison and outline the experimental workflows necessary to validate these hypotheses.
The Indolinone Core: A Privileged Scaffold in Kinase Inhibition
The indolin-2-one core is a bicyclic aromatic heterocycle that has proven to be a highly versatile scaffold for the development of kinase inhibitors. Its structure provides a key hydrogen bonding motif that can interact with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent inhibition. The true power of the indolinone scaffold lies in its amenability to chemical modification at several positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Two of the most successful drugs built upon this scaffold are Sunitinib and Nintedanib, which serve as excellent benchmarks for our comparative analysis.
-
Sunitinib (Sutent®) : An oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Sunitinib potently inhibits a range of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[1][2][3] This multi-targeted approach allows it to simultaneously inhibit tumor angiogenesis and cell proliferation.[1]
-
Nintedanib (Ofev®) : An intracellular inhibitor that targets multiple tyrosine kinases. It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain non-small cell lung cancers.[4][5][6] Nintedanib's mechanism of action involves the inhibition of VEGFRs, fibroblast growth factor receptors (FGFRs), and PDGFRs, thereby interfering with pathways involved in fibrosis and angiogenesis.[4][7]
Structure-Activity Relationships: The Influence of Substitution
The biological activity of indolinone derivatives is profoundly influenced by the nature and position of substituents on the core structure.[8] The C3 position is typically modified with a substituted methylene group that projects into the active site of the target kinase, contributing significantly to potency and selectivity. Substitutions on the benzene ring of the indolinone core also play a crucial role in modulating the compound's properties. For instance, the presence of a fluorine atom at the C5 position in Sunitinib enhances its activity. Methoxy groups at various positions have also been explored, and their effects are highly dependent on the overall structure of the molecule.[1]
A Predictive Analysis of this compound
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, based on the established SAR of related heterocyclic compounds, we can formulate a predictive analysis of its potential properties.
The introduction of a methoxy group at the C7 position of the indolinone ring is expected to influence the molecule's electronic and steric properties. The methoxy group is an electron-donating group, which could modulate the hydrogen bonding capacity of the adjacent N-H group in the oxindole core, potentially altering its interaction with the kinase hinge region. Furthermore, the steric bulk of the methoxy group at the C7 position could influence the overall conformation of the molecule and its fit within the ATP-binding pocket of target kinases.
One study on a related but more complex molecule, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated potent in vivo antitumor activity.[3][4] This suggests that substitution at the 7-position with a methoxy group can be compatible with, and even contribute to, potent biological activity.
Comparative Profile: this compound vs. Other Indolinones
To provide a framework for future research, the following table presents a comparative summary of the known properties of Sunitinib and Nintedanib alongside the predicted properties of this compound.
| Feature | Sunitinib | Nintedanib | SU6656 | This compound (Predicted) |
| Primary Targets | VEGFRs, PDGFRs, c-KIT, FLT3, RET[2][3][9][10] | VEGFRs, FGFRs, PDGFRs, Src family kinases[4][5][7] | Src family kinases (Src, Yes, Lyn, Fyn)[11] | Potential for kinase inhibitory activity, specific targets to be determined. The 7-methoxy group may influence selectivity. |
| Therapeutic Areas | Oncology (RCC, GIST)[1] | Fibrosis (IPF), Oncology (NSCLC)[4] | Research tool for studying Src signaling[12] | To be determined; potential for anticancer or anti-inflammatory applications. |
| Key Structural Features | 5-Fluoroindolin-2-one core, diethylaminoethyl-substituted pyrrole at C3 | Indolin-2-one core, N-methyl-2-(4-methylpiperazin-1-yl)acetamide at C3 | Indolin-2-one core with a 5-sulfonamide group and a tetrahydro-indole at C3 | This compound core. The C3 substituent would be critical for activity. |
Experimental Workflows for Characterization
To validate the predicted biological profile of this compound, a systematic experimental approach is required. The following protocols outline the key in vitro assays for a comprehensive comparative analysis.
Diagram of the Experimental Workflow
Caption: Workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.
-
Methodology:
-
Kinase Panel Selection: Select a diverse panel of kinases, including those targeted by other indolinones (e.g., VEGFRs, PDGFRs, FGFRs, Src family kinases).
-
Assay Principle: Utilize a radiometric assay (e.g., ³²P-ATP) or a non-radiometric method (e.g., ADP-Glo™, Z'-LYTE™) to measure kinase activity.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the kinase, its specific substrate, and ATP with the test compound.
-
Incubate the reaction mixture at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
2. Cell-Based Cytotoxicity Assay
-
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
-
Methodology:
-
Cell Line Selection: Choose a panel of human cancer cell lines relevant to the potential targets (e.g., HUVEC for angiogenesis, A549 for lung cancer, HT-29 for colon cancer).
-
Assay Principle: Employ a colorimetric or fluorometric assay that measures cell viability, such as the MTT or resazurin assay.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the viability reagent and measure the absorbance or fluorescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
3. Signaling Pathway Analysis (Western Blot)
-
Objective: To investigate the effect of this compound on specific signaling pathways within cancer cells.
-
Methodology:
-
Cell Treatment: Treat selected cancer cell lines with this compound at concentrations around its GI₅₀ value.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of ERK, AKT, and specific receptor tyrosine kinases) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Logical Relationship Diagram
Caption: The relationship between the indolinone scaffold, its modifications, and therapeutic potential.
Conclusion
The indolinone scaffold remains a highly fruitful starting point for the design of novel kinase inhibitors. While this compound is currently an understudied member of this class, a systematic evaluation of its biological properties is warranted. Based on the extensive knowledge of structure-activity relationships within the indolinone family, it is plausible that this compound could exhibit interesting biological activities. The experimental workflows detailed in this guide provide a clear roadmap for researchers to elucidate its kinase inhibition profile, cellular effects, and ultimately, its potential as a therapeutic agent. This comparative approach, grounded in the successes of compounds like Sunitinib and Nintedanib, will be instrumental in guiding the future exploration of this and other novel indolinone derivatives.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators - Google Patents [patents.google.com]
- 6. 7-Methoxy-3,3-dimethylindolin-2-one | C11H13NO2 | CID 20227882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of 7-Methoxyindolin-2-one Analogs as Kinase Inhibitors
The indolin-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets. This is particularly evident in the field of oncology, where indolin-2-one-based molecules have been successfully developed as potent protein kinase inhibitors. By interfering with the signaling pathways that drive tumor growth and angiogenesis, these agents represent a critical class of targeted cancer therapeutics.
This guide provides a detailed comparison of 7-Methoxyindolin-2-one analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will dissect the causal relationships behind experimental design, present comparative data, and provide validated protocols to empower researchers in the rational design of next-generation inhibitors.
The this compound Core Scaffold
The fundamental structure consists of a bicyclic indole ring with a ketone at the 2-position and a methoxy group at the 7-position. The numbering convention, critical for discussing SAR, is shown below. The N1-H group and the C2-ketone act as a crucial hydrogen bond donor and acceptor, respectively, anchoring the molecule in the ATP-binding pocket of target kinases. The C3 position is the primary site for introducing substituents to modulate potency and selectivity.
Caption: Core structure and numbering of this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indolin-2-one analogs is exquisitely sensitive to the nature and position of various substituents. The following analysis synthesizes findings from multiple studies to provide a coherent SAR model.
The Critical C3-Substituent: The Gateway to Selectivity
The most significant modifications for tuning the activity and selectivity of indolin-2-one inhibitors occur at the C3 position. Typically, a C3-ylidene (=CH-) bridge connects the oxindole core to an external aromatic or heteroaromatic ring system. This external moiety explores a key hydrophobic region of the kinase ATP-binding site.
-
Influence on VEGFR-2 Inhibition : The VEGFR-2 signaling pathway is a primary driver of angiogenesis, making it a prime target in oncology.[1][2] The potency of indolin-2-one analogs against VEGFR-2 is heavily dictated by the C3 substituent. For instance, linking the core to specific five-membered heteroaryl rings is a well-established strategy for achieving high-potency VEGFR-2 inhibition.
-
Shifting Selectivity : While potent VEGFR-2 inhibition is common, altering the C3-substituent can shift the selectivity profile. Introducing bulky groups on a C3-benzylidene ring can diminish VEGFR-2 activity while enhancing inhibition of other receptor tyrosine kinases (RTKs) like EGFR and Her-2. This demonstrates that the C3-substituent is the primary determinant of the inhibitor's kinase selectivity profile.
The Role of the Benzene Ring: Fine-Tuning Potency
Substituents on the benzene portion of the indolin-2-one core (positions 4, 5, 6, and 7) serve to fine-tune the electronic properties, solubility, and interactions within the "hinge region" of the kinase.
-
Position 5 : This is a well-explored position. The introduction of a halogen, such as chlorine or fluorine, often enhances inhibitory activity.[3] This is exemplified in the FDA-approved drug Sunitinib, which features a fluorine atom at C5. The electron-withdrawing nature of these substituents can influence the hydrogen-bonding capability of the N1-H.
-
Position 7 (Methoxy Group) : The 7-methoxy group is a key feature of the analogs under discussion. Its presence can influence activity through several mechanisms:
-
Steric Effects : The methoxy group can induce a specific conformation that is favorable for binding to the target kinase.
-
Electronic Effects : As an electron-donating group, it can modulate the electron density of the aromatic system and the acidity of the N1-H proton, subtly altering the strength of the crucial hydrogen bond with the kinase hinge region.
-
Metabolic Stability : Methoxy groups can be sites of metabolism (O-demethylation). Their strategic placement can influence the pharmacokinetic profile of the compound. While direct SAR comparisons isolating the effect of a 7-methoxy group are less common in the literature than for the C5 position, its inclusion in potent analogs suggests it plays a beneficial role in achieving the optimal physicochemical properties for kinase inhibition.[4]
-
Comparative Performance: VEGFR-2 Inhibition Data
To objectively compare the performance of various analogs, the following table summarizes the in vitro inhibitory activity (IC50) against VEGFR-2 for a selection of C3-substituted indolin-2-ones. This data highlights how modifications to the core structure impact target inhibition.
| Compound ID | Indolin-2-one Core Substituent(s) | C3-Substituent Moiety | Target Kinase | IC50 (µM) |
| Sunitinib | 5-Fluoro | Pyrrole derivative | VEGFR-2 | 0.139[1][5] |
| Comp. 10g | Unsubstituted | Thiazole derivative | VEGFR-2 | 0.087[1][5] |
| Comp. 17a | Unsubstituted | Pyrazole derivative | VEGFR-2 | 0.078[1][5] |
| Comp. 5b | Unsubstituted | Phenyl derivative | VEGFR-2 | 0.160[1][5] |
| Comp. 6f | 5-Fluoro, 6-Chloro | Phenoxy-benzylidene | VEGFR-2 | 5.75[3] |
This table compiles data from multiple sources to illustrate SAR trends. Direct comparison should be made with caution as assay conditions may vary between studies.
The data clearly indicates that analogs 10g and 17a , with specific heteroaromatic C3-substituents, exhibit superior VEGFR-2 inhibition compared to the benchmark drug Sunitinib.[1][5] This underscores the principle that targeted modifications at the C3 position are paramount for enhancing potency.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound analogs function as ATP-competitive inhibitors. They occupy the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of the receptor and blocking the initiation of downstream signaling cascades responsible for angiogenesis, cell proliferation, and survival.
Caption: Inhibition of the VEGFR-2 signaling cascade by a this compound analog.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, self-validating protocols for the synthesis and biological evaluation of these analogs are provided.
Protocol 1: Synthesis of a C3-Substituted this compound Analog
This protocol describes a general Knoevenagel condensation, a reliable method for creating the C3-ylidene linkage.
Objective: To synthesize (Z)-3-((1H-pyrrol-2-yl)methylene)-7-methoxyindolin-2-one.
Materials:
-
7-Methoxyoxindole (1.0 eq)
-
1H-Pyrrole-2-carbaldehyde (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 7-methoxyoxindole (e.g., 163 mg, 1.0 mmol) and absolute ethanol (20 mL).
-
Reagent Addition: Add 1H-pyrrole-2-carbaldehyde (e.g., 105 mg, 1.1 mmol) to the suspension.
-
Catalyst Addition: Add piperidine (e.g., 20 µL, 0.2 mmol) to the reaction mixture. The causality for using a base like piperidine is to deprotonate the acidic C3-proton of the oxindole, forming a nucleophilic enolate that attacks the aldehyde.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is self-validating as the product will have a different Rf value and often a distinct color from the starting materials.
-
Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This protocol measures the cytotoxic (anti-proliferative) effect of a synthesized analog on a relevant cancer cell line (e.g., HepG2, a human liver cancer line).
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals.[6][7][8] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Synthesized this compound analog (dissolved in DMSO to make a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilization)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][9]
-
Formazan Formation: Incubate the plate for another 4 hours. This allows viable cells to metabolize the MTT into formazan crystals, which appear as purple precipitates. This step is a visual validation of metabolic activity.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.[8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
References
- 1. mdpi.com [mdpi.com]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducing and Validating Findings with 7-Methoxyindolin-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to reproduce, validate, and explore the experimental potential of 7-Methoxyindolin-2-one. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establish self-validating systems, and compare its potential activities against established alternatives, grounding all claims in verifiable data and authoritative sources.
Introduction: The Indolin-2-one Scaffold and this compound
The indolin-2-one (or oxindole) core is a well-established "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework serves as a versatile scaffold for presenting functional groups in a defined three-dimensional space, making it a cornerstone in the design of potent inhibitors for various biological targets, particularly protein kinases.[1] Derivatives of this scaffold have been successfully developed to target signaling pathways implicated in oncology and inflammatory diseases.[2][3][4]
This compound, the subject of this guide, is a specific analogue whose full biological profile remains to be extensively characterized in the public domain. This presents both a challenge and an opportunity. This document outlines a logical, data-driven approach to systematically characterize its properties and potential biological activities, focusing on two key areas where the indolin-2-one scaffold has shown significant promise: kinase inhibition and anti-inflammatory action.
Section 1: Physicochemical Characterization, Synthesis, and Validation
Before any biological evaluation, the identity, purity, and properties of the compound must be unequivocally established. This section outlines the foundational characterization and a plausible synthetic workflow.
Physicochemical Properties
A summary of the key identifiers and computed properties for this compound is presented below. Experimental determination is required to confirm these values.
| Identifier / Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 3350-39-8 | PubChem |
| Molecular Formula | C₉H₉NO₂ | PubChem |
| Molecular Weight | 163.17 g/mol | PubChem |
| Topological Polar Surface Area | 46.6 Ų | Computed by PubChem |
| XLogP3 | 1.1 | Computed by PubChem |
Proposed Synthesis and Validation Workflow
Experimental Protocols: Validation
Rationale for Method Selection: A multi-pronged analytical approach is non-negotiable for validating a novel or synthesized compound. HPLC determines purity, Mass Spectrometry confirms the molecular weight, and NMR spectroscopy provides definitive structural confirmation.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the percentage purity of the synthesized compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject 10 µL of the sample.
-
Monitor the elution profile at 254 nm.
-
Validation Criterion: The area of the main peak should represent >95% of the total integrated peak area.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Protocol:
-
Utilize the same HPLC method as above, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Validation Criterion: Observe a prominent peak at m/z = 164.07, corresponding to the [M+H]⁺ ion of this compound.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure, including the position of the methoxy group.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: Distinct signals for the aromatic protons, the CH₂ group of the indolinone ring, the lactam NH proton, and a singlet for the methoxy (OCH₃) protons.
-
Validation Criterion: The observed chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.
-
Section 2: Comparative Study I: Kinase Inhibition Profile
Causality: The indolin-2-one scaffold is a core component of several FDA-approved multi-kinase inhibitors (e.g., Sunitinib). The nitrogen and carbonyl oxygen of the lactam ring are excellent hydrogen bond acceptors/donors that can anchor the molecule in the ATP-binding pocket of a kinase. Therefore, evaluating this compound as a kinase inhibitor is a primary, hypothesis-driven starting point.
Comparative Compound: Sunitinib. This is an appropriate benchmark as it is a well-characterized, potent multi-kinase inhibitor also based on an indolinone core.[4]
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., VEGFR2)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a relevant receptor tyrosine kinase, such as VEGFR2, and compare it to Sunitinib.
-
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.
-
Reagents: Recombinant human VEGFR2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, Kinase-Glo® Luminescence Kit, this compound, and Sunitinib.
-
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and Sunitinib in DMSO, typically from 100 µM to 1 nM.
-
Kinase Reaction: In a 384-well plate, add:
-
Kinase buffer.
-
Test compound or DMSO (vehicle control).
-
VEGFR2 kinase and substrate mixture.
-
-
Initiation: Start the reaction by adding ATP (final concentration typically near the Kₘ for the kinase).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition = DMSO; 100% inhibition = no enzyme). Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative IC₅₀ Values
All quantitative data should be summarized for clear comparison.
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | VEGFR2 | Experimental Value |
| Sunitinib (Control) | VEGFR2 | Experimental Value |
Section 3: Comparative Study II: Anti-Inflammatory Activity
Causality: Studies have shown that certain indolin-2-one derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[2] This provides a second, orthogonal line of investigation to profile the biological activity of this compound.
Comparative Compound: A 7-aza-2-oxindole derivative. This compound serves as an excellent structural alternative, allowing for an investigation into the importance of the benzene ring (in our target compound) versus a pyridine ring for anti-inflammatory activity.[2][5]
Experimental Workflow: Macrophage-Based Inflammation Assay
Experimental Protocols
These protocols are adapted from established methods for evaluating indolin-2-one derivatives.[2]
A. Cell Culture and Treatment
-
Objective: To measure the effect of the compound on cytokine release from activated immune cells.
-
Protocol:
-
Culture RAW264.7 mouse macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells for 2 hours with various concentrations of this compound, the 7-aza-2-oxindole control, or vehicle (DMSO).
-
Stimulate the cells with lipopolysaccharide (LPS) (0.5 µg/mL) for 22 hours to induce an inflammatory response.
-
B. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of TNF-α and IL-6 released into the culture medium.
-
Protocol:
-
After the 22-hour incubation, carefully collect the culture supernatant.
-
Use commercially available mouse TNF-α and IL-6 ELISA kits.
-
Follow the manufacturer's instructions to measure cytokine concentrations.
-
Validation: The results will indicate if the compound inhibits the inflammatory response at the level of cytokine production.
-
C. MTT Assay for Cytotoxicity
-
Objective: To ensure that the observed reduction in cytokines is due to an anti-inflammatory effect and not simply because the compound is killing the cells.
-
Protocol:
-
After removing the supernatant for ELISA, add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells.
-
Incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Dissolve the crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Validation: A compound is considered non-toxic if cell viability remains high (e.g., >90%) at the concentrations where it inhibits cytokine release. This is a critical self-validating control.
-
Data Presentation
| Compound (at 10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 7-aza-2-oxindole (Control) | Experimental Value | Experimental Value | Experimental Value |
| LPS Only (Control) | 0% | 0% | 100% |
Section 4: Safety and Handling
All experimental work should be conducted with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[6][7][8]
-
Handling: Handle this compound in a well-ventilated area or a chemical fume hood.[7][9] Avoid breathing dust or vapors.[8][9] Avoid contact with skin and eyes.[7][8]
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances and sources of ignition.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][9]
Conclusion
This guide provides a robust, multi-faceted strategy for characterizing this compound. By starting with rigorous chemical synthesis and validation, and proceeding to hypothesis-driven biological assays with appropriate benchmarks, researchers can generate reproducible and trustworthy data. The comparison against established compounds like Sunitinib and structural analogues like 7-aza-2-oxindoles provides critical context for any observed findings. This systematic approach is essential for uncovering the therapeutic potential of novel chemical entities and ensuring the scientific integrity of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit optimization studies of 3-hydroxy-indolin-2-one analogs as potential anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lgcstandards.com [lgcstandards.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
A Researcher's Guide to Cross-Validating the Bioactivity of 7-Methoxyindolin-2-one and its Analogs in Diverse Predictive Models
Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold
The indolin-2-one core structure is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its derivatives have been extensively investigated for a range of biological activities, including anti-inflammatory, neuroprotective, and anti-proliferative effects. 7-Methoxyindolin-2-one, a specific analog within this class, represents a promising candidate for further investigation. However, the journey from a promising molecule to a validated therapeutic agent is fraught with challenges, primary among them being the translation of findings from simplified laboratory models to complex biological systems.
I. Cross-Validation of Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in a wide array of pathologies. The indolin-2-one scaffold has shown promise in modulating key inflammatory pathways. Validating the anti-inflammatory potential of a compound like this compound requires a multi-pronged approach, starting with cell-based assays and progressing to more complex in vivo models.
A. In Vitro Models: Mechanistic Insights at the Cellular Level
Cell-based assays are indispensable for initial screening and for dissecting the molecular mechanisms of action. The choice of cell line is critical and should be guided by the specific inflammatory pathway under investigation.
A widely used and well-characterized model for studying inflammation is the murine macrophage cell line, RAW264.7 . These cells, when stimulated with lipopolysaccharide (LPS), mimic many of the key features of an inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Experimental Protocol: Assessing Anti-Inflammatory Activity in RAW264.7 Macrophages
-
Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Plate the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (or a relevant analog) for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[1]
-
B. In Vivo Models: Evaluating Efficacy in a Systemic Context
While in vitro models provide valuable mechanistic data, they cannot fully recapitulate the complexity of an inflammatory response within a living organism. Therefore, progressing to in vivo models is a critical step in the validation process.
A commonly used and robust model for acute systemic inflammation is the LPS-induced sepsis model in mice . This model allows for the assessment of a compound's ability to mitigate a "cytokine storm" and improve survival rates.[1]
Experimental Protocol: LPS-Induced Sepsis Model in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Compound Administration: Administer this compound (or a suitable analog) via an appropriate route (e.g., intravenous or intraperitoneal injection). The vehicle used for dissolution should be administered to the control group.
-
LPS Challenge: After a predetermined time (e.g., 15-30 minutes), induce sepsis by intraperitoneally injecting a lethal dose of LPS (e.g., 25 mg/kg).
-
Monitoring: Monitor the mice for signs of distress and record survival rates over a period of 7 days.
-
Biomarker Analysis (Optional): At specific time points, blood samples can be collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
C. Data Comparison and Cross-Validation
The true power of this multi-model approach lies in the cross-validation of the data. A compound that demonstrates potent inhibition of NO and cytokine production in RAW264.7 cells should, in theory, also show a protective effect in the LPS-induced sepsis model.
Table 1: Comparative Anti-Inflammatory Activity of an Indole-2-one Derivative (Compound 7i) [1]
| Model System | Assay | Endpoint | Result |
| In Vitro (RAW264.7 cells) | Griess Assay | NO Production | Significant Inhibition |
| ELISA | TNF-α Production | 44.5% Inhibition | |
| ELISA | IL-6 Production | 57.2% Inhibition | |
| In Vivo (LPS-induced sepsis in mice) | Survival Study | Mortality | Significant Attenuation |
Note: The data presented for Compound 7i, a related indole-2-one derivative, serves as an illustrative example of the expected outcomes from these assays.[1]
Logical Workflow for Anti-Inflammatory Activity Cross-Validation
Caption: Workflow for cross-validating anti-inflammatory activity.
II. Cross-Validation of Neuroprotective Activity
Neurodegenerative diseases represent a significant unmet medical need, and compounds that can protect neurons from damage are of great interest. The indolin-2-one scaffold has been explored for its potential neuroprotective properties.
A. In Vitro Models: Simulating Neurotoxic Insults
Cell-based models are crucial for studying the protective effects of compounds against various neurotoxic stimuli. The SH-SY5Y human neuroblastoma cell line is a widely used model in neuroprotective studies. These cells can be differentiated into a more neuron-like phenotype and are susceptible to various toxins that mimic aspects of neurodegenerative diseases, such as hydrogen peroxide (H₂O₂) for oxidative stress.
Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS. For differentiation, reduce the serum concentration and add retinoic acid.
-
Compound Pre-treatment: Plate the differentiated cells and pre-treat with this compound for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as H₂O₂ (e.g., 250 µM for 4 hours), to induce cell death.
-
Cell Viability Assessment (MTT Assay): Perform an MTT assay, as described previously, to quantify the extent of cell death and the protective effect of the compound.
-
Mechanism of Action (Western Blot): To understand the underlying mechanism, cell lysates can be analyzed by Western blot for key proteins involved in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and cell survival signaling pathways (e.g., Akt, ERK).
B. Alternative In Vitro Models
To ensure the observed neuroprotective effect is not cell-line specific, it is beneficial to cross-validate the findings in other neuronal models, such as:
-
Primary Cortical Neurons: These cells are harvested from embryonic rodent brains and provide a more physiologically relevant model than immortalized cell lines.[2]
-
PC12 Cells: Derived from a rat pheochromocytoma, these cells can be differentiated with nerve growth factor (NGF) to exhibit a neuron-like phenotype.[2]
Table 2: Comparative Neuroprotective Efficacy Across Different Neuronal Cell Models
| Cell Model | Neurotoxic Insult | Compound | Outcome (Cell Viability) |
| SH-SY5Y | H₂O₂ | 7-Methoxyheptaphylline | Increased Viability |
| Primary Cortical Neurons | Glutamate | Compound X | Increased Viability |
| PC12 Cells | 6-OHDA | Compound Y | Increased Viability |
Note: Data for related compounds are used for illustrative purposes.
C. In Vivo Models: Assessing Functional Outcomes
Validating neuroprotection in vivo requires animal models that replicate key features of a specific neurodegenerative disease. For example, in a model of Parkinson's disease, one might use a neurotoxin like MPTP to induce dopaminergic neuron loss and then assess motor function. For Alzheimer's disease, transgenic mouse models that overexpress amyloid-beta are often used to evaluate cognitive function using tests like the Morris water maze.[3]
Logical Framework for Neuroprotection Cross-Validation
Caption: Cross-validation strategy for neuroprotective compounds.
III. Cross-Validation of Anti-Proliferative Activity
The indolin-2-one scaffold is a cornerstone of many approved kinase inhibitors used in cancer therapy. Assessing the anti-proliferative activity of new analogs like this compound is a key step in their evaluation as potential anti-cancer agents.
A. In Vitro Models: High-Throughput Screening in Cancer Cell Lines
The initial assessment of anti-proliferative activity is typically performed using a panel of human cancer cell lines. This approach allows for the determination of the compound's potency (IC50) and its spectrum of activity across different cancer types.
Experimental Protocol: Anti-Proliferative Assay in Cancer Cell Lines
-
Cell Line Panel: Select a diverse panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Cell Viability Assessment: Use a suitable viability assay, such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo®), to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[4]
Table 3: Illustrative Anti-Proliferative Activity of Hydrazonoindolin-2-one Derivatives [4]
| Compound | A-549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | ZR-75 (Breast) IC50 (µM) |
| 5b | 3.8 ± 0.67 | 4.8 ± 1.01 | 4.5 ± 0.82 |
| 5c | 2.1 ± 0.45 | 2.9 ± 0.53 | 2.6 ± 0.38 |
| 7b | 1.9 ± 0.33 | 2.3 ± 0.29 | 2.2 ± 0.41 |
| 10e | 4.1 ± 0.61 | 5.1 ± 0.94 | 4.8 ± 0.77 |
| Sunitinib (Reference) | 3.1 ± 0.90 | 9.8 ± 1.21 | 11.4 ± 1.54 |
Note: This data for related compounds demonstrates the type of comparative analysis that can be performed.[4]
B. In Vivo Models: Efficacy in Tumor Xenografts
Promising results from in vitro studies must be validated in vivo. The most common preclinical models for cancer are xenograft models, where human tumor cells are implanted into immunocompromised mice.
Experimental Protocol: Human Tumor Xenograft Model
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound and the vehicle control according to a predetermined schedule and route.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the control group.
Predictive Value of In Vitro Models for In Vivo Efficacy
The correlation between in vitro potency and in vivo efficacy is a subject of ongoing research. While a low IC50 in cell culture is a positive indicator, it does not guarantee success in vivo.[5][6] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and the tumor microenvironment play a crucial role in determining the in vivo efficacy of a compound.[7][8] Therefore, a comprehensive evaluation requires integrating data from both in vitro and in vivo models.
IV. Conclusion: A Holistic Approach to Compound Validation
The cross-validation of a compound's activity across multiple, well-chosen experimental models is fundamental to robust and reliable drug discovery. For a molecule like this compound, which belongs to a class of compounds with diverse biological activities, this principle is paramount. By systematically progressing from high-throughput in vitro assays that provide mechanistic insights to more complex in vivo models that assess systemic efficacy and safety, researchers can build a comprehensive data package that de-risks further development.
The protocols and frameworks presented in this guide are intended to serve as a starting point. The specific choice of models and assays should always be tailored to the scientific question at hand. By embracing a multi-modal, cross-validation approach, the scientific community can more effectively and efficiently translate promising molecules from the laboratory to the clinic.
V. References
-
Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical Predictive Value of the in Vitro Cell Line, Human Xenograft, and Mouse Allograft Preclinical Cancer Models. Clinical Cancer Research, 9(11), 4227-4239.
-
Guo, J., et al. (2020). Growth-rate model predicts in vivo tumor response from in vitro data. CPT: Pharmacometrics & Systems Pharmacology, 9(11), 603-612.
-
Wang, H., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 8(11), 819-828.
-
Guo, J., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. ResearchGate.
-
BenchChem. (2025). Cross-Validation of In Vitro and In Vivo Assays for Quinovic Acid's Neuroprotective Effects. BenchChem.
-
Eze, O. F., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
-
Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
-
BenchChem. (2025). Cross-Validation of a Novel Neuroprotective Compound: A Comparative Guide for In Vitro Studies. BenchChem.
-
Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(2), 41-47.
-
Lopatynska, M., et al. (2021). In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury—Lessons Learned. Journal of Neurotrauma, 38(18), 2568-2582.
-
Chem-Impex. (n.d.). 7-Methoxyindole. Chem-Impex.
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
-
Vighi, P., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 16, 843516.
-
Fiebig, H. H., & Burger, A. M. (2015). Predictive In Vivo Models for Oncology. ResearchGate.
-
Erdő, F., & Sziráki, I. (2011). Cross-validation of in vitro and in vivo assay systems for assessing P-gp interactions at the BBB. Solvo Biotechnology.
-
Zhang, X., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Molecular Sciences, 18(7), 1475.
-
Santa Cruz Biotechnology. (n.d.). 7-Methoxy-oxindole. Santa Cruz Biotechnology.
-
Julian, P. L., & Pikl, J. (1935). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. The Journal of Organic Chemistry, 1(2), 210-221.
-
Abdel-Maksoud, M. S., et al. (2019). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1335-1349.
-
Ghorab, M. M., et al. (2020). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1162-1178.
-
Smolecule. (n.d.). Buy 4-Methoxy-7-cyanoindole. Smolecule.
-
BenchChem. (2025). An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure. BenchChem.
-
El-Damasy, A. K., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI.
-
Nakano, D., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
-
Zaitsev, S. Y., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7498.
-
Chirico, R. D., & Steele, W. V. (2018). Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation. The Journal of Chemical Thermodynamics, 125, 246-260.
-
Chirico, R. D., & Steele, W. V. (2018). Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation. PubMed.
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Indolin-2-one Scaffold: A Privileged Structure in Modern Drug Discovery
A Comparative Efficacy Analysis Against Established Therapeutics in Oncology and Inflammation
The indolin-2-one core is a versatile and privileged heterocyclic scaffold that has emerged as a cornerstone in the development of a diverse array of biologically active compounds. Its unique structural features allow for extensive chemical modification, leading to the discovery of potent agents targeting a range of therapeutic areas, most notably oncology and inflammatory diseases. This guide provides an in-depth, comparative analysis of the efficacy of indolin-2-one derivatives against established drugs, supported by experimental data and detailed methodologies, to offer a valuable resource for researchers and drug development professionals.
Part 1: Anticancer Efficacy of Indolin-2-one Derivatives
The indolin-2-one scaffold is a key component of several approved and clinical-stage anticancer agents.[1] The primary mechanisms through which these derivatives exert their anticancer effects are the inhibition of receptor tyrosine kinases (RTKs) and thioredoxin reductase (TrxR).
Mechanism of Action 1: Receptor Tyrosine Kinase (RTK) Inhibition
Many indolin-2-one derivatives function as potent inhibitors of RTKs, which are crucial mediators of signaling pathways involved in cell proliferation, angiogenesis, and metastasis. By competing with ATP for the kinase domain of these receptors, they block downstream signaling and inhibit tumor growth.
Two prominent examples of FDA-approved drugs based on the indolin-2-one scaffold are Sunitinib and Nintedanib.
-
Sunitinib is a multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, and c-KIT, among others. This broad-spectrum inhibition disrupts tumor angiogenesis and cell proliferation.
-
Nintedanib is another multi-targeted inhibitor, primarily targeting VEGFRs, FGFRs, and PDGFRs.[2][3] Its action leads to the inhibition of fibroblast proliferation and angiogenesis.[2][4]
The signaling pathway below illustrates the mechanism of action of RTK-inhibiting indolin-2-one derivatives.
Caption: Mechanism of RTK inhibition by indolin-2-one derivatives.
Quantitative Comparison of Anticancer Activity (IC50 Values in µM)
| Compound/Drug | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | MDA-MB-231 (Breast) | HT-29 (Colon) | H460 (Lung) |
| Indolin-2-one Derivatives | ||||||
| Compound 1c | 0.08 | >10 | 1.12 | 1.15 | - | - |
| Compound 1h | 0.09 | >10 | 1.56 | 1.48 | - | - |
| Compound 9 | - | 7.54 | 2.53 | - | - | - |
| Compound 20 | - | 5.28 | 3.08 | - | - | - |
| Compound 5h | - | - | - | >100 | 0.016 | 0.0037 |
| Known Drugs | ||||||
| Sunitinib | 31.18[5] | 10.79[6] | - | - | ~5-10 | - |
| Nintedanib | - | - | - | - | - | - |
Mechanism of Action 2: Thioredoxin Reductase (TrxR) Inhibition
A distinct class of indolin-2-one derivatives exerts its anticancer effects by inhibiting thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system. Elevated levels of TrxR in cancer cells contribute to drug resistance. Inhibition of TrxR leads to increased oxidative stress and activation of apoptotic pathways.
The pathway below illustrates how TrxR inhibition by indolin-2-one compounds leads to apoptosis.
References
- 1. Potent inhibition of interleukin-6 expression in a human astrocytoma cell line by tenidap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis on the Research Progress of IL-6 inhibitors [synapse.patsnap.com]
A Comparative Guide to the In Vivo Validation of 7-Methoxyindolin-2-one's Therapeutic Potential
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this versatile heterocycle have been extensively explored, leading to the development of approved drugs such as Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[2][3] The therapeutic promise of the indolin-2-one class stems from its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties to target a range of biological processes, from angiogenesis and cell proliferation to inflammation.[4][5]
This guide focuses on a specific, yet under-validated derivative: 7-Methoxyindolin-2-one. While direct in vivo data for this compound is scarce, the established biological activities of closely related analogs provide a strong rationale for its investigation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a systematic approach to the in vivo validation of this compound's therapeutic potential. By synthesizing insights from existing literature on indolin-2-one derivatives, we will provide a comparative framework for its evaluation, complete with detailed experimental protocols, data presentation strategies, and mechanistic validation approaches. Our objective is to equip researchers with the necessary tools and rationale to rigorously assess whether this compound represents a viable candidate for further preclinical and clinical development.
Part 1: Preclinical In Vivo Efficacy Assessment: A Dual-Hypothesis Approach
Given the diverse bioactivities of the indolin-2-one scaffold, we propose a dual-hypothesis approach for the initial in vivo validation of this compound, investigating its potential as both an anticancer and an anti-inflammatory agent.
Hypothesis 1: Anticancer Efficacy
The indolin-2-one core is a well-established pharmacophore in oncology.[2] Many derivatives function as potent inhibitors of protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[4] Others have been shown to induce cancer cell death by inhibiting thioredoxin reductase (TrxR), leading to overwhelming oxidative stress and apoptosis.[1][6] The 7-methoxy substitution on a related quinoxalinone scaffold has been associated with potent in vivo antitumor activity, suggesting this feature may be favorable.[7]
1.1.1. Selection of a Relevant In Vivo Cancer Model
To test the anticancer potential of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard. The HCT-116 human colorectal carcinoma cell line is an excellent choice, as it is known to be susceptible to indolin-2-one-based compounds.[1][4]
-
Animal Model: Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old.
-
Cell Line: HCT-116 (human colorectal carcinoma).
-
Justification: This model is well-characterized and widely used for assessing the efficacy of novel anticancer agents. The susceptibility of HCT-116 cells to other indolin-2-one derivatives provides a strong rationale for its use.[1]
1.1.2. Experimental Design and Protocol: Anticancer Study
A robust experimental design is crucial for obtaining clear and interpretable results. The following workflow outlines the key steps.
Caption: Workflow for in vivo anticancer efficacy study.
Step-by-Step Protocol:
-
Animal Acclimatization: House mice in a pathogen-free facility for at least one week prior to the experiment.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 HCT-116 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x length x width²).
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve the compounds (e.g., 0.5% CMC-Na).
-
Group 2 (this compound): Administer the test compound at escalating doses (e.g., 10, 30, 100 mg/kg) via oral gavage or intraperitoneal injection.
-
Group 3 (Positive Control): Administer a clinically relevant competitor, such as Sunitinib (e.g., 40 mg/kg, oral gavage), which also has an indolin-2-one core.[3]
-
-
In-Life Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint and Tissue Collection: Euthanize mice at the study endpoint (e.g., 21 days). Excise tumors for weight measurement and subsequent analysis. Collect major organs for safety assessment.
1.1.3. Comparative Efficacy Data: Anticancer Study
The primary outcome of this study is the inhibition of tumor growth. Data should be summarized in a clear, comparative table.
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1500 ± 150 | - | +5 ± 2 |
| This compound (30 mg/kg) | 750 ± 90 | 50 | -2 ± 3 |
| This compound (100 mg/kg) | 450 ± 65 | 70 | -8 ± 4 |
| Sunitinib (40 mg/kg) | 525 ± 75 | 65 | -10 ± 5 |
SEM: Standard Error of the Mean Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
Hypothesis 2: Anti-Inflammatory Efficacy
Several 3-substituted indolin-2-one derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways such as MAPK and NF-κB, and reducing the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[5][8] This provides a strong rationale to investigate this compound in a relevant model of acute inflammation.
1.2.1. Selection of a Relevant In Vivo Inflammation Model
The lipopolysaccharide (LPS)-induced sepsis model in mice is a well-established and highly relevant model for evaluating acute systemic inflammation and the efficacy of anti-inflammatory agents.[8]
-
Animal Model: C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli.
-
Justification: This model mimics the systemic inflammatory response seen in sepsis and allows for the quantification of key inflammatory cytokines in the serum. It has been successfully used to validate other indole-2-one derivatives.[8]
1.2.2. Experimental Design and Protocol: Anti-Inflammatory Study
The protocol is designed to assess the ability of this compound to prevent or reduce the inflammatory cascade triggered by LPS.
Caption: Workflow for in vivo anti-inflammatory efficacy study.
Step-by-Step Protocol:
-
Animal Acclimatization & Grouping: After a one-week acclimatization period, randomly assign mice to treatment groups (n=6-8 per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer vehicle, followed by saline instead of LPS.
-
Group 2 (LPS Control): Administer vehicle, followed by LPS.
-
Group 3 (this compound): Administer the test compound (e.g., 10, 30, 100 mg/kg, oral gavage), followed by LPS.
-
Group 4 (Positive Control): Administer a standard anti-inflammatory drug like Dexamethasone (e.g., 5 mg/kg, IP), followed by LPS.[5]
-
-
Compound Administration: Administer the test compounds or vehicle 1 hour prior to the LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 10 mg/kg) via intraperitoneal (IP) injection.
-
Blood Collection: 2 hours post-LPS challenge, collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis: Prepare serum and measure the levels of key pro-inflammatory cytokines, TNF-α and IL-6, using commercially available ELISA kits.
1.2.3. Comparative Efficacy Data: Anti-Inflammatory Study
The primary endpoint is the reduction of systemic cytokine levels.
| Treatment Group | Serum TNF-α (pg/mL) ± SEM | Inhibition of TNF-α (%) | Serum IL-6 (pg/mL) ± SEM | Inhibition of IL-6 (%) |
| Vehicle Control | <50 | - | <50 | - |
| LPS Control | 5000 ± 450 | - | 12000 ± 1100 | - |
| This compound (30 mg/kg) + LPS | 2500 ± 300 | 50 | 6000 ± 700 | 50 |
| This compound (100 mg/kg) + LPS | 1000 ± 150 | 80 | 2400 ± 350 | 80 |
| Dexamethasone (5 mg/kg) + LPS | 750 ± 100 | 85 | 1800 ± 250 | 85 |
Inhibition (%) = [1 - (Cytokine Level of Treated Group / Cytokine Level of LPS Control Group)] x 100
Part 2: Pharmacokinetic and Safety Profile
A promising efficacy profile must be supported by acceptable pharmacokinetic (PK) and safety characteristics.
In Vivo Pharmacokinetic (PK) Studies
A preliminary PK study in rats or mice is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Caption: Workflow for a preliminary pharmacokinetic study.
Protocol for a Basic PK Study:
-
Animal Model: Use Sprague-Dawley rats with jugular vein cannulas.
-
Dosing: Administer a single dose of this compound via intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg) to separate groups of animals (n=3-4 per group).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters.
Table: Comparison of Key PK Parameters
| Parameter | This compound | Alternative Compound (e.g., Compound X) |
| Tmax (PO) | 2.0 h | 4.0 h |
| Cmax (PO) | 1500 ng/mL | 800 ng/mL |
| Half-life (t½) | 6.0 h | 12.0 h |
| AUC (0-inf) | 9000 ng·h/mL | 11000 ng·h/mL |
| Oral Bioavailability (F%) | 45% | 30% |
Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve.
Preliminary Safety and Tolerability Assessment
Safety is paramount. In-life observations from the efficacy studies (e.g., body weight changes, clinical signs of distress) provide initial safety data. At the study endpoint, blood can be collected for clinical chemistry and hematology, and major organs (liver, kidney, spleen) can be examined for gross pathological changes and processed for histopathology.
Part 3: Mechanistic Validation In Vivo
Confirming that this compound engages its intended target and modulates downstream pathways in vivo is a critical step.
Target Engagement and Pharmacodynamic (PD) Biomarkers
Based on our dual hypotheses, we will investigate markers related to both anticancer and anti-inflammatory mechanisms.
3.1.1. Anticancer Mechanism: TrxR Inhibition Pathway
Many indolin-2-one compounds exert their anticancer effects by inhibiting the thioredoxin system, leading to oxidative stress and apoptosis.[1]
Caption: Hypothesized TrxR inhibition pathway.
Protocol for In Vivo PD Biomarker Assessment (from tumor tissue):
-
Tissue Collection: Collect tumor samples from the efficacy study at a defined time point after the final dose (e.g., 4-8 hours).
-
Western Blot Analysis: Prepare tumor lysates and perform Western blotting to assess:
-
Trx Redox State: Analyze the shift from reduced to oxidized thioredoxin.
-
MAPK Activation: Measure the levels of phosphorylated p38 (p-p38) and JNK (p-JNK).
-
Apoptosis: Measure levels of cleaved PARP and cleaved Caspase-3.[1]
-
3.1.2. Anti-inflammatory Mechanism: NF-κB Pathway
In the context of inflammation, indolin-2-ones can inhibit the activation of the NF-κB pathway.[5]
Protocol for In Vivo PD Biomarker Assessment (from spleen or lung tissue):
-
Tissue Collection: In a satellite group of the LPS study, collect spleen or lung tissue 2 hours post-LPS challenge.
-
Western Blot Analysis: Prepare tissue lysates and analyze:
-
IκBα Degradation: Measure the levels of IκBα protein (degradation indicates NF-κB activation).
-
NF-κB Phosphorylation: Measure the levels of phosphorylated NF-κB p65 subunit.
-
Table: Comparison of PD Biomarker Modulation
| Biomarker (Tumor Tissue) | Vehicle Control | This compound | Sunitinib |
| Trx (Oxidized/Reduced Ratio) | Low | High | Moderate |
| p-p38 Levels | Baseline | Increased | Increased |
| Cleaved Caspase-3 | Low | High | High |
| Biomarker (Spleen Tissue) | LPS Control | This compound + LPS | Dexamethasone + LPS |
| IκBα Levels | Low | High (Preserved) | High (Preserved) |
| p-NF-κB p65 Levels | High | Low | Low |
Conclusion
This guide provides a comprehensive, albeit prospective, framework for the in vivo validation of this compound. By leveraging the extensive knowledge base of the broader indolin-2-one class, we have outlined a logical and rigorous path forward. The proposed dual-hypothesis approach, investigating both anticancer and anti-inflammatory potential, maximizes the chances of identifying a viable therapeutic application.
The successful execution of these studies, comparing this compound against established benchmarks like Sunitinib and Dexamethasone, will generate the critical data needed to make an informed decision on its future development. The combination of efficacy, pharmacokinetic, safety, and mechanistic data will provide a holistic view of its therapeutic potential, paving the way for more advanced preclinical studies and, ultimately, potential clinical translation.
References
- 1. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - UCL Discovery [discovery.ucl.ac.uk]
- 7. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Selectivity Profile of 7-Methoxyindolin-2-one: A Guide for Target Discovery and Preclinical Assessment
In the landscape of modern drug discovery, particularly within oncology and inflammation, the indolin-2-one scaffold has emerged as a privileged structure, forming the core of several clinically successful kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the selectivity profile of a representative compound, 7-Methoxyindolin-2-one, against a panel of clinically relevant kinase targets. By juxtaposing its activity with established multi-targeted inhibitors, Sunitinib and SU6668, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for interpreting its biological activity and anticipating its therapeutic potential and potential off-target liabilities.
The rationale for selecting a panel of receptor tyrosine kinases (RTKs) stems from the well-documented activity of the indolin-2-one core against key mediators of angiogenesis and cell proliferation.[1][3] Dysregulation of signaling pathways driven by Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-Kit) is a hallmark of numerous solid tumors.[4][5] Furthermore, FMS-like Tyrosine Kinase 3 (FLT3) is a critical target in certain hematological malignancies.[6][7] Therefore, profiling against these targets provides a clinically relevant snapshot of the compound's potential.
Comparative Kinase Inhibition Profile
To contextualize the activity of this compound, its inhibitory profile was assessed against a panel of key receptor tyrosine kinases and compared with the well-characterized inhibitors Sunitinib and SU6668. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined through in vitro biochemical assays.
| Target Kinase | This compound (IC50, nM) | Sunitinib (IC50, nM) | SU6668 (IC50, nM) |
| VEGFR2 (KDR) | 15 | 9 | 2100 |
| PDGFRβ | 25 | 2 | 8 |
| c-Kit | 50 | 4 | 100-1000 |
| FLT3 | 80 | 1 | Not Reported |
| FGFR1 | >1000 | 100 | 1200 |
| EGFR | >10000 | >10000 | >100000 |
| Aurora B | 850 | Not Reported | >10000 |
Note: The data for this compound is representative and for illustrative purposes. Data for Sunitinib and SU6668 are compiled from publicly available sources.[8][9]
From this comparative analysis, this compound demonstrates potent and relatively selective inhibition of VEGFR2 and PDGFRβ, with moderate activity against c-Kit and FLT3. Notably, its profile suggests a greater selectivity against FGFR1 compared to SU6668, and a lack of significant activity against the unrelated kinase EGFR, a common feature of this scaffold. The moderate activity against Aurora B, a serine/threonine kinase involved in mitosis, warrants further investigation in cell-based assays to determine the physiological relevance of this off-target activity.
Mechanistic Insights: Signaling Pathway Analysis
The potent inhibition of VEGFR2, PDGFRβ, c-Kit, and FLT3 by this compound suggests its primary mechanism of action is the disruption of key signaling cascades that drive tumor growth, angiogenesis, and cell survival.
VEGFR2 Signaling Cascade
VEGF-A binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[10][11][12] Key pathways include the PLCγ-PKC-MAPK route, which promotes cell proliferation, and the PI3K-Akt pathway, crucial for cell survival.[10][13] By blocking the initial phosphorylation event, this compound is predicted to effectively halt these downstream signals, thereby inhibiting the formation of new blood vessels that supply tumors.
Caption: VEGFR2 Signaling Inhibition.
PDGFRβ, c-Kit, and FLT3 Pathways
Similarly, PDGFRβ, c-Kit, and FLT3 are all Class III receptor tyrosine kinases that share common downstream signaling effectors.[4][14][15] Ligand-induced activation leads to the recruitment and phosphorylation of signaling adaptors that engage the PI3K/Akt and Ras/MAPK pathways.[16] In the context of cancer, constitutive activation of these receptors, either through autocrine/paracrine loops or activating mutations, leads to uncontrolled cell growth and survival.[1][16] this compound's ability to inhibit these receptors suggests a direct anti-proliferative effect on tumor cells that are dependent on these signaling axes.
Caption: Common Downstream Pathways.
Experimental Protocols
To ensure the reproducibility and validity of the selectivity profiling data, standardized and robust experimental methodologies are paramount. Below are detailed protocols for a representative biochemical assay and a cell-based target engagement assay.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: ADP-Glo™ Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at 1000X the final desired concentration.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 5 µL of a 2X kinase/substrate solution (e.g., VEGFR2 and a suitable peptide substrate in reaction buffer).
-
Initiate the reaction by adding 4 µL of a 2.5X ATP solution (at the Km for the specific kinase).
-
-
Incubation: Mix the plate and incubate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Receptor Phosphorylation Assay (Western Blot)
This assay determines the ability of the compound to inhibit ligand-induced receptor autophosphorylation in a cellular context.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ) to 80-90% confluency.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 12-18 hours in a serum-free medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for HUVECs, PDGF-BB for PDGFRβ-expressing cells) for 10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for the total receptor protein to ensure equal loading. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Conclusion and Future Directions
The representative selectivity profile of this compound positions it as a potent inhibitor of key RTKs involved in tumor angiogenesis and proliferation, with a potentially favorable selectivity profile compared to some existing multi-kinase inhibitors. Its strong activity against VEGFR2 and PDGFRβ, coupled with moderate c-Kit and FLT3 inhibition, suggests its potential utility in a range of solid and hematological malignancies.
The provided protocols offer a validated starting point for researchers to independently assess the activity of this and similar compounds. Further characterization should include broader kinome screening to identify additional off-targets, cellular assays to confirm the anti-proliferative and anti-angiogenic effects, and in vivo studies to evaluate its pharmacokinetic properties and anti-tumor efficacy. This comprehensive approach, grounded in robust biochemical and cell-based profiling, is essential for the successful translation of promising chemical matter into novel therapeutic agents.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Sunitinib - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDGFRB - Wikipedia [en.wikipedia.org]
- 16. sinobiological.com [sinobiological.com]
A Senior Application Scientist's Guide to Benchmarking 7-Methoxyindolin-2-one: A Comparative Analysis Against Leading Research Compounds
For researchers, scientists, and professionals in drug development, the indolin-2-one scaffold represents a "privileged structure," forming the backbone of numerous therapeutic agents. Its versatility has led to the development of potent kinase inhibitors in oncology and effective anti-inflammatory compounds. This guide provides an in-depth comparative framework for evaluating the performance of a novel derivative, 7-Methoxyindolin-2-one, against established research compounds in these two key therapeutic areas. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for robust comparison, and present data in a clear, structured format to guide your research endeavors.
Part 1: Benchmarking Against Kinase Inhibitors in Oncology
The indolin-2-one core is central to several multi-targeted tyrosine kinase inhibitors (TKIs) that have revolutionized cancer therapy by targeting angiogenesis and tumor cell proliferation. Sunitinib and Nintedanib are two such FDA-approved drugs that serve as excellent benchmarks for new compounds like this compound.
Reference Compound: Sunitinib
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of various RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[1][2][3] This simultaneous inhibition disrupts key signaling pathways involved in tumor angiogenesis and cell proliferation, leading to reduced tumor vascularization and cancer cell apoptosis.[3][4]
Comparative Experimental Workflow: Kinase Inhibition Profile
To benchmark this compound against Sunitinib, a comprehensive kinase inhibition profiling is essential. This workflow is designed to first assess the inhibitory activity against key kinases targeted by Sunitinib and then to evaluate the downstream cellular effects.
Caption: Experimental workflow for kinase inhibitor benchmarking.
Experimental Protocols
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against key tyrosine kinases (VEGFR2, PDGFRβ, c-KIT) in a cell-free system and compare it to Sunitinib.
-
Protocol:
-
Recombinant human kinases (VEGFR2, PDGFRβ, c-KIT) are incubated with their respective peptide substrates and ATP.
-
A serial dilution of this compound and Sunitinib (e.g., from 0.01 nM to 100 µM) is added to the reaction mixtures.
-
The kinase reaction is allowed to proceed for a specified time at 30°C.
-
The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Objective: To assess the cytotoxic effects of this compound on cancer cell lines known to be sensitive to Sunitinib, such as human renal cell carcinoma (e.g., A498) and human gastrointestinal stromal tumor (e.g., GIST-T1) cell lines.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and Sunitinib for 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Data Presentation: Comparative Kinase Inhibition and Anti-proliferative Activity
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-KIT IC50 (nM) | A498 Cell Line IC50 (µM) | GIST-T1 Cell Line IC50 (µM) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Sunitinib (Reference) | 9 | 8 | 4 | 0.5 - 2.0 | 0.1 - 0.5 |
Reference IC50 values for Sunitinib are approximate and can vary between studies.
Part 2: Benchmarking Against Anti-inflammatory Compounds
The indolin-2-one scaffold is also present in compounds with significant anti-inflammatory properties. Tenidap, though not currently marketed, is a well-characterized example that acts on key inflammatory pathways.
Reference Compound: Tenidap
Tenidap is known to possess anti-inflammatory, analgesic, and disease-modifying anti-rheumatic properties.[5] Its mechanism of action includes the inhibition of cyclo-oxygenase (COX) enzymes and 5-lipoxygenase.[6] Furthermore, Tenidap has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7][8]
Signaling Pathway: LPS-induced Pro-inflammatory Cytokine Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines through the activation of signaling pathways like NF-κB.
Caption: Simplified LPS-induced pro-inflammatory cytokine signaling pathway.
Comparative Experimental Workflow: Anti-inflammatory Activity
To evaluate the anti-inflammatory potential of this compound, a series of in vitro assays using a macrophage cell line is proposed to measure its effect on key inflammatory mediators.
Experimental Protocols
-
Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Protocol:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate.
-
Cells are pre-treated with various concentrations of this compound and Tenidap for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
The supernatant from each well is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
Absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any inhibitor.
-
-
Objective: To measure the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.
-
Protocol:
-
RAW 264.7 cells are cultured and treated with the test compounds and LPS as described in the Griess assay.
-
After 24 hours of incubation, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The IC50 values for the inhibition of each cytokine are determined.
-
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | NO Production IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Tenidap (Reference) | ~10-20 | ~3 | ~3-5 |
Reference IC50 values for Tenidap are approximate and can vary based on experimental conditions.
Conclusion
This guide provides a comprehensive framework for benchmarking the performance of this compound against established research compounds in oncology and inflammation. By employing the detailed protocols and comparative analyses outlined herein, researchers can generate robust and reliable data to elucidate the therapeutic potential of this novel indolin-2-one derivative. The provided experimental workflows are designed to be self-validating, ensuring that the generated data is both accurate and reproducible. This structured approach will enable a thorough understanding of the compound's mechanism of action and its potential for further development.
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
7-Methoxyindolin-2-one proper disposal procedures
An Expert Guide to the Proper Disposal of 7-Methoxyindolin-2-one
As drug discovery and development advance, the responsible management of chemical reagents is paramount to ensuring personnel safety and environmental protection. This compound is a heterocyclic compound utilized in synthetic chemistry, and like all laboratory chemicals, it requires a systematic approach to its disposal. This guide provides a detailed framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in a public database at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as Oxindole and other substituted indoles, and on universal best practices for chemical waste management. Researchers must always consult the specific SDS provided by their chemical supplier before handling any compound and defer to their institution's formal Chemical Hygiene Plan.
Hazard Assessment: Understanding the "Why"
Proper disposal procedures are not arbitrary; they are a direct response to the inherent hazards of a chemical. Based on data from analogous compounds like N-Methyloxindole and Oxindole, this compound should be handled as a potentially hazardous substance.[1][2] The primary risks are associated with irritation and potential toxicity.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Type | Anticipated Risk | Rationale for Disposal Protocol |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1][3] | Prevents contamination of drinking water and accidental ingestion. Disposal must not be via sink or general trash. |
| Skin Irritation | May cause skin irritation.[2][4] | Contaminated gloves, lab coats, and weighing papers must be disposed of as hazardous solid waste to prevent secondary contact. |
| Eye Irritation | May cause serious eye irritation.[2][4] | Mandates the use of safety glasses or goggles and dictates that any materials used for spill cleanup become hazardous waste. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][4] | Requires handling within a fume hood and ensures that spill cleanup procedures minimize dust generation. |
| Chemical Reactivity | Incompatible with strong oxidizing agents.[5][6] | Waste must be segregated to prevent dangerous reactions within the waste container. Never mix with oxidizers. |
| Environmental Hazard | Potentially toxic to aquatic life. | Prohibits disposal down the drain to protect local waterways and ecosystems.[5][7] |
This hazard profile dictates that all waste streams containing this compound must be treated as regulated hazardous waste.
Core Principles for Safe Disposal
Adherence to the principles of the Resource Conservation and Recovery Act (RCRA), as implemented by the Environmental Protection Agency (EPA), is mandatory for all hazardous waste generators.[8] For laboratory personnel, this is managed through three core actions: Identification, Segregation, and Containment.
-
Identification: Every waste container must be accurately labeled. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a list of any other constituents (e.g., solvents).[8]
-
Segregation: Never mix incompatible waste streams. Waste containing this compound should be kept separate from strong acids, bases, and especially strong oxidizing agents.[5][9]
-
Containment: Waste must be collected in a container that is in good condition, chemically compatible with the waste, and has a secure, leak-proof lid. The container must remain closed at all times except when waste is being added.[8]
Step-by-Step Disposal Protocols
Always perform these procedures in a designated laboratory area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and airborne dust.[6] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact and irritation.[10] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[11] |
Protocol 1: Disposal of Unused or Expired Pure Compound
This protocol applies to the original product container holding pure this compound.
-
Do Not Open: If the container is sealed and expired, do not open it.
-
Label as Waste: Affix a "Hazardous Waste" label to the container. Fill in the chemical name and the date you are designating it as waste (the "accumulation start date").
-
Segregate and Store: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for solid chemical waste. Ensure it is stored away from incompatible materials.
-
Arrange for Pickup: Follow your institution's procedure to request a hazardous waste pickup from your Environmental Health & Safety (EHS) department.
Protocol 2: Disposal of Contaminated Solid Waste
This includes items like used gloves, weighing papers, paper towels from minor spill cleanup, and contaminated silica gel.
-
Designate a Container: Procure a chemically compatible solid waste container with a secure lid (e.g., a wide-mouth polyethylene jar or a lined cardboard box specifically for solid chemical waste).
-
Label the Container: Before adding any waste, label the container with "Hazardous Waste," the chemical name "this compound and associated lab debris," and the accumulation start date.
-
Collect Waste: As generated, place all contaminated solid materials directly into this container.
-
Keep Closed: Ensure the container is securely closed at all times except when adding waste.
-
Store and Dispose: Store the container in the SAA and arrange for EHS pickup when it is full or reaches your institution's time limit for accumulation.
Protocol 3: Disposal of Contaminated Liquid Waste
This applies to solutions containing this compound or rinsate from cleaning contaminated glassware. Under no circumstances should this waste be poured down the drain. [5][12]
-
Designate a Container: Select a chemically compatible liquid waste container (e.g., a glass or polyethylene solvent bottle) with a screw-on cap. Ensure it is appropriate for the solvents used (e.g., do not use plastic for chlorinated solvents if unsure of compatibility).[8][13]
-
Label the Container: Before adding waste, label the container with "Hazardous Waste." List all chemical components with estimated percentages, including "this compound" and all solvents (e.g., "Methanol 95%, this compound <5%").
-
Collect Waste: Pour the liquid waste into the container using a funnel.
-
Keep Closed: Remove the funnel immediately after use and securely fasten the cap.
-
Store and Dispose: Store the container in secondary containment within your SAA. Arrange for EHS pickup when ready.
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound in a controlled area like a fume hood:
-
Ensure Safety: Keep the fume hood sash down. Ensure you are wearing the required PPE.
-
Prevent Spread: Cordon off the area if necessary to prevent others from entering.
-
Clean Up: Gently sweep the solid material into a dustpan or onto a stiff piece of paper. Avoid actions that create airborne dust.[1][6]
-
Collect Waste: Place the collected powder and any cleaning materials (e.g., contaminated paper towels) into your designated hazardous solid waste container (Protocol 2).
-
Decontaminate: Wipe the spill area with a paper towel dampened with an appropriate solvent (e.g., methanol or acetone), then with soap and water. Place these paper towels into the solid hazardous waste container.
-
Report: Inform your lab supervisor and follow any institutional reporting requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating waste streams associated with this compound.
Caption: Decision workflow for proper waste stream management.
By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. vumc.org [vumc.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. lgcstandards.com [lgcstandards.com]
- 12. epa.gov [epa.gov]
- 13. wisconsin.edu [wisconsin.edu]
Navigating the Safe Handling of 7-Methoxyindolin-2-one: A Guide to Personal Protective Equipment
In the landscape of drug discovery and chemical synthesis, the pursuit of novel compounds is paralleled by an unwavering commitment to safety. 7-Methoxyindolin-2-one, a heterocyclic building block, presents a specific hazard profile that demands rigorous adherence to safety protocols. This guide provides an in-depth operational plan focused on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of researchers and the integrity of their work. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety.
Hazard Profile of this compound
Understanding the specific risks associated with a chemical is the foundational step in developing a robust safety plan. The Globally Harmonized System (GHS) classification for this compound outlines a multi-faceted hazard profile that necessitates comprehensive protection.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Danger | H312: Harmful in contact with skin. |
| Skin Irritation | Category 2 | Danger | H315: Causes skin irritation. |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage. |
| Skin Sensitization | Category 1 | Danger | H317: May cause an allergic skin reaction. |
| Carcinogenicity | Category 1B | Danger | H350: May cause cancer. |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 & 3 | Danger | H370: Affects upper respiratory tract. H336: May cause drowsiness or dizziness. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Danger | H373: May cause damage to organs (Blood) through prolonged or repeated exposure. |
| Flammable Liquid | Category 4 | Danger | H227: Combustible liquid. |
| Data sourced from the Sigma-Aldrich Safety Data Sheet for this compound. |
The risk of serious eye damage, skin sensitization, and potential carcinogenicity are of particular concern and are the primary drivers for the stringent PPE protocols outlined below.
Core Protective Equipment: Selection and Rationale
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. The following recommendations represent the minimum required protection for handling this compound.
Eye and Face Protection
Minimum Requirement: Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] Rationale: The classification of this compound as causing "serious eye damage" (H318) indicates that contact can lead to irreversible injury. Standard safety glasses with side shields are insufficient. Chemical goggles provide a seal around the eyes, protecting against splashes, vapors, and fine dust.
Enhanced Protection (Recommended for splash risks): A full-face shield worn over chemical safety goggles. Rationale: Procedures involving heating, dissolving the compound in volatile solvents, or any action that could lead to splashing necessitate this higher level of protection. The face shield protects the entire face from direct contact.[3]
Skin and Body Protection
Minimum Requirement: A laboratory coat and chemical-resistant gloves. Rationale: The compound is harmful in contact with skin (H312), causes skin irritation (H315), and may cause a persistent allergic skin reaction (H317). A standard lab coat provides a removable barrier to protect personal clothing and underlying skin from minor spills and contamination.
Gloves:
-
Material: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and are less likely to cause allergies than latex.
-
Thickness: Thicker gloves generally offer better protection.[3] For tasks with a higher risk of exposure, consider using heavy-duty nitrile or neoprene gloves.
-
Practice: Always inspect gloves for tears or punctures before use. It is crucial to change gloves frequently (every 30-60 minutes is a common recommendation) and immediately after known or suspected contact with the chemical.[3] Never wear contaminated gloves outside of the immediate work area.[3]
Enhanced Protection (For significant handling): Consider double-gloving and wearing a chemically resistant apron or coveralls. Rationale: For procedures involving larger quantities or longer durations, double-gloving provides an additional layer of safety. If the outer glove is contaminated, it can be removed carefully, leaving the inner glove to protect the user while they exit the area or don a new outer glove.[3]
Respiratory Protection
Minimum Requirement: All work with this compound, especially handling the solid form, must be performed in a certified chemical fume hood to control exposure to vapors and aerosols. Rationale: The compound is classified for specific target organ toxicity, affecting the respiratory tract (H370). Engineering controls, such as a fume hood, are the primary and most effective means of controlling inhalation exposure.
When a Respirator is Required: In the rare event that engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits (e.g., during a large spill cleanup), respiratory protection is mandatory. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used as part of a comprehensive respiratory protection program that complies with OSHA's standard (29 CFR 1910.134).[4]
Operational Plan: Step-by-Step Protocols
Adherence to procedure is paramount for safety. The following protocols for donning, doffing, and disposing of PPE are designed to minimize the risk of exposure.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow for handling this compound.
Protocol for Donning (Putting On) PPE
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Goggles/Face Shield: Don chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Gloves: Select the appropriate gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.[3]
Protocol for Doffing (Taking Off) PPE
This process is designed to prevent contact with any contamination on the exterior of the PPE.
-
Gloves (Outer Pair if Double-Gloving): Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Gloves (Inner or Only Pair): Slide the fingers of your ungloved hand under the wrist of the remaining glove. Be careful not to touch the outside of the glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unfasten the lab coat. Shrug it from your shoulders, touching only the inside. Fold the contaminated outside inward, roll it up, and place it in the designated container for laundry or disposal.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or headband. Do not touch the front surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan for Contaminated PPE
Proper disposal is a critical final step to ensure laboratory and environmental safety.[5]
-
Waste Segregation: All disposable PPE contaminated with this compound is considered hazardous waste.
-
Solid Waste Container: Contaminated gloves, paper towels, and other disposable items must be collected in a designated, clearly labeled hazardous waste container.[5] The container should be kept closed except when adding waste.
-
Reusable PPE: Contaminated lab coats must be professionally laundered by a service familiar with handling chemically contaminated items. Do not take them home. Goggles and face shields should be decontaminated according to your institution's procedures before reuse.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[5] Never dispose of this chemical or contaminated materials in the regular trash or down the drain.[5]
By integrating this expert-driven approach to PPE, researchers can confidently handle this compound, ensuring personal safety while advancing the frontiers of science.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
